Posaconazole Acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H44F2N8O5 |
|---|---|
Molecular Weight |
742.8 g/mol |
IUPAC Name |
[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] acetate |
InChI |
InChI=1S/C39H44F2N8O5/c1-4-37(27(2)54-28(3)50)49-38(51)48(26-44-49)33-8-6-31(7-9-33)45-15-17-46(18-16-45)32-10-12-34(13-11-32)52-21-29-20-39(53-22-29,23-47-25-42-24-43-47)35-14-5-30(40)19-36(35)41/h5-14,19,24-27,29,37H,4,15-18,20-23H2,1-3H3/t27-,29+,37-,39-/m0/s1 |
InChI Key |
IYVYJWKEFBIQHM-XVXNCFNRSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Posaconazole Acetate: A Deep Dive into its Antifungal Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Posaconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of invasive fungal infections. Its broad spectrum of activity is rooted in a highly specific and potent mechanism of action targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway. This technical guide provides a detailed exploration of the molecular interactions, biochemical consequences, and experimental validation of posaconazole's mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key antifungal compound.
Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary antifungal activity of posaconazole stems from its potent and selective inhibition of the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] This enzyme, a member of the cytochrome P450 family and encoded by the ERG11 or cyp51 gene, is essential for the integrity and function of the fungal cell membrane.[3][4]
Posaconazole's mechanism unfolds in a series of steps:
-
Binding to CYP51: As a triazole, posaconazole's structure allows it to fit into the active site of the lanosterol 14α-demethylase enzyme. It establishes a strong coordinate bond between the nitrogen atom of its triazole ring and the heme iron atom at the enzyme's catalytic center.[1][3] Posaconazole exhibits a high affinity for the fungal CYP51 enzyme.[5]
-
Inhibition of Ergosterol Synthesis: This binding event effectively blocks the demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol.[3][6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][6]
-
Accumulation of Toxic Precursors: The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][6]
-
Disruption of Cell Membrane Integrity: The accumulation of these toxic, bulky sterol precursors disrupts the normal packing of phospholipids in the cell membrane, leading to increased membrane permeability and impairment of membrane-bound enzyme systems.[3] This ultimately inhibits fungal cell growth and can lead to cell death, exhibiting either a fungistatic or fungicidal effect depending on the fungal species and drug concentration.[1]
The high specificity of posaconazole for the fungal CYP51 enzyme over its human counterpart is a key factor in its favorable safety profile.
Quantitative Data on Posaconazole Activity
The potency of posaconazole has been quantified through various in vitro susceptibility tests. The following table summarizes Minimum Inhibitory Concentration (MIC) data for posaconazole against a range of clinically relevant fungal pathogens. MIC values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cutoff Value (ECV) (µg/mL) |
| Aspergillus fumigatus | 0.125 | 0.5 | 0.25[7] |
| Aspergillus flavus | 0.25 | 0.5 | - |
| Aspergillus niger | 0.25 | 0.5 | - |
| Aspergillus terreus | 0.5 | 1 | - |
| Candida albicans | 0.016 | 0.063 | 0.06[2] |
| Candida glabrata | 0.5 | 1 | 2[2] |
| Candida parapsilosis | 0.06 | 0.125 | 0.25[2] |
| Candida tropicalis | 0.03 | 0.125 | 0.12[2] |
| Candida krusei | 0.25 | 0.5 | 0.5[2] |
| Zygomycetes (overall) | 0.5 | 4.0 | - |
Data compiled from large-scale surveillance studies.[1][2][3] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The elucidation of posaconazole's mechanism of action has been dependent on a variety of in vitro and in vivo experimental methodologies. Below are detailed protocols for two key experimental approaches.
Determination of Minimum Inhibitory Concentration (MIC) via CLSI Broth Microdilution Method
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 documents provide the guidelines for yeasts and filamentous fungi, respectively.
a) Preparation of Antifungal Agent:
-
Prepare a stock solution of posaconazole in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the posaconazole stock solution in RPMI 1640 medium (buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid [MOPS] buffer) in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 8 µg/mL.
b) Inoculum Preparation:
-
For yeasts, culture the isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.
-
For filamentous fungi, culture the isolate on potato dextrose agar for 7 days to encourage sporulation. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension spectrophotometrically to a specific optical density and then dilute in RPMI 1640 medium to achieve the desired final inoculum concentration.
c) Incubation and Reading:
-
Inoculate the microtiter plates containing the serially diluted posaconazole.
-
Incubate the plates at 35°C.
-
Read the MICs visually after 24-48 hours for yeasts and 48-72 hours for filamentous fungi. The MIC is defined as the lowest concentration of posaconazole that causes a significant diminution (≥50% inhibition) of growth compared to the growth control well.
Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the qualitative and quantitative analysis of the sterol content in fungal cells, providing direct evidence of the inhibition of ergosterol biosynthesis and the accumulation of precursor sterols.
a) Fungal Culture and Treatment:
-
Culture the fungal isolate in a suitable liquid medium to mid-logarithmic phase.
-
Expose the culture to a sub-inhibitory concentration of posaconazole for a defined period. A control culture without the antifungal agent should be run in parallel.
-
Harvest the fungal cells by centrifugation and wash with sterile water.
b) Saponification and Sterol Extraction:
-
Lyophilize the fungal biomass.
-
Add a solution of 1 M NaOH in ethanol to the dried biomass and heat at a high temperature (e.g., 85°C) for 90 minutes to saponify the lipids.
-
After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.
-
Pool the organic phases and dry them, for example, over anhydrous sodium sulfate.
c) Derivatization and GC-MS Analysis:
-
Evaporate the solvent from the extracted sterols.
-
To enhance volatility for GC analysis, derivatize the sterols by adding a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and pyridine, and heat at 100°C for 1 hour. This converts the hydroxyl groups of the sterols to trimethylsilyl (TMS) ethers.
-
Analyze the derivatized sample using a GC-MS system. The GC separates the different sterol components based on their boiling points and interaction with the column stationary phase. The MS then fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification and quantification by comparison to known standards and spectral libraries.
Visualizations
Ergosterol Biosynthesis Pathway and Posaconazole Inhibition
Caption: Posaconazole inhibits CYP51, blocking ergosterol synthesis.
Experimental Workflow for Fungal Sterol Analysis
Caption: Workflow for analyzing fungal sterols after posaconazole treatment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of Posaconazole against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Posaconazole Acetate: A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
Introduction
Posaconazole is a broad-spectrum, second-generation triazole antifungal agent with a complex chemical structure that is fundamental to its potent activity against a wide range of fungal pathogens. It is a structural analogue of itraconazole and is characterized by a furan ring core with extended side chains. While the vast majority of scientific literature refers to "posaconazole," the term "posaconazole acetate" implies the presence of an acetyl group. The molecular formula for posaconazole is C37H42F2N8O4, and for this compound, it is C39H44F2N8O5. The difference of C2H2O corresponds to an acetyl group, likely esterified to the secondary alcohol on the pentyl side chain of the posaconazole molecule. This technical guide will focus on the extensive data available for posaconazole, which forms the core of the acetate derivative, and will cover its chemical and physical properties, mechanism of action, synthesis, and analytical methodologies.
Chemical Structure and Physicochemical Properties
Posaconazole's intricate molecular architecture is key to its therapeutic efficacy. The structure features a central furan ring, a long side chain containing a piperazine ring, and a triazolone moiety. This complexity gives rise to its specific physicochemical properties, which are summarized below.
Table 1: Chemical Identifiers and Molecular Properties of Posaconazole
| Property | Value | Reference(s) |
| IUPAC Name | 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | [1] |
| CAS Number | 171228-49-2 | [1] |
| Molecular Formula | C37H42F2N8O4 | [1] |
| Molecular Weight | 700.8 g/mol | [1] |
| InChI Key | RAGOYPUPXAKGKH-XAKZXMRKSA-N | [1] |
Table 2: Physicochemical Properties of Posaconazole
| Property | Value | Reference(s) |
| Melting Point | 168.48 °C | [2] |
| pKa | 3.6 (piperazine), 4.6 (triazole) | |
| Solubility | < 1 µg/mL in aqueous solutions | [3] |
| 0.8 mg/mL at pH 1.2 | ||
| < 1 µg/mL at pH > 4 | ||
| LogP | 4.6 | [2] |
| Biopharmaceutical Classification System (BCS) | Class II | [3] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Posaconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By binding to the heme cofactor of lanosterol 14α-demethylase, posaconazole blocks the conversion of lanosterol to ergosterol.[4] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[4]
Caption: Fungal Ergosterol Biosynthesis Inhibition by Posaconazole.
Experimental Protocols
The synthesis of posaconazole is a multi-step process that involves the convergent synthesis of key chiral intermediates. A general synthetic route is outlined below, based on published literature.[5][6][7][8]
-
Preparation of the Chiral Tetrahydrofuran (THF) Subunit: This typically begins with a readily available starting material which undergoes a series of reactions including bromination, alkylation, reduction, and enzymatic desymmetrization to create a chiral monoacetate. This is followed by an iodine-mediated cyclization to form the core THF ring structure.
-
Formation of the Aryl Piperazine Amine Intermediate: This intermediate is often commercially available or can be synthesized through methods such as palladium-catalyzed N-arylation of piperazine.
-
Coupling of Intermediates: The chiral THF subunit is activated (e.g., as a tosylate) and then coupled with the aryl piperazine amine intermediate in the presence of a base.
-
Introduction of the Triazolone Moiety: The final key fragment, a chiral hydrazine, is prepared and coupled with the product from the previous step. This is followed by cyclization to form the triazolone ring.
-
Deprotection: A final deprotection step, often hydrogenation, yields the final posaconazole molecule.
Caption: Convergent Synthesis of Posaconazole.
A common method for the quantification and analysis of posaconazole in bulk form and pharmaceutical preparations is reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is used.
-
Stationary Phase (Column): A C8 or C18 column is typically employed (e.g., Shim-pack C8, 250 × 4.6 mm, 5 µm).[10]
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase consists of a mixture of methanol and water (e.g., 75:25 v/v) or acetonitrile and a buffer solution (e.g., phosphate buffer).[10][11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: The wavelength for detection is generally set at the absorbance maximum of posaconazole, which is around 260 nm.[10]
-
Sample Preparation: A stock solution of posaconazole is prepared by accurately weighing the standard and dissolving it in a suitable solvent like methanol. This is then diluted to the desired concentration for analysis.[10]
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[9]
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and core scientific principles related to posaconazole. The provided data and methodologies are essential for researchers, scientists, and drug development professionals working with this important antifungal agent.
References
- 1. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers [mdpi.com]
- 4. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 5. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 6. Posaconazole | 171228-49-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. A Process For The Manufacture Of Posaconazole [quickcompany.in]
- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. Selection of buffer for the HPLC estimation of Posaconazole [protocols.io]
- 13. ajptonline.com [ajptonline.com]
In Vitro Activity of Posaconazole Acetate Against Aspergillus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole, a broad-spectrum triazole antifungal agent, represents a significant tool in the management of invasive fungal infections, particularly those caused by Aspergillus species. Its potent in vitro activity has been extensively documented, providing a strong rationale for its clinical use in prophylaxis and salvage therapy for invasive aspergillosis.[1][2] This technical guide provides an in-depth overview of the in vitro activity of posaconazole against various Aspergillus species, detailing the experimental methodologies used for its evaluation and the underlying molecular mechanisms of its action and potential resistance.
Data Presentation: In Vitro Susceptibility of Aspergillus Species to Posaconazole
The in vitro efficacy of posaconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism. These values are crucial for understanding the intrinsic susceptibility of different fungal isolates and for monitoring the emergence of resistance. The following tables summarize the MIC data for posaconazole against key Aspergillus species from various studies.
| Aspergillus Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| A. fumigatus | 76 | 0.5 | 0.5 | ≤1 | [2] |
| A. fumigatus | 1,423 (all molds) | 0.125 | 0.5 | - | [3] |
| A. fumigatus | 39 | ≤0.002 | 0.031 | ≤0.002 - 0.5 | [4] |
| A. flavus | 19 | 0.5 | 1 | - | [2] |
| A. flavus | - | 0.008 | 0.125 | ≤0.002 - 0.5 | [4] |
| A. niger | 10 | - | - | - | [2] |
| A. terreus complex | 21 | - | - | ≤1 | [1] |
| All Aspergillus spp. | 119 | 0.5 | 1 | - | [2] |
| All Aspergillus spp. | 1,423 | 0.125 | 0.5 | - | [3] |
Table 1: Summary of Posaconazole MIC Values against Various Aspergillus Species. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The determination of in vitro antifungal susceptibility is guided by standardized protocols developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Broth Microdilution Method
The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[5][6][7][8]
1. Inoculum Preparation:
-
Aspergillus isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation.
-
Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20).
-
The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.[5]
2. Antifungal Agent Preparation:
-
Posaconazole is serially diluted in RPMI-1640 medium, typically with L-glutamine but without bicarbonate, and buffered with MOPS.
-
The dilutions are dispensed into 96-well microtiter plates.
3. Incubation:
-
The inoculated plates are incubated at 35°C for 48 to 72 hours.[5]
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of posaconazole that causes a prominent decrease in turbidity (for Aspergillus) compared to the growth control well. For azoles, this is often a reduction of at least 50% in growth.
EUCAST Broth Microdilution Method
The EUCAST methodology presents some modifications to the CLSI protocol.
1. Medium:
-
EUCAST recommends RPMI 1640 medium supplemented with 2% glucose.[9]
2. Inoculum Preparation:
-
The final inoculum concentration is typically 1-2.5 x 10⁵ CFU/mL.
3. Endpoint Reading:
-
MICs are read spectrophotometrically at 530 nm after 48 hours of incubation, defining the endpoint as 50% inhibition of growth compared to the control.
Mandatory Visualizations
Signaling Pathway: Posaconazole Mechanism of Action and Resistance
Posaconazole, like other azole antifungals, targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Caption: Mechanism of action of posaconazole and the primary resistance pathway.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram illustrates the typical workflow for determining the MIC of posaconazole against Aspergillus using a broth microdilution method.
Caption: Workflow for antifungal susceptibility testing of Aspergillus.
Conclusion
Posaconazole demonstrates potent in vitro activity against a wide range of clinically relevant Aspergillus species.[3][10] Standardized methodologies, such as those provided by CLSI and EUCAST, are essential for the accurate and reproducible determination of its antifungal efficacy. Understanding the mechanism of action and the potential for resistance development, primarily through mutations in the cyp51A gene, is crucial for optimizing its clinical use and for the ongoing surveillance of antifungal resistance.[11][12][13] This guide provides a foundational overview for researchers and drug development professionals engaged in the study of this important antifungal agent.
References
- 1. In Vitro Activity and In Vivo Efficacy of Posaconazole in Treatment of Murine Infections by Different Isolates of the Aspergillus terreus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1169. In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Activities of SCH 56592 (Posaconazole), a New Triazole Antifungal Agent, against Aspergillus and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Assessment of Oxygen Consumption, Etest, and CLSI M38-A2 Broth Microdilution Methods for Evaluation of the Susceptibility of Aspergillus fumigatus to Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi [frontiersin.org]
An In-depth Technical Guide to the Pharmacology of Posaconazole Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of invasive fungal infections. Structurally derived from itraconazole, it exhibits a broad spectrum of activity against a wide range of yeasts and molds, including species often resistant to other azoles. This technical guide provides a comprehensive overview of the pharmacology of posaconazole acetate, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile. Particular emphasis is placed on quantitative data, experimental methodologies, and visual representations of key pathways and processes to serve as a resource for the scientific community.
Mechanism of Action
Posaconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5][6][7][8] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[1][2][3][4][5] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[1][2][3][4][5] Posaconazole has a high affinity for the fungal CYP51 enzyme and its unique chemical structure allows it to interact with additional domains of the target, enabling it to be effective against some strains with mutations that confer resistance to other azoles like fluconazole and voriconazole.[1][6] Furthermore, posaconazole is a poor substrate for fungal efflux pumps, another mechanism of drug resistance, allowing it to remain active where other azoles may be expelled.[1][6]
Pharmacokinetics
The pharmacokinetic profile of posaconazole is complex and significantly influenced by its formulation. Three main formulations are available: an oral suspension, a delayed-release tablet, and an intravenous solution.[7]
Absorption
Oral Suspension: The absorption of the oral suspension is highly variable and significantly enhanced by food, particularly high-fat meals.[7][9][10] Administration with a high-fat meal can increase the area under the concentration-time curve (AUC) by up to 387% compared to the fasted state.[10] The absorption is saturable at doses above 800 mg.[7][11]
Delayed-Release Tablet: The delayed-release tablet was developed to overcome the erratic absorption of the oral suspension.[7][9] It provides higher and more consistent plasma concentrations than the oral suspension, with less influence from food intake.[7][9] The tablet formulation utilizes a pH-sensitive polymer that limits the release of the drug in the acidic environment of the stomach and promotes dissolution in the more neutral pH of the intestines.[12]
Distribution
Posaconazole has a large volume of distribution, suggesting extensive tissue penetration.[5][10] It is highly protein-bound (>98%), primarily to albumin.[13]
Metabolism
Posaconazole is not extensively metabolized by the cytochrome P450 system.[5][14] The primary metabolic pathway is UDP-glucuronidation.[15]
Excretion
The majority of a posaconazole dose is excreted unchanged in the feces.[5] The mean elimination half-life is approximately 35 hours.[13]
| Pharmacokinetic Parameter | Oral Suspension | Delayed-Release Tablet | Intravenous Formulation |
| Bioavailability | Highly variable, food-dependent[7][9] | Improved and more consistent[7][9] | 100% |
| Tmax (hours) | 3-5[13] | ~4-5 | Not applicable |
| Half-life (hours) | ~35 (range 20-66)[13] | ~22-35[9] | ~35[13] |
| Protein Binding | >98%[13] | >98% | >98% |
| Metabolism | Primarily UDP-glucuronidation[15] | Primarily UDP-glucuronidation | Primarily UDP-glucuronidation |
| Excretion | Primarily fecal, as unchanged drug[5] | Primarily fecal, as unchanged drug | Primarily fecal, as unchanged drug |
Pharmacodynamics and In Vitro Activity
Posaconazole demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant fungi.[4][5][7] This includes activity against species that are often resistant to other antifungal agents.[5]
| Fungal Species | Posaconazole MIC90 (μg/mL) | Reference |
| Candida albicans | 0.06 | [16] |
| Candida glabrata | 4 | [16] |
| Candida krusei | 1 | [16] |
| Cryptococcus neoformans | 0.5 | [16] |
| Aspergillus fumigatus | ≤0.12 (Susceptible breakpoint) | [7] |
| Aspergillus terreus | 0.25 (Susceptible breakpoint) | [7] |
| Aspergillus flavus | 0.5 (Susceptible breakpoint) | [7] |
| Aspergillus niger | 0.5 (Susceptible breakpoint) | [7] |
| Mucorales | Generally active | [7] |
| Fusarium spp. | Variable activity | [5] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Antifungal Susceptibility Testing
A standard method for determining the in vitro activity of posaconazole is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27-A for yeasts.[16][17]
Clinical Trial Design for Invasive Aspergillosis
A representative clinical trial design for evaluating the efficacy of posaconazole in treating invasive aspergillosis is a multicenter, double-blind, randomized, non-inferiority study.[18][19]
-
Population: Adults and adolescents with proven, probable, or possible invasive aspergillosis.[19]
-
Intervention: Posaconazole (e.g., 300 mg IV or orally once daily after a loading dose).[18]
-
Primary Endpoint: All-cause mortality through a specified time point (e.g., day 42).[19]
-
Secondary Endpoints: Global clinical response, microbiological response, and safety.[18]
Clinical Efficacy
Posaconazole has demonstrated efficacy in both the prophylaxis and treatment of invasive fungal infections in high-risk, immunocompromised patients.[4][9][14]
Prophylaxis
In two large randomized controlled trials, posaconazole oral suspension (200 mg three times daily) was shown to be superior to fluconazole or itraconazole in preventing invasive fungal infections in patients with prolonged neutropenia or hematopoietic stem cell transplant recipients with graft-versus-host disease.[20] Posaconazole prophylaxis resulted in significantly fewer breakthrough Aspergillus infections.[20]
Treatment
Posaconazole is indicated for the treatment of invasive aspergillosis.[21] It has also shown efficacy as salvage therapy for invasive fungal infections in patients who are refractory to or intolerant of other antifungal therapies.[4][5] In a study of salvage therapy, the overall clinical success rate was 74.2% in patients with azole-refractory oropharyngeal candidiasis.[20]
| Indication | Comparator | Key Efficacy Outcome | Reference |
| Prophylaxis in Neutropenic Patients | Fluconazole/Itraconazole | Significantly fewer breakthrough Aspergillus infections with posaconazole.[20] | [20] |
| Prophylaxis in HSCT with GVHD | Fluconazole | Significantly fewer breakthrough Aspergillus infections with posaconazole.[20] | [20] |
| Treatment of Invasive Aspergillosis | Voriconazole | Non-inferiority in all-cause mortality.[19] | [19] |
| Salvage Therapy for Refractory Oropharyngeal Candidiasis | Not Applicable | 74.2% clinical success rate.[20] | [20] |
Safety and Drug Interactions
Posaconazole is generally well-tolerated. The most common adverse events are gastrointestinal, such as nausea, vomiting, and diarrhea.[15][22] Elevations in liver function tests can also occur.[15] A potential serious adverse effect is QT interval prolongation.[23]
Drug Interactions
Posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2][14] This leads to significant drug-drug interactions with medications that are substrates of this enzyme. Co-administration can result in increased plasma concentrations of the interacting drug, potentially leading to toxicity.
Contraindicated Drugs:
-
Sirolimus: Posaconazole can increase sirolimus blood concentrations by approximately 9-fold.[14]
-
Ergot alkaloids: Increased risk of ergotism.[14]
-
CYP3A4 substrates that prolong the QT interval (e.g., pimozide, quinidine).[14]
Drugs Requiring Dose Adjustment and Monitoring:
-
Tacrolimus: Dose reduction of tacrolimus is necessary.[23]
-
Cyclosporine[2]
-
Benzodiazepines (e.g., midazolam, alprazolam)[14]
-
Calcium channel blockers[14]
Resistance Mechanisms
Resistance to posaconazole, while not as common as with first-generation azoles, can occur. The primary mechanisms of resistance include:
-
Target Site Mutations: Alterations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of posaconazole to its target.[24] However, some mutations that confer resistance to other azoles may not affect posaconazole's activity.[24]
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can actively pump posaconazole out of the fungal cell, reducing its intracellular concentration.[24][25] Posaconazole is generally a poor substrate for these pumps compared to other azoles.[1][6]
Conclusion
This compound is a potent, broad-spectrum antifungal agent with a complex pharmacokinetic profile that has been optimized through the development of newer formulations. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is well-established. Clinical data robustly support its use for both prophylaxis and treatment of invasive fungal infections in high-risk patient populations. A thorough understanding of its pharmacology, particularly its significant potential for drug-drug interactions via CYP3A4 inhibition, is critical for its safe and effective use in the clinical and research settings. This guide provides a foundational resource for professionals engaged in the study and development of antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 4. Posaconazole: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Posaconazole: An Update of Its Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. nbinno.com [nbinno.com]
- 16. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal susceptibility testing. [bio-protocol.org]
- 18. Pharmacokinetic and Exposure Response Analysis of the Double-Blind Randomized Study of Posaconazole and Voriconazole for Treatment of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. dermnetnz.org [dermnetnz.org]
- 21. DailyMed - POSACONAZOLE tablet, coated POSACONAZOLE suspension [dailymed.nlm.nih.gov]
- 22. | BioWorld [bioworld.com]
- 23. Posaconazole: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 24. mdpi.com [mdpi.com]
- 25. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Posaconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole is a potent, broad-spectrum triazole antifungal agent with a complex stereochemistry. Its synthesis and purification present significant challenges in pharmaceutical development, requiring precise control over stereocenters and the isolation of the desired polymorph. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of posaconazole, with a focus on a widely employed convergent synthesis strategy. Detailed experimental protocols, compiled from various sources, are presented to aid researchers in the practical application of these methods. Quantitative data on reaction yields and purity are summarized in structured tables for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the logical relationships between the different stages of production.
Synthesis of Posaconazole: A Convergent Approach
The industrial synthesis of posaconazole is most effectively achieved through a convergent strategy. This involves the separate synthesis of two key chiral fragments: the tetrahydrofuran (THF) core and the aryl piperazine side chain. These fragments are then coupled, followed by the formation of the triazolone ring and a final deprotection step to yield the active pharmaceutical ingredient (API).
Synthesis of the Chiral Tetrahydrofuran (THF) Subunit
The synthesis of the chiral THF subunit is a critical multi-step process that establishes two of the four stereocenters of the final posaconazole molecule.
-
Bromination of Allyl Alcohol: Allyl alcohol is brominated using phosphorus tribromide (PBr₃) to yield the corresponding bromide.
-
Alkylation: The bromide is then alkylated with sodium diethylmalonate.
-
Reduction: The resulting diester is reduced with sodium borohydride (NaBH₄) in the presence of lithium chloride (LiCl) to give a key diol intermediate in very good yields.[1]
-
Enzymatic Desymmetrization: The diol undergoes selective acylation in the presence of hydrolase SP 435 and vinyl acetate in acetonitrile. This enzymatic step is crucial for establishing the desired stereochemistry, yielding the monoacetate in greater than 90% yield.[1]
-
Iodine-Mediated Cyclization: The monoacetate is subjected to an iodine-mediated cyclization in dichloromethane to form the chiral iodide, which is the core of the THF ring, with a yield of 86%.[1]
-
Triazole Formation and Hydrolysis: The iodide is converted to a triazole by reaction with sodium triazole in a mixture of DMF and DMPU. This is immediately followed by hydrolysis of the acetate group with sodium hydroxide to provide the alcohol.[1]
-
Activation: The alcohol is then activated by converting it to a p-chlorobenzenesulfonate, which proceeds in 76% yield, making it ready for coupling with the piperazine fragment.[1]
Synthesis of the Aryl Piperazine Side Chain
The synthesis of the aryl piperazine amine fragment involves the construction of the substituted piperazine ring system.
-
Condensation and Cyclization: p-Methoxyaniline and N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline are used as raw materials. They undergo condensation and cyclization in a non-protonic solvent under alkaline conditions.
-
Catalytic Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to yield the 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine intermediate.
Coupling, Triazolone Formation, and Final Deprotection
The final stages of the synthesis involve the coupling of the two key fragments, the formation of the triazolone ring, and the removal of protecting groups.
-
Coupling of Fragments: The activated chiral THF subunit is coupled with the aryl piperazine amine intermediate in the presence of aqueous sodium hydroxide in DMSO to give the amine intermediate in 96% yield.[1]
-
Benzoylation: The amine is reacted with benzoyl chloride to yield the benzoate (97% yield).[1]
-
Preparation of the Chiral Hydrazine: A separate synthesis route is used to prepare the chiral hydrazine needed for the triazolone ring. This involves the reduction of a lactam with Red-Al to give (S)-2-benzyloxy propanal (94% yield), which is then reacted with formyl hydrazine to give a hydrazone (81% yield).[1] The formyl group is protected as a TBDMS ether, and subsequent treatment with ethylmagnesium chloride gives the desired (S,S)-diastereomer in 95% yield with a 99:1 diastereomeric ratio.[1]
-
Triazolone Ring Formation: The formyl hydrazine is coupled with the phenyl carbamate in toluene at 75-85°C for 12-24 hours. The intermediate is then heated at 100-110°C for 24-48 hours to complete the cyclization to the benzyloxy triazolone.[1]
-
Debenzylation: The final step is the deprotection of the benzyloxy group using 5% Pd/C and formic acid at room temperature overnight, followed by heating at 40°C for 24 hours to give posaconazole. This final step has an overall yield of 80%.[1] A patent also describes a debenzylation reaction using a noble metal catalyst under hydrogen pressure (2-8 kg/cm ²) in an organic solvent with a mineral acid at 20-80°C.[2]
Purification of Posaconazole
The purification of posaconazole is a critical step to ensure the required high purity and to isolate the desired crystalline form for pharmaceutical formulation. Due to its complex structure and multiple chiral centers, several impurities can be present, including stereoisomers and byproducts from the synthesis.
Crystallization and Polymorph Control
Posaconazole exists in several crystalline forms, or polymorphs, with different physicochemical properties. Controlling the crystallization process is essential to obtain the desired polymorph with consistent quality.
One method to prepare crystalline form IV involves slurrying a suspension of posaconazole (crystalline form III or amorphous) in water or a water/methanol mixture. The transformation to form IV can be aided by the presence of seed crystals. The weight ratio of posaconazole to the solvent is typically in the range of 0.1 g/100 g to 20 g/100 g.[3]
To improve physicochemical properties, co-crystals of posaconazole can be prepared. For example, a 1:1 stoichiometric co-crystal with adipic acid can be prepared by solvent-assisted grinding. Posaconazole and adipic acid (1 mmol each) are mixed in a mortar and pestle with a few drops of ethanol. The mixture is triturated for 30-45 minutes.
Chiral Purification
Posaconazole has four chiral centers, leading to the possibility of 16 stereoisomers. While the convergent synthesis route is designed to be stereoselective, the presence of related stereoisomeric impurities is a significant challenge. Chiral chromatography is the primary method for separating these isomers.
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the separation of posaconazole stereoisomers. A patent describes a method using a column with silica-gel-surface covalent bonding polysaccharide derivatives and gradient elution with two mobile phases. Mobile phase A is a 1:1 mixture of dichloromethane and isopropanol, while mobile phase B is a 6:3:1 mixture of isopropanol, dichloromethane, and ethanol. This method has been shown to effectively separate posaconaxole from its nine main chiral isomers.
Quantitative Data Summary
The following tables summarize the reported yields for the key steps in the synthesis of posaconazole.
| Synthesis Step | Product | Yield (%) | Reference |
| Enzymatic Desymmetrization | Monoacetate | >90 | [1] |
| Iodine-Mediated Cyclization | Chiral Iodide | 86 | [1] |
| Activation of Alcohol | p-Chlorobenzenesulfonate | 76 | [1] |
| Coupling of Fragments | Amine Intermediate | 96 | [1] |
| Benzoylation | Benzoate | 97 | [1] |
| Reduction of Lactam | (S)-2-Benzyloxy Propanal | 94 | [1] |
| Hydrazone Formation | Hydrazone | 81 | [1] |
| Diastereoselective Addition | (S,S)-Formyl Hydrazine | 95 | [1] |
| Final Deprotection | Posaconazole | 80 (overall) | [1] |
| Purification Method | Outcome | Key Parameters | Reference |
| Slurry Conversion | Crystalline Form IV | Solvent: Water or Water/Methanol | [3] |
| Co-crystallization | Posaconazole-Adipic Acid Co-crystal | Solvent-assisted grinding with ethanol | |
| Chiral HPLC | Separation of Stereoisomers | Polysaccharide-based chiral stationary phase |
Visualizations
Caption: Convergent synthesis pathway for posaconazole.
Caption: General purification workflow for posaconazole.
References
- 1. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 2. US8435998B2 - Crystalline form of posaconazole - Google Patents [patents.google.com]
- 3. EP2789610A1 - Purification of Posaconazole Intermediates - Google Patents [patents.google.com]
The History and Development of Posaconazole: A Technical Guide
Executive Summary: Posaconazole is a second-generation, broad-spectrum triazole antifungal agent that represents a significant advancement in the management of invasive fungal infections. Developed by Schering-Plough (now Merck & Co.), its history is marked by a concerted effort to overcome the pharmacokinetic limitations of earlier antifungals. This document provides a detailed technical overview of the history, chemical synthesis, mechanism of action, formulation development, and clinical evaluation of posaconazole. Notably, while this guide addresses the core development of posaconazole, extensive research found no evidence of a distinct "posaconazole acetate" salt as a primary active pharmaceutical ingredient in major approved formulations; development has centered on the posaconazole free base. The role of acetate is limited to its use as a reagent or intermediate in certain synthetic routes.
Introduction and Regulatory History
Posaconazole (Noxafil®) was developed to address the growing need for effective and broad-spectrum antifungal agents for prophylaxis and treatment in high-risk immunocompromised patients. It is structurally related to itraconazole, with modifications designed to enhance its spectrum of activity and potency.[1]
Key Regulatory Milestones:
-
October 2005: Approved for medical use in the European Union.
-
September 2006: The oral suspension (40 mg/mL) was approved by the U.S. Food and Drug Administration (FDA) for the prophylaxis of invasive Aspergillus and Candida infections and for the treatment of oropharyngeal candidiasis (OPC).[2]
-
November 2013: The delayed-release tablet (100 mg) received FDA approval, offering a more consistent pharmacokinetic profile.[2]
-
March 2014: An intravenous (IV) formulation (18 mg/mL) was approved by the FDA, providing a critical option for patients unable to take oral medications.[2][3]
Chemical Synthesis of Posaconazole
The synthesis of posaconazole is a complex, multi-step process. The most common large-scale approach involves a convergent synthesis, where key chiral fragments are prepared separately and then combined.[4]
Experimental Protocol: Convergent Synthesis of Posaconazole
This protocol is a synthesized representation of methods described in the literature.[4][5]
Objective: To synthesize posaconazole via the coupling of a chiral tetrahydrofuran (THF) subunit and an aryl piperazine amine, followed by the introduction of the triazolone side chain.
Part A: Synthesis of the Chiral THF Subunit (Intermediate A)
-
Bromination: Allyl alcohol is brominated using phosphorus tribromide (PBr₃) to yield the corresponding allyl bromide.
-
Alkylation: The bromide is used to alkylate sodium diethylmalonate.
-
Reduction: The resulting diester is reduced with sodium borohydride (NaBH₄) and lithium chloride (LiCl) to produce a key diol intermediate.
-
Desymmetrization: The diol is selectively acylated using vinyl acetate in the presence of hydrolase SP 435 in acetonitrile to yield a monoacetate.[4]
-
Cyclization: The monoacetate undergoes iodine-mediated cyclization in dichloromethane to form a chiral iodide-substituted THF ring.[4]
-
Triazole Introduction & Hydrolysis: The iodide is displaced with sodium triazole. The acetate group is then hydrolyzed with sodium hydroxide to provide the core alcohol-functionalized THF-triazole subunit.
-
Activation: The alcohol is activated, for example, by converting it to a p-chlorobenzene sulfonate, to make it a suitable leaving group for the subsequent coupling reaction.[4]
Part B: Synthesis of the Aryl Piperazine Amine Subunit (Intermediate B)
-
This subunit, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, is typically prepared via a multi-step synthesis, starting from simpler aromatic and heterocyclic precursors as detailed in process patents.[5]
Part C: Convergent Coupling and Final Deprotection
-
Coupling Reaction: The activated chiral THF subunit (Intermediate A) is coupled with the aryl piperazine amine subunit (Intermediate B) in a solvent such as dimethyl sulfoxide (DMSO) with aqueous sodium hydroxide.[4] This forms the O-benzyl protected posaconazole molecule.
-
Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation. The protected compound is dissolved in a suitable solvent with a catalyst (e.g., 5% Palladium on carbon) and exposed to hydrogen gas. Acidic reagents like formic acid or hydrochloric acid are often used in this step.[4][6]
-
Purification: The final posaconazole product is isolated by adjusting the pH to precipitate the solid, followed by filtration, washing, and recrystallization from a suitable solvent like isopropanol to achieve high purity.[6]
Visualization: Synthesis Workflow
Caption: Convergent synthesis workflow for Posaconazole.
Mechanism of Action
Like other azole antifungals, posaconazole's primary mechanism of action is the disruption of the fungal cell membrane.
It specifically inhibits the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes, which is analogous to cholesterol in mammalian cells. By binding to the heme cofactor of the enzyme, posaconazole blocks the conversion of lanosterol to ergosterol.[7] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the membrane.[7] The resulting membrane is structurally weakened and functionally impaired, leading to the inhibition of fungal growth and, in some cases, cell death.[7][8]
Visualization: Ergosterol Synthesis Inhibition Pathway
References
- 1. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA Clears IV Formulation of Antifungal Posaconazole [medscape.com]
- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 5. A Process For The Manufacture Of Posaconazole [quickcompany.in]
- 6. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. rjptonline.org [rjptonline.org]
A Comprehensive Technical Guide on the Solubility and Stability of Posaconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for the treatment and prophylaxis of invasive fungal infections. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits low aqueous solubility and high permeability, which presents significant challenges in formulation development to ensure adequate bioavailability. Furthermore, understanding its stability under various stress conditions is paramount for ensuring the quality, safety, and efficacy of its pharmaceutical preparations. This technical guide provides an in-depth review of the solubility and stability of posaconazole, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways to support research and development efforts.
Solubility Profile of Posaconazole
The solubility of posaconazole is highly dependent on the solvent, pH, and the solid-state form of the active pharmaceutical ingredient (API). Its lipophilic nature results in poor solubility in aqueous media, a key factor influencing its oral absorption.
Aqueous and pH-Dependent Solubility
Posaconazole's solubility in aqueous solutions is minimal, particularly at neutral and basic pH. It demonstrates a higher solubility in acidic environments due to the presence of basic nitrogen atoms in its structure.
Table 1: Aqueous and pH-Dependent Solubility of Posaconazole
| Medium | Solubility (mg/mL) | Reference |
| Deionized Water | <0.001 | |
| 0.1N HCl (pH ~1.2) | 0.79 | |
| pH 3 Buffer | 0.003 | |
| pH 5 Buffer | <0.001 | |
| pH 7 Buffer | <0.001 | |
| 0.1N NaOH | 0.001 |
Solubility in Organic Solvents
Posaconazole exhibits significantly higher solubility in various organic solvents, which is a critical consideration for analytical method development and certain formulation approaches.
Table 2: Solubility of Posaconazole in Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~0.5, ≥35.04 | [1][2] |
| Dimethylformamide (DMF) | ~0.5 | [1] |
| Ethanol | ≥2.55 | [2] |
Note: Discrepancies in reported solubility values may arise from different experimental conditions and the solid-state form of posaconazole used.
Enhancing Solubility
Given its low aqueous solubility, various formulation strategies have been explored to improve the dissolution and bioavailability of posaconazole. These include:
-
Amorphous Solid Dispersions (ASDs): Studies have shown that the amorphous form of posaconazole has a significantly higher apparent solubility than its crystalline form. For instance, at pH 2, the amorphous solubility was 25-fold higher, and at pH 6.5, it was 55-fold higher than the crystalline solubility[3].
-
Co-crystals: The formation of co-crystals with pharmaceutically acceptable co-formers can enhance solubility. For example, a posaconazole-adipic acid co-crystal demonstrated a two-fold increase in solubility in 0.1 N HCl compared to the pure drug (0.0107 mg/mL vs. 0.0053 mg/mL)[4].
-
Nano-sizing: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility. One study reported a nearly 25-fold increase in aqueous solubility after nano-sizing (from 0.5 mg/mL to 12.3 mg/mL)[5].
Stability Profile of Posaconazole
The chemical stability of posaconazole is a critical attribute that must be thoroughly evaluated to ensure the integrity of the drug product throughout its shelf life. Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies expose posaconazole to various stress conditions, including acid, base, oxidation, heat, and light, to accelerate its degradation.
Table 3: Summary of Posaconazole Forced Degradation Studies
| Stress Condition | Conditions | Observations | Reference |
| Acid Hydrolysis | 2N HCl, 70°C, 1 hour | 5.41% degradation | [6] |
| Base Hydrolysis | 2N NaOH, 70°C, 1 hour | 4.23% degradation, two degradation products formed | [6] |
| Oxidative Degradation | 20% H₂O₂, Room Temperature, 24 hours | Susceptible to oxidation. Formation of N-oxides and other degradation products. | [6][7] |
| Thermal Degradation | 70°C, 24 hours (solid state) | No degradation observed in one study. Susceptible to thermal degradation in another study. | [6][8] |
| Photodegradation | Direct sunlight, 24 hours (solid state) | No degradation observed. | [6] |
Note: The extent of degradation can vary depending on the specific experimental conditions (e.g., solution vs. solid state, concentration, presence of excipients).
Degradation Pathways
The primary site of degradation for posaconazole appears to be the piperazine ring, which is susceptible to oxidation.
Caption: Proposed oxidative degradation pathway of posaconazole.
Under oxidative stress, the formation of N-oxides on the piperazine nitrogen atoms is a key degradation pathway, leading to products with m/z values of 717 and 733[7]. Other oxidative degradation products with m/z values of 683, 411, and 465 have also been identified, suggesting modifications to the piperazine ring and the triazole and triazolone side chains[9]. In some instances, a novel ring-contraction product has been characterized[10].
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the solubility and stability of posaconazole.
Solubility Determination
A common method for determining the equilibrium solubility of a compound is the shake-flask method.
Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of posaconazole to a known volume of the desired solvent (e.g., purified water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid phase from the solution by centrifugation or filtration (using a filter that does not adsorb the drug).
-
Quantification: Analyze the concentration of posaconazole in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for shake-flask solubility determination.
Forced Degradation Study
Forced degradation studies are performed to evaluate the intrinsic stability of the drug substance.
Protocol: General Forced Degradation Procedure
-
Sample Preparation: Prepare solutions of posaconazole at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Application:
-
Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 2N HCl) and heat (e.g., 70°C) for a defined period (e.g., 1 hour). Neutralize the solution before analysis.
-
Base Hydrolysis: Add an equal volume of a strong base (e.g., 2N NaOH) and heat (e.g., 70°C) for a defined period (e.g., 1 hour). Neutralize the solution before analysis.
-
Oxidative Degradation: Add a strong oxidizing agent (e.g., 20% H₂O₂) and store at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid drug or a solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the solid drug or a solution to a light source (e.g., direct sunlight or a photostability chamber) for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Characterization: If significant degradation is observed, characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: General workflow for a forced degradation study.
Conclusion
The low aqueous solubility and potential for oxidative and thermal degradation are critical factors to consider in the development of posaconazole drug products. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for designing robust formulations with optimal bioavailability and for establishing appropriate storage conditions and shelf-life. The provided data and protocols serve as a valuable resource for researchers and scientists working to advance the therapeutic applications of posaconazole.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. rjpbcs.com [rjpbcs.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Posaconazole Acetate Resistance Mechanisms in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole, a broad-spectrum second-generation triazole antifungal agent, represents a critical therapeutic option for the prophylaxis and treatment of invasive fungal infections. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately resulting in fungistatic or fungicidal activity.[2][3] However, the emergence of resistance to posaconazole poses a significant threat to its clinical efficacy. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying posaconazole resistance in clinically relevant fungi, with a focus on Aspergillus and Candida species.
Core Resistance Mechanisms
The development of resistance to posaconazole in fungi is a multifactorial process, primarily driven by three core mechanisms:
-
Alterations in the Drug Target Enzyme: Modifications in the lanosterol 14α-demethylase enzyme, primarily through point mutations in the CYP51A gene in Aspergillus fumigatus and the ERG11 gene in Candida species, can reduce the binding affinity of posaconazole to its target.[3][4][5]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively extrude posaconazole from the fungal cell, thereby reducing its intracellular concentration.[6][7]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in the expression or function of other enzymes in the ergosterol biosynthesis pathway can compensate for the inhibition of lanosterol 14α-demethylase.[3][8]
Alterations in the Drug Target: CYP51A/ERG11 Mutations
Mutations in the gene encoding the target enzyme are a primary driver of azole resistance. In Aspergillus fumigatus, the most frequently reported mechanism involves mutations in the cyp51A gene.[4][9] These can be point mutations or tandem repeat insertions in the promoter region, leading to overexpression of the gene.
Key CYP51A Mutations in Aspergillus fumigatus
The most prevalent and clinically significant cyp51A alterations associated with posaconazole resistance include:
-
TR34/L98H: This combination consists of a 34-base pair tandem repeat in the promoter region of cyp51A coupled with a point mutation leading to a leucine-to-histidine substitution at codon 98.[9][10] This is a dominant resistance mechanism and is often acquired from environmental sources due to the use of azole fungicides in agriculture.[10][11]
-
TR46/Y121F/T289A: This allele involves a 46-base pair tandem repeat in the promoter and two amino acid substitutions, Y121F and T289A.[4][9]
-
Point Mutations: Several point mutations within the cyp51A coding sequence have been linked to posaconazole resistance, often in combination with other mutations. These include G54, G138, M220, and G448 substitutions.[4][12][13] For instance, the G54W substitution has been shown to confer high-level resistance to both itraconazole and posaconazole.[12]
ERG11 Mutations in Candida Species
In Candida albicans and other Candida species, mutations in the ERG11 gene are a known mechanism for reduced susceptibility to posaconazole.[3][14] Often, an accumulation of multiple mutations is required to confer clinically significant resistance to posaconazole.[14] A notable example is the P230L substitution in Erg11p, which, in combination with other mutations, has been shown to increase posaconazole resistance.[14]
Quantitative Data: Posaconazole MICs for Fungal Isolates with Target Site Mutations
| Fungal Species | Genotype | Posaconazole MIC (mg/L) | Reference(s) |
| Aspergillus fumigatus | TR34/L98H | >2.0 | [4] |
| Aspergillus fumigatus | G54W | High | [12] |
| Candida albicans | Wild Type (Isolate 1-4) | 0.25 | [14] |
| Candida albicans | Multiple ERG11 mutations + P230L (Isolate 5-7) | 2.0 | [14] |
Overexpression of Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antifungal drugs, out of the cell.[7] Overexpression of these pumps is a major mechanism of azole resistance in Candida species.[6] The two main families of efflux pumps involved are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters.[6][7]
Key Efflux Pumps in Candida Species
-
CDR1 and CDR2 (Candida Drug Resistance 1 and 2): These genes encode ABC transporters and their overexpression is a common mechanism of azole resistance in Candida albicans.[6][7] While posaconazole is considered a poor substrate for some efflux pumps, overexpression of Cdr1 and Cdr2 can still contribute to reduced susceptibility.[15] In Candida auris, upregulation of CDR1 has been linked to posaconazole resistance.[16]
-
MDR1 (Multidrug Resistance 1): This gene encodes an MFS transporter.[6][7] Overexpression of MDR1 is another significant contributor to azole resistance in Candida species.[3]
-
Transcriptional Regulators: Gain-of-function mutations in transcription factors that regulate the expression of these efflux pump genes, such as TAC1 (regulating CDR1 and CDR2) and MRR1 (regulating MDR1), can lead to their constitutive overexpression.[3][6]
Interestingly, some studies suggest that posaconazole's chemical structure, particularly its long side chain, makes it a poorer substrate for certain efflux pumps compared to other azoles, potentially providing a higher barrier to the development of this resistance mechanism.[1][15][17]
Quantitative Data: Gene Expression in Response to Posaconazole
| Fungal Species | Gene | Fold Change in Expression | Condition | Reference(s) |
| Candida albicans | CDR2 | ~3-fold increase | Sequential isolates under posaconazole therapy | [18] |
| Mucor lusitanicus | pdr1, pdr6 | Strong up-regulation | 80 min exposure to 4.0 mg/L posaconazole | [19][20] |
Alterations in the Ergosterol Biosynthesis Pathway
While direct inhibition of lanosterol 14α-demethylase is the primary mode of action for posaconazole, alterations in other steps of the ergosterol biosynthesis pathway can also contribute to resistance.[3][8] These mechanisms are generally less well-characterized than target site mutations and efflux pump overexpression.
One potential mechanism involves mutations in the gene encoding Δ5,6-desaturase (ERG3). Inactivation of this enzyme can prevent the accumulation of toxic 14α-methylated sterols that occurs when Erg11 is inhibited, thereby conferring a degree of azole resistance.[21] Sequencing data has revealed that posaconazole treatment can result in ERG3 mutations in C. auris.[21]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Protocol Outline:
-
Prepare a standardized inoculum of the fungal isolate.
-
Serially dilute posaconazole in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of posaconazole that causes a significant inhibition of growth compared to the drug-free control well.
Sequencing of CYP51A/ERG11 Genes
Method: Sanger sequencing or Next-Generation Sequencing (NGS).
Protocol Outline:
-
Extract genomic DNA from the fungal isolate.
-
Amplify the entire coding region and promoter of the cyp51A or ERG11 gene using specific primers.
-
Purify the PCR product.
-
Perform sequencing reactions using forward and reverse primers.
-
Analyze the sequencing data to identify point mutations and tandem repeats by comparing the sequence to a wild-type reference sequence.
Gene Expression Analysis by Real-Time PCR (RT-qPCR)
Method: Quantitative analysis of mRNA levels of target genes (e.g., CDR1, CDR2, MDR1, ERG11).
Protocol Outline:
-
Culture the fungal isolate with and without posaconazole exposure.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Quantify the relative expression of the target genes by normalizing to a housekeeping gene (e.g., ACT1 or 18S rRNA) using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of posaconazole on the ergosterol biosynthesis pathway.
Caption: Overview of the primary mechanisms of posaconazole resistance in fungi.
Caption: A typical experimental workflow for investigating posaconazole resistance.
Conclusion
Posaconazole resistance in fungi is a complex and evolving challenge. The primary mechanisms involve alterations in the drug's target enzyme, the overexpression of efflux pumps, and modifications to the ergosterol biosynthesis pathway. Understanding these mechanisms at a molecular level is crucial for the development of rapid diagnostic tools, the design of novel antifungal agents that can circumvent these resistance strategies, and the implementation of effective antifungal stewardship programs. Continued surveillance and research into the prevalence and emergence of these resistance mechanisms are essential to preserve the clinical utility of this important antifungal agent.
References
- 1. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Antifungal drug resistance: do molecular methods provide a way forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. TR34/L98H Mutation in CYP51A Gene in Aspergillus fumigatus Clinical Isolates During Posaconazole Prophylaxis: First Case in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Changes in susceptibility to posaconazole in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Posaconazole: A new agent for the prevention and management of severe, refractory or invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Preclinical Profile of Posaconazole Acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole, a second-generation triazole antifungal agent, exhibits potent, broad-spectrum activity against a wide range of fungal pathogens, including yeasts and molds.[1] It is structurally related to itraconazole and exerts its antifungal effect through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This technical guide provides a comprehensive overview of the preclinical studies of posaconazole acetate, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.
Mechanism of Action
Posaconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is essential for the conversion of lanosterol to ergosterol.[5] By binding to the heme cofactor of CYP51, posaconazole effectively blocks this step in the ergosterol biosynthesis pathway.[5] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[4]
In Vitro Activity
Posaconazole demonstrates potent in vitro activity against a broad spectrum of fungal pathogens. Minimum Inhibitory Concentration (MIC) values, a measure of antifungal potency, are presented in the table below.
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus fumigatus | ≤0.03 - 2.0 |
| Aspergillus flavus | 0.06 - 2.0 |
| Aspergillus terreus | 0.125 - 1.0 |
| Candida albicans | ≤0.03 - 1.0 |
| Candida glabrata | 0.03 - >16 |
| Candida krusei | 0.06 - 2.0 |
| Cryptococcus neoformans | 0.03 - 0.5 |
| Zygomycetes (e.g., Rhizopus, Mucor) | 0.03 - 4.0 |
In Vivo Efficacy
The in vivo efficacy of posaconazole has been extensively evaluated in various animal models of invasive fungal infections. These studies have consistently demonstrated its ability to improve survival and reduce fungal burden in tissues.
Murine Model of Invasive Aspergillosis
A common experimental model involves inducing a systemic or pulmonary Aspergillus infection in immunocompromised mice.
In a murine model of disseminated infection with Aspergillus terreus, posaconazole administered at 5, 10, or 20 mg/kg of body weight twice daily demonstrated good efficacy, with the 20 mg/kg dose showing prolonged survival, reduced tissue burden, and lower galactomannan levels.[6] In neutropenic murine models of pulmonary aspergillosis and mucormycosis, escalating daily doses of oral posaconazole were effective in reducing lung fungal burden.[7][8]
Murine Model of Disseminated Candidiasis
Similar to the aspergillosis model, disseminated candidiasis is induced in mice, often via intravenous injection of Candida species. Posaconazole has shown efficacy in reducing fungal colonization in the kidneys in these models.[9]
Preclinical Pharmacokinetics
The pharmacokinetic profile of posaconazole has been characterized in several preclinical species. The tables below summarize key pharmacokinetic parameters for different formulations.
Table 1: Single-Dose Oral Pharmacokinetics of Posaconazole Suspension in Various Species [10]
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | 20 - 160 | Dose-related increase | - | - | 7 - 9 | - |
| Rat | 10 - 120 | Dose-related increase | - | - | 7 - 9 | ~50 - 60 |
| Rabbit | - | - | - | - | 7 - 9 | - |
| Dog (fed) | 10 - 120 | Dose-related increase | - | - | 15 | ~50 - 60 |
| Monkey | - | - | - | - | 23 | - |
Table 2: Comparative Pharmacokinetics of Posaconazole Formulations in Dogs [11][12]
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Intravenous Solution | 3 | - | - | - | 29 |
| Oral Suspension | 6 | 0.42 | 7.7 | - | 24 |
| Delayed-Release Tablet | ~6.9 | 1.8 | 9.5 | - | 42 |
Preclinical Toxicology
The toxicological profile of posaconazole has been evaluated in a range of preclinical studies.
Acute Toxicity
| Species | Route | LD50 |
| Rat | Oral | >5000 mg/kg |
| Mouse | Oral | >3000 mg/kg |
| Rat | Dermal | >2000 mg/kg |
Repeated-Dose Toxicity
-
Rats: In repeated-dose studies, liver toxicity was observed, characterized by ALT elevations and enlarged multinucleated hepatocytes.[13] Testicular toxicity was also noted in rats.[13]
-
Monkeys: In cynomolgus monkeys, higher liver weights were observed at doses resulting in exposures approximately 1.6 times that of human therapeutic exposure, though without significant histopathological findings.[13]
Conclusion
The preclinical data for this compound robustly support its potent and broad-spectrum antifungal activity. Its well-defined mechanism of action, demonstrated efficacy in various animal models of invasive fungal infections, and characterized pharmacokinetic and toxicological profiles have provided a strong foundation for its successful clinical development and use. This technical guide summarizes the core preclinical findings, offering a valuable resource for the scientific community involved in antifungal research and development. Further investigations into its application against emerging resistant fungal strains and its potential in combination therapies continue to be areas of active research.
References
- 1. Antifungal efficacy and pharmacodynamics of posaconazole in experimental models of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posaconazole is a potent inhibitor of sterol 14alpha-demethylation in yeasts and molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. In Vitro Activity and In Vivo Efficacy of Posaconazole in Treatment of Murine Infections by Different Isolates of the Aspergillus terreus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative pharmacodynamics of posaconazole in neutropenic murine models of invasive pulmonary aspergillosis and mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans | PLOS One [journals.plos.org]
- 10. Pharmacokinetics, Safety, and Tolerability of Oral Posaconazole Administered in Single and Multiple Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Posaconazole Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1] Accurate and reliable analytical methods are crucial for the quality control of posaconazole in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of posaconazole and its related substances due to its high specificity, sensitivity, and accuracy.[2][3] This document provides detailed application notes and protocols for the HPLC analysis of posaconazole, covering assay determination and related substance analysis.
Data Presentation
Table 1: Chromatographic Conditions for Posaconazole Assay
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shim-pack C8 (250 x 4.6 mm; 5 µm)[4] | Zorbax SB C18 (250 x 4.6 mm, 5 µm)[1] | Inersil ODS-2 (250 x 4.6 mm, 5.0 µm)[5] |
| Mobile Phase | Methanol:Water (75:25, v/v)[4] | Acetonitrile:Water (35:65, v/v)[1] | Phosphate buffer (pH 6.5):Acetonitrile (20:80, v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.2 mL/min[1] | 0.8 mL/min[5] |
| Detection Wavelength | 260 nm[4] | 262 nm[1] | 260 nm[5] |
| Injection Volume | 20 µL[4] | 10 µL[1] | 20 µL[5] |
| Column Temperature | 25 °C[4] | 40 °C[1] | Ambient |
| Retention Time | ~8.5 min[4] | ~4.7 min[1] | Not Specified |
Table 2: Validation Parameters for Posaconazole Assay
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 5-60 µg/mL[4] | 0.05-0.15 mg/mL[1] | 2-20 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9996[4] | Not Specified | >0.999[2] |
| Accuracy (% Recovery) | 98.13%[4] | Not Specified | 99.01% (bulk), 99.05% (formulation)[2] |
| Precision (%RSD) | Inter-day: 1.21%, Repeatability: 0.86-1.22%[4] | Not Specified | Intra-day & Inter-day: <1%[2] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.24 µg/mL[2] |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.74 µg/mL[2] |
Experimental Protocols
Protocol 1: Assay of Posaconazole Bulk Drug Substance
This protocol is based on a stability-indicating HPLC method for the determination of posaconazole in bulk.[4]
1. Materials and Reagents:
-
Posaconazole reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a PDA detector.
-
Column: Shim-pack C8 (250 x 4.6 mm; 5 µm).[4]
-
Mobile Phase: Methanol:Water (75:25, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: 260 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 25 ± 1°C.[4]
3. Preparation of Solutions:
-
Standard Solution (30 µg/mL): Accurately weigh and dissolve the posaconazole reference standard in methanol to obtain a stock solution of 100 µg/mL. Dilute this stock solution with methanol to a final concentration of 30 µg/mL.[4]
-
Sample Solution (30 µg/mL): Accurately weigh and dissolve about 10 mg of the posaconazole bulk drug in methanol in a 100 mL volumetric flask. Dilute an aliquot of this solution with methanol to a final concentration of 30 µg/mL.[4]
-
Filter all solutions through a 0.45 µm membrane filter before injection.[4]
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[5]
-
The tailing factor for the posaconazole peak should not be more than 2.0.[5]
-
The theoretical plates should not be less than 3000.[5]
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the amount of posaconazole in the sample by comparing the peak area of the sample solution with that of the standard solution.
Protocol 2: Determination of Related Compounds in Posaconazole
This protocol is designed for the separation and quantification of process-related impurities in posaconazole.[5][6]
1. Materials and Reagents:
-
Posaconazole reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade, filtered and degassed)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a PDA detector.
-
Column: Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: Water.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient Program:
-
Time (min) / %B: 0/55, 15/70, 20/70, 30/90, 35/90, 37/55, 45/55.[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: 225 nm and 260 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 25 °C.[6]
3. Preparation of Solutions:
-
Diluent: Mobile phase.[6]
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of posaconazole reference standard in the diluent in a 25 mL volumetric flask.[6]
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity.
-
Spiked Sample Solution: Prepare a solution of the posaconazole sample spiked with known amounts of each impurity at the specification level.[1]
4. Analysis:
-
Inject the diluent (as a blank), standard solution, and spiked sample solution.
-
The method should be able to separate all known impurities from the main posaconazole peak with a resolution of greater than 2.0.[5][6]
-
Quantify the impurities based on the peak areas relative to the posaconazole peak or by using external standards of the impurities.
Mandatory Visualization
Caption: Workflow for HPLC analysis of posaconazole.
Caption: Key parameters for HPLC method validation.
References
- 1. chemrj.org [chemrj.org]
- 2. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. ajptonline.com [ajptonline.com]
Application Notes and Protocols for the Quantification of Posaconazole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1] Due to significant inter- and intra-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of posaconazole is recommended to optimize efficacy and minimize potential toxicities.[2][3] Accurate and reliable quantification of posaconazole in biological samples, primarily plasma or serum, is crucial for effective TDM and pharmacokinetic studies.[4] This document provides detailed application notes and protocols for the quantification of posaconazole using various analytical techniques.
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of posaconazole in biological matrices. The most common techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][5][6] LC-MS/MS and UPLC-MS/MS methods are generally preferred for their high sensitivity, selectivity, and throughput.[6][7]
Experimental Protocols
UPLC-MS/MS Method for Quantification of Posaconazole in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of multiple antifungal agents, including posaconazole.[7]
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.[8]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[7]
-
Add 300 µL of acetonitrile containing the internal standard (e.g., deuterated posaconazole).[9]
-
Vortex mix the mixture for 1 minute to precipitate proteins.[9]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.[6]
b. Chromatographic Conditions
-
Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[9]
-
Flow Rate: 0.51 mL/min.[10]
c. Mass Spectrometric Conditions
-
Ion Source: Electrospray ionization (ESI) in positive mode.[8][11]
-
Detection: Multiple Reaction Monitoring (MRM).[11]
-
MRM Transitions:
HPLC Method with Fluorescence Detection
This protocol provides a cost-effective alternative to LC-MS/MS.[5]
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.[5]
-
Add 100 µL of internal standard solution (e.g., ketoconazole in methanol).[5]
-
Add 300 µL of methanol to precipitate proteins.[5]
-
Vortex mix for 1 minute.[5]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[5]
-
Inject the supernatant directly into the HPLC system.[5]
b. Chromatographic Conditions
-
Instrument: HPLC system with a fluorescence detector.[5]
-
Column: C18 column.[1]
-
Mobile Phase: Acetonitrile and water with 0.5% acetic acid (44:56 v/v).[4][12]
-
Detection Wavelengths: Excitation at 245 nm and emission at 380 nm.[5][13]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for posaconazole quantification.
Table 1: UPLC-MS/MS Method Performance
| Parameter | Range | Reference |
| Linearity Range | 0.014 - 12 µg/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.014 µg/mL | [8] |
| Intra-run Accuracy | 106% ± 2% | [8] |
| Inter-run Accuracy | 103% ± 4% | [8] |
| Intra-run Precision (CV%) | 7% ± 4% | [8] |
| Inter-run Precision (CV%) | 7% ± 3% | [8] |
Table 2: LC-MS/MS Method Performance
| Parameter | Range | Reference |
| Linearity Range | 5 - 5000 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [11] |
| Inter-assay Accuracy | -4.6% to 2.8% | [6] |
| Inter-assay Precision (CV%) | 2.3% to 8.7% | [6] |
Table 3: HPLC with Fluorescence Detection Method Performance
| Parameter | Range | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [5] |
| Within-run Precision (CV%) | 2.9% to 5.2% | [5] |
| Between-run Precision (CV%) | 4.0% to 5.8% | [5] |
| Recovery | 97.7% to 101.12% | [4][12] |
Visualizations
Caption: General experimental workflow for posaconazole quantification.
Caption: Relationship between analytical methods and their applications.
Therapeutic Drug Monitoring (TDM) Considerations
TDM is crucial for optimizing posaconazole therapy.[14] Target trough concentrations can vary based on the indication (prophylaxis vs. treatment).
Steady-state is typically reached after 5-7 days of therapy, which is the optimal time for trough level monitoring.[2] Factors that can influence posaconazole concentrations include food intake (especially for the oral suspension), co-administration of acid-suppressing agents, and certain drug-drug interactions.[2]
References
- 1. ijcrt.org [ijcrt.org]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection [mdpi.com]
- 6. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nhsgrampian.org [nhsgrampian.org]
Application Notes and Protocols: Posaconazole for the Prevention of Invasive Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of posaconazole for the prophylaxis of invasive fungal infections (IFIs). This document includes details on its mechanism of action, key clinical trial data, and protocols for its application in high-risk patient populations.
Mechanism of Action
Posaconazole is a broad-spectrum triazole antifungal agent.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4][5] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.
By inhibiting 14α-demethylase, posaconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterol precursors.[4] This alters the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[1][6]
References
Application Notes and Protocols for the Use of Posaconazole Acetate in Immunocompromised Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of posaconazole acetate in various immunocompromised animal models of invasive fungal infections. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this broad-spectrum triazole antifungal agent.
Introduction to Posaconazole
Posaconazole is a second-generation triazole antifungal agent with potent, broad-spectrum activity against a wide range of clinically significant fungi, including species often refractory to other antifungals like Aspergillus terreus, Fusarium spp., and Zygomycetes.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, leads to the disruption of membrane integrity and ultimately, fungal cell death.[2] Due to its efficacy, posaconazole is a critical agent for both the prophylaxis and treatment of invasive fungal infections in high-risk immunocompromised patient populations.[4][5]
Immunocompromised Animal Models in Posaconazole Research
The study of posaconazole in immunocompromised animal models is essential for understanding its in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters. These models mimic the clinical scenarios of invasive fungal infections in patients with weakened immune systems.
Commonly used animal models include mice, rabbits, and rats.[1] Immunosuppression is typically induced chemically to render the animals susceptible to fungal infections. The choice of immunosuppressive agent and the fungal pathogen depends on the specific research question.
Key Fungal Pathogens Studied:
-
Aspergillus species: A frequent cause of invasive aspergillosis, particularly in neutropenic patients.[6]
-
Candida species: The most common cause of opportunistic fungal infections, leading to disseminated candidiasis.[7]
-
Mucorales (causing mucormycosis): An aggressive and often fatal infection, particularly in diabetic and neutropenic patients.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on posaconazole in immunocompromised animal models.
Table 1: Efficacy of Posaconazole in Murine Models of Invasive Fungal Infections
| Fungal Pathogen | Animal Model | Immunosuppression | Posaconazole Dosage | Key Efficacy Outcomes | Reference(s) |
| Aspergillus fumigatus (CNS Aspergillosis) | Mice | Cyclophosphamide | 5, 25, or 100 mg/kg (oral) | ≥90% survival (vs. 0% in control); significant reduction in brain and kidney CFU.[6] | [6] |
| Mucor spp. (Disseminated Mucormycosis) | Neutropenic Mice | Cyclophosphamide | ≥15 mg/kg twice daily (oral) | Prolonged survival and reduced tissue burden.[8] | [8] |
| Candida albicans (Disseminated Candidiasis) | Neutropenic Mice | Cyclophosphamide | 0.25 to 13.3 mg/kg | Dose-dependent reduction in kidney fungal burden; AUC/MIC ratio strongly predictive of efficacy.[7] | [7] |
| Rhizopus oryzae (Pulmonary Mucormycosis) | Neutropenic Mice | Cyclophosphamide | Escalating daily dosages | AUC/MIC threshold of 87 associated with 90% effective concentration.[9] | [9] |
| Aspergillus fumigatus (Pulmonary Aspergillosis) | Neutropenic Mice | Cyclophosphamide | 0.156 to 160 mg/kg daily | Static dose range of 1.09 to 51.9 mg/kg/24h; free drug AUC/MIC of 1.09 for static effect.[10] | [10] |
Table 2: Pharmacokinetic Parameters of Posaconazole in Animal Models
| Animal Species | Formulation | Dose | Cmax (µg/mL) | T½ (hours) | Bioavailability (%) | Reference(s) |
| Mice | Oral Suspension | 20 to 160 mg/kg | Dose-related increase | 7 to 9 | ~50-60 (in rats/dogs) | [11] |
| Dogs | IV Solution | 3 mg/kg | - | 29 | 100 | [12][13] |
| Dogs | Oral Suspension | 6 mg/kg | 0.42 | 24 | 26 | [12][13] |
| Dogs | Delayed-Release Tablet | 6.9 mg/kg | 1.8 | 42 | 159 | [12][13] |
| Cats | IV Solution | 3 mg/kg | - | 57.7 | 100 | [14] |
| Cats | Oral Suspension | 15 mg/kg | 1.2 | 38.1 | 15.9 | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of posaconazole in immunocompromised animal models.
Protocol 1: Induction of Immunosuppression in Mice
Objective: To render mice susceptible to opportunistic fungal infections.
Materials:
-
Cyclophosphamide (CY) or Cortisone Acetate
-
Sterile phosphate-buffered saline (PBS) or sterile water for injection
-
Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injection
-
Appropriate animal handling and safety equipment
Procedure (Cyclophosphamide-induced Neutropenia):
-
Prepare a sterile solution of cyclophosphamide in sterile water or PBS. A common dosage is 200 mg/kg.[6][15]
-
Administer the cyclophosphamide solution via intraperitoneal injection.
-
For sustained immunosuppression, repeat injections of a lower dose (e.g., 150 mg/kg) every 5-7 days.[6][16]
-
Monitor the animals for signs of toxicity and weight loss. Peak neutropenia is typically observed 2-4 days after a single high dose.[17]
Procedure (Corticosteroid-induced Immunosuppression):
-
Prepare a sterile suspension of cortisone acetate. A common dosage is 250 mg/kg.[17]
-
Administer the cortisone acetate via subcutaneous injection.
-
Repeat injections as required by the experimental design, for example, every 3 days.[17]
Protocol 2: Induction of Fungal Infection
Objective: To establish a reproducible fungal infection in immunocompromised animals.
A. Murine Model of CNS Aspergillosis: [6]
-
Culture Aspergillus fumigatus to obtain conidia.
-
Prepare a sterile suspension of A. fumigatus conidia in sterile saline. A typical inoculum is 7.1 × 10⁶ conidia per mouse.[6]
-
Anesthetize the immunocompromised mice.
-
Infect the mice via intracerebral injection of the conidial suspension.
B. Murine Model of Disseminated Mucormycosis: [8]
-
Culture Mucor spp. to obtain spores.
-
Prepare a sterile suspension of Mucor spp. spores in sterile saline.
-
Infect the neutropenic mice via intravenous injection into the tail vein.
C. Murine Model of Invasive Pulmonary Aspergillosis: [10]
-
Prepare a conidial suspension of A. fumigatus at a concentration of 1 × 10⁷ to 2 × 10⁷ conidia/mL.[10]
-
Anesthetize the immunocompromised mice.
-
Instill 50 µL of the conidial suspension into the anterior nares, allowing for aspiration into the lungs.[10]
Protocol 3: Administration of Posaconazole
Objective: To deliver posaconazole to the infected animals for efficacy testing.
Materials:
-
This compound (oral suspension or delayed-release tablets, depending on the study)
-
Vehicle for suspension (e.g., sterile water, methylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure (Oral Gavage):
-
Prepare the appropriate concentration of posaconazole suspension in the chosen vehicle.
-
Accurately weigh each animal to determine the correct volume for the desired dose (e.g., mg/kg).
-
Administer the posaconazole suspension directly into the stomach using an oral gavage needle. Common dosing frequencies are once or twice daily.[8]
Note on Formulations: The bioavailability of posaconazole can vary significantly between the oral suspension and delayed-release tablets.[12][18][19] The delayed-release tablets generally exhibit higher bioavailability.[12][18] This is a critical consideration when designing and interpreting studies.
Protocol 4: Assessment of Fungal Burden
Objective: To quantify the extent of fungal infection in target organs.
A. Colony-Forming Unit (CFU) Assay: [6]
-
At the study endpoint, humanely euthanize the animals.
-
Aseptically harvest target organs (e.g., brain, kidneys, lungs).
-
Weigh each organ.
-
Homogenize the organs in a known volume of sterile saline.
-
Prepare serial dilutions of the organ homogenates.
-
Plate the dilutions onto appropriate fungal growth media (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at an appropriate temperature until colonies are visible.
-
Count the colonies and calculate the CFU per gram of tissue.
B. Quantitative PCR (qPCR): [9][10]
-
Extract fungal DNA from the homogenized organ tissue using a suitable extraction kit.
-
Perform qPCR using primers and probes specific to the fungal species of interest.
-
Quantify the amount of fungal DNA relative to a standard curve.
-
Results can be expressed as conidial equivalents per gram of tissue.[10]
Visualizations
Signaling Pathway: Posaconazole Mechanism of Action
Caption: Mechanism of action of posaconazole via inhibition of ergosterol biosynthesis.
Experimental Workflow: Efficacy Study in a Murine Model
Caption: General workflow for a posaconazole efficacy study in an immunocompromised murine model.
References
- 1. Antifungal efficacy and pharmacodynamics of posaconazole in experimental models of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 3. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of posaconazole for the prevention of invasive fungal infections in immunocompromised patients: a systematic review with meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Posaconazole in a Murine Model of Central Nervous System Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Activity of Posaconazole against Mucor spp. in an Immunosuppressed-Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacodynamics of posaconazole in neutropenic murine models of invasive pulmonary aspergillosis and mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics, Safety, and Tolerability of Oral Posaconazole Administered in Single and Multiple Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Posaconazole pharmacokinetics after administration of an intravenous solution, oral suspension, and delayed-release tablet to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Comparison of the Efficacy of Posaconazole Delayed Release Tablets and Suspension in Pediatric Hematology/Oncology Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FDA Drug Safety Communication: FDA cautions about dosing errors when switching between different oral formulations of antifungal Noxafil (posaconazole); label changes approved | FDA [fda.gov]
Posaconazole Acetate Dosage Forms: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research and development of various posaconazole acetate dosage forms. Posaconazole, a broad-spectrum triazole antifungal agent, is a Biopharmaceutics Classification System (BCS) Class II drug characterized by low aqueous solubility and high permeability.[1] Its oral bioavailability is a critical challenge in formulation development. This document explores several dosage forms designed to enhance its therapeutic efficacy.
Overview of Posaconazole Dosage Forms
Posaconazole is available in multiple dosage forms, each with distinct characteristics tailored for specific clinical and research applications.
-
Oral Suspension: The initial formulation of posaconazole, an oral suspension of the crystalline drug, exhibits variable absorption influenced by food intake and gastrointestinal conditions.[2][3] To enhance absorption, it is recommended to be taken with a high-fat meal or a nutritional supplement.[4]
-
Delayed-Release Tablets: To overcome the limitations of the oral suspension, delayed-release tablets have been developed. These formulations often utilize a pH-sensitive polymer matrix, created through processes like hot-melt extrusion, to release the drug in the higher pH environment of the intestine, thereby improving bioavailability and providing more consistent plasma concentrations.[2][3]
-
Intravenous (IV) Solution: For patients unable to take oral medication, an intravenous formulation is available.[5][6] This formulation typically uses a solubilizing agent, such as sulfobutyl ether beta-cyclodextrin, to deliver posaconazole directly into the systemic circulation.[7]
-
Amorphous Solid Dispersions (ASDs): A key strategy to enhance the solubility and dissolution rate of posaconazole is the formation of amorphous solid dispersions.[8] In ASDs, the crystalline drug is molecularly dispersed within a polymer matrix. Common manufacturing techniques for ASDs include hot-melt extrusion and spray drying.[4][8]
-
Nanosuspensions: Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[9][10] This approach has shown promise in improving the oral bioavailability of posaconazole.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various research studies on posaconazole dosage forms.
Table 1: Pharmacokinetic Parameters of Different Posaconazole Formulations in Humans
| Dosage Form | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Key Findings & Reference |
| Oral Suspension | 200 mg TID | - | - | - | Target prophylactic concentration (>700 ng/mL) achieved in 57% of serum samples.[2][11] |
| Delayed-Release Tablet | 300 mg QD | 1720 (mean) | 4-5 | - | Target prophylactic concentration (>700 ng/mL) achieved in 90% of subjects.[4][12] |
| Intravenous Solution | 300 mg QD | 2840 (mean for 300 mg single dose) | - | 46,400 (mean for 300 mg single dose) | Provides a reliable method for achieving therapeutic concentrations.[7] |
Table 2: Composition of a High-Loaded Amorphous Solid Dispersion Tablet Formulation [1]
| Component | Role | Percentage (w/w) |
| Posaconazole/Eudragit L100 ASD (75/25 w/w) | Active Pharmaceutical Ingredient (API) in an amorphous state | 40% |
| HPMCAS-H | Concentration-Sustaining Polymer (CSP) | - |
| - | - | (0.5:1 HPMCAS-H/posaconazole ratio) |
Experimental Protocols
This section provides detailed protocols for key experiments involved in the research and development of posaconazole dosage forms.
Preparation of Posaconazole Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of posaconazole with a polymer to enhance its solubility and dissolution rate.
Materials:
-
Posaconazole
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Dichloromethane
-
Methanol
-
Customized spray dryer
Protocol:
-
Prepare a spray solution by dissolving posaconazole and HPMCAS in a solvent mixture of dichloromethane and methanol (e.g., 85/15 w/w).[7]
-
Set the spray dryer parameters, including the inlet temperature, gas flow rate, and solution feed rate, to optimized values.
-
Spray the solution into the drying chamber.
-
Collect the resulting powder, which is the posaconazole ASD.
-
Perform secondary drying for over 18 hours to remove any residual solvent.
-
Confirm the removal of residual solvent using gas chromatography (GC).[10]
-
Characterize the prepared ASD using techniques such as Powder X-ray Diffraction (PXRD), Modulated Differential Scanning Calorimetry (mDSC), and Scanning Electron Microscopy (SEM) to confirm its amorphous nature and homogeneity.[10]
High-Performance Liquid Chromatography (HPLC) for Posaconazole Quantification
Objective: To quantify the concentration of posaconazole in bulk drug, dosage forms, or biological matrices.
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
C18 analytical column
-
Acetonitrile
-
Water
-
Phosphoric acid (for pH adjustment)
-
Posaconazole reference standard
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a specific ratio (e.g., 60:40 v/v). Adjust the pH with phosphoric acid as needed. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the posaconazole reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation:
-
Bulk Drug/Dosage Form: Accurately weigh and dissolve the sample in the mobile phase to obtain a known concentration. Filter the solution through a 0.45 µm filter.
-
Plasma Samples: Perform a protein precipitation or liquid-liquid extraction to extract posaconazole from the plasma.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 262 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions.
-
Quantification: Determine the concentration of posaconazole in the samples by comparing the peak area with the calibration curve.
In Vitro Dissolution Testing
Objective: To evaluate the release profile of posaconazole from a dosage form under simulated gastrointestinal conditions.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)
-
HPLC system for analysis
Protocol:
-
Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C in the dissolution vessels.
-
Place one dosage unit (e.g., one tablet) in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of posaconazole using a validated HPLC method.
-
Calculate the percentage of drug released at each time point.
Powder X-ray Diffraction (PXRD) for Solid-State Characterization
Objective: To determine the crystalline or amorphous nature of posaconazole in a solid sample.
Materials and Equipment:
-
X-ray diffractometer with a CuKα radiation source
-
Sample holder
Protocol:
-
Prepare the sample by gently grinding the powder to a fine consistency using a mortar and pestle to ensure random orientation.[13]
-
Mount the powdered sample onto the sample holder.
-
Set the diffractometer to scan over a specific 2θ range (e.g., 5° to 40°).
-
Run the analysis.
-
Analyze the resulting diffractogram. Sharp peaks indicate a crystalline structure, while a broad halo indicates an amorphous form.[14]
Modulated Differential Scanning Calorimetry (mDSC)
Objective: To determine the glass transition temperature (Tg) of amorphous posaconazole and to assess the miscibility of the drug and polymer in an ASD.
Materials and Equipment:
-
Modulated DSC instrument
-
Aluminum pans
Protocol:
-
Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a specified linear heating rate (e.g., 10°C/min) with a superimposed sinusoidal temperature modulation (e.g., ±1°C every 60 seconds).
-
Analyze the resulting thermogram. A single Tg indicates a miscible amorphous system, while two separate Tgs suggest an immiscible system.[15]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a posaconazole formulation after oral administration to rats.
Materials and Equipment:
-
Wistar rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
HPLC system for bioanalysis
Protocol:
-
Fast the rats overnight before dosing but allow free access to water.
-
Administer the posaconazole formulation orally via gavage at a specific dose (e.g., 10 mg/kg).[16][17]
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) after dosing, collect blood samples from the tail vein or via cardiac puncture under anesthesia.[9]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of posaconazole in the plasma samples using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 3. researchgate.net [researchgate.net]
- 4. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. icdd.com [icdd.com]
- 14. crystalpharmatech.com [crystalpharmatech.com]
- 15. icdd.com [icdd.com]
- 16. japer.in [japer.in]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Posaconazole Acetate Susceptibility Testing in Candida
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for determining the susceptibility of Candida species to posaconazole, a broad-spectrum triazole antifungal agent. Accurate susceptibility testing is critical for clinical management, epidemiological surveillance, and the development of new antifungal therapies.
Introduction
Posaconazole is a potent triazole antifungal that inhibits the enzyme lanosterol 14α-demethylase (Erg11p), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] Resistance to azoles in Candida species can arise through various mechanisms, including alterations in the ERG11 gene, overexpression of efflux pumps, and changes in the ergosterol biosynthesis pathway.[3][4][5] This document outlines standardized methods for testing posaconazole susceptibility to guide research and clinical laboratory practices.
Key Experimental Protocols
Several standardized methods are available for determining the in vitro susceptibility of Candida species to posaconazole. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these methods.[6][7]
Broth Microdilution Method (CLSI M27-A3/M60)
The broth microdilution method is considered the reference standard for antifungal susceptibility testing.[6][8]
Principle: This method involves challenging a standardized inoculum of a Candida isolate with serial twofold dilutions of posaconazole in a microtiter plate. The minimum inhibitory concentration (MIC) is determined after a specified incubation period.
Detailed Protocol:
-
Medium Preparation: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[9]
-
Antifungal Stock Solution: Prepare a stock solution of posaconazole in dimethyl sulfoxide (DMSO).[10] Further dilute the stock solution in the RPMI 1640 medium to prepare the working solutions.
-
Inoculum Preparation:
-
Subculture the Candida isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11]
-
-
Plate Inoculation: Dispense 100 µL of the standardized inoculum into each well of the microtiter plate containing 100 µL of the serially diluted posaconazole. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[11][12] While 48-hour readings are traditionally recommended, 24-hour readings are often sufficient and can minimize the trailing effect.[6][8]
-
Reading the MIC: The MIC is the lowest concentration of posaconazole that causes a significant diminution (≥50% inhibition) of growth compared to the growth control well.[11]
Agar-Based Methods: Disk Diffusion and E-test
Agar-based methods are simpler alternatives to broth microdilution and are suitable for routine clinical laboratory use.[13][14]
Principle: A paper disk impregnated with a specific amount of posaconazole is placed on an agar plate inoculated with the Candida isolate. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk is measured after incubation.
Detailed Protocol:
-
Medium: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[13][15]
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions.
-
Disk Application: Aseptically apply a posaconazole disk (5 µg) to the surface of the inoculated agar.[16]
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[17]
-
Reading Zone Diameters: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
Principle: The E-test uses a plastic strip with a predefined, continuous gradient of posaconazole on one side. When placed on an inoculated agar plate, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the strip.
Detailed Protocol:
-
Medium and Inoculum: Prepare the agar plate and inoculum as described for the disk diffusion method. RPMI agar with 2% glucose can also be used.[18]
-
Strip Application: Apply the E-test strip to the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[18]
-
Reading the MIC: Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
Data Presentation
The following tables summarize the posaconazole MIC ranges and epidemiological cutoff values (ECVs) for various Candida species. ECVs are used to distinguish wild-type (WT) isolates from those with acquired resistance mechanisms.[6][12]
Table 1: Posaconazole MIC Ranges and ECVs for Common Candida Species (CLSI)
| Candida Species | Modal MIC (µg/mL) | MIC Range (µg/mL) | ECV (µg/mL) |
| C. albicans | 0.016 | ≤0.008 - 1 | 0.06 |
| C. glabrata | 0.5 | ≤0.008 - >8 | 2 |
| C. parapsilosis | 0.06 | ≤0.008 - 2 | 0.25 |
| C. tropicalis | 0.03 | ≤0.008 - 2 | 0.12 |
| C. krusei | 0.25 | ≤0.008 - 2 | 0.5 |
Data compiled from Pfaller et al., 2011.[12]
Table 2: EUCAST Posaconazole Breakpoints for Candida Species
| Candida Species | Susceptible (S) MIC (mg/L) | Resistant (R) MIC (mg/L) |
| C. albicans | ≤0.06 | >0.06 |
| C. parapsilosis | ≤0.06 | >0.06 |
| C. tropicalis | ≤0.06 | >0.06 |
Note: EUCAST has not set breakpoints for C. glabrata and C. krusei due to insufficient data.[19]
Visualization of Workflows and Mechanisms
Experimental Workflow for Posaconazole Susceptibility Testing
Caption: Workflow for posaconazole susceptibility testing in Candida.
Signaling Pathways and Mechanisms of Azole Resistance in Candida
Caption: Mechanisms of posaconazole action and resistance in Candida.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Posaconazole susceptibility testing against Candida species: comparison of broth microdilution and E-test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of 24-Hour Posaconazole and Voriconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation between microdilution, E-test, and disk diffusion methods for antifungal susceptibility testing of posaconazole against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Etest and disk diffusion methods compared with broth microdilution antifungal susceptibility testing of clinical isolates of Candida spp. against posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Evaluation of Etest Method for Determining Posaconazole MICs for 314 Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST technical note on posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Posaconazole Acetate in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][3] Its mechanism of action involves the blockage of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase.[2][3] Due to the rise of antifungal resistance and the challenges in treating invasive fungal infections, combination therapy has emerged as a promising strategy to enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of resistance.[4][5][6]
This document provides detailed application notes and protocols for researchers investigating the use of posaconazole acetate in combination with other antifungal agents. It summarizes key quantitative data from in vitro and in vivo studies and offers detailed methodologies for essential experiments.
Data Presentation: In Vitro and In Vivo Interactions
The interaction of posaconazole with other antifungal agents can be synergistic, indifferent (additive), or antagonistic. The following tables summarize the findings from various studies against different fungal species.
Posaconazole in Combination with Echinocandins (e.g., Caspofungin, Micafungin)
Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1] The combination of posaconazole and an echinocandin targets two different essential structures of the fungal cell, suggesting a potential for synergistic activity.
Table 1: In Vitro Synergy of Posaconazole and Caspofungin against Aspergillus Species
| Aspergillus Species | Resistance Profile | Method | Interaction Outcome | Fractional Inhibitory Concentration Index (FICI) | Reference |
| A. fumigatus | Wild-type & Azole-resistant | Checkerboard (XTT) | Synergy | Mean FICI-0: 0.28-0.75; Median FICI-1: 0.18; Median FICI-2: 0.31 | [7] |
| A. fumigatus | Azole-susceptible (AfS) | Checkerboard | Indifference | - | [4] |
| A. fumigatus | Posaconazole-resistant (AfR1) | Checkerboard | Synergy | - | [4] |
| A. fumigatus | Voriconazole & Posaconazole-resistant (AfR2) | Checkerboard | Indifference | - | [4] |
Table 2: In Vivo Efficacy of Posaconazole and Caspofungin against Aspergillus Species
| Aspergillus Species | Animal Model | Treatment Regimen | Outcome | Reference |
| A. fumigatus, A. flavus | Immunocompetent Mice (Systemic Infection) | Posaconazole + Caspofungin | 18.5% of combinations were more effective than monotherapy; 81.5% were similar. No antagonism observed. | [1] |
| A. fumigatus (including Cyp51 mutants) | Neutropenic Murine Model (Invasive Pulmonary Aspergillosis) | Posaconazole + Caspofungin | Synergistic activity against posaconazole-resistant isolates, leading to a 1- to 2-log10 decline in fungal burden. | [8] |
| A. fumigatus (azole-resistant) | Galleria mellonella | Posaconazole (4 µ g/larva ) + Caspofungin (4 µ g/larva ) | Improved survival compared to monotherapy for posaconazole-resistant strain (AfR1). | [4] |
Table 3: In Vitro Synergy of Posaconazole and Caspofungin against Candida Species
| Candida Species | Resistance Profile | Method | Interaction Outcome | FICI | Reference |
| C. albicans | Drug-susceptible & resistant | Checkerboard | Synergy | <0.5 | [9][10] |
| C. glabrata | 119 clinical isolates | Checkerboard (FIC index) | Synergy in 18% of all isolates; Synergy in 4% of fluconazole-resistant isolates. No antagonism. | - | [11] |
Table 4: In Vivo Efficacy of Posaconazole and Caspofungin against Candida albicans
| Animal Model | Treatment Regimen | Outcome | Reference |
| Murine Disseminated Candidiasis | Posaconazole (2 mg/kg) + Caspofungin (0.1 mg/kg) | Longer survival than with monotherapy. | [12] |
Posaconazole in Combination with Polyenes (e.g., Amphotericin B)
Amphotericin B binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.
Table 5: In Vitro and In Vivo Interaction of Posaconazole and Amphotericin B against Candida albicans
| Study Type | Method | Interaction Outcome | Key Finding | Reference |
| In Vitro | Checkerboard (Bliss independence) | Synergy & Antagonism | Synergy at low Amphotericin B concentrations; Antagonism at high Amphotericin B concentrations. | [13] |
| In Vivo | Neutropenic Murine Model | Synergy & Antagonism | Synergy with low Amphotericin B doses; Antagonism with high Amphotericin B doses. | [13] |
Experimental Protocols
Checkerboard Microdilution Assay for In Vitro Synergy Testing
This method is used to determine the interaction between two antimicrobial agents against a microorganism in vitro.
Principle: Serial dilutions of two drugs are combined in a microtiter plate, and the growth of the fungus is assessed to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to classify the interaction.
Materials:
-
96-well microtiter plates
-
Posaconazole and other antifungal agent(s) of interest
-
Fungal isolate(s)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile V-shaped reservoir or Petri dish
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Drug Dilution:
-
Prepare stock solutions of each drug at a concentration that is four times the highest desired final concentration.
-
In the 96-well plate, create serial twofold dilutions of Drug A (e.g., posaconazole) horizontally and Drug B (e.g., caspofungin) vertically.[14]
-
Typically, 50 µL of medium is added to each well. Then, 50 µL of Drug A at various concentrations is added to the columns, and 50 µL of Drug B at various concentrations is added to the rows.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Controls: Include wells with no drugs (growth control), each drug alone, and no inoculum (sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by reading the optical density (OD) with a microplate reader.
-
FICI Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis for In Vitro Synergy
This method assesses the rate and extent of fungal killing over time when exposed to antifungal agents alone and in combination.
Principle: The number of viable fungal cells is determined at various time points after exposure to the antifungal agents. Synergy is demonstrated by a significant increase in the rate of killing by the combination compared to the most active single agent.
Materials:
-
Fungal isolate(s)
-
Posaconazole and other antifungal agent(s)
-
Culture tubes or flasks
-
RPMI 1640 medium
-
Shaking incubator
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a starting inoculum of approximately 1-5 x 10^5 CFU/mL in culture tubes containing RPMI 1640 medium.[15]
-
Drug Addition: Add the antifungal agents to the tubes at the desired concentrations (e.g., 1x, 2x, or 4x MIC). Test each drug alone and in combination. Include a drug-free growth control.
-
Incubation and Sampling: Incubate the tubes at 35°C with constant agitation.[15] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto SDA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment.
-
Interpretation:
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[16][17]
-
Indifference: A <2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.[17]
-
Visualizations
Signaling Pathways and Mechanisms of Action
References
- 1. Interaction between Posaconazole and Caspofungin in Concomitant Treatment of Mice with Systemic Aspergillus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 5. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 6. Antifungal Combinations against Candida Species: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The strength of synergistic interaction between posaconazole and caspofungin depends on the underlying azole resistance mechanism of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of In Vivo Triazole and Echinocandin Combination Therapy for Invasive Pulmonary Aspergillosis: Enhanced Efficacy against Cyp51 Mutant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Posaconazole exhibits in vitro and in vivo synergistic antifungal activity with caspofungin or FK506 against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Interaction of Posaconazole and Caspofungin against Clinical Isolates of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Therapeutic Drug Monitoring of Posaconazole Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a second-generation, broad-spectrum triazole antifungal agent with potent activity against a wide variety of yeasts and molds.[1] It is structurally related to itraconazole and functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to impaired cell membrane integrity and ultimately, fungal cell death. Posaconazole is available in multiple formulations, including an oral suspension, a delayed-release tablet, and an intravenous solution.
Due to significant inter- and intra-patient pharmacokinetic variability, particularly with the oral suspension, therapeutic drug monitoring (TDM) of posaconazole is recommended to optimize clinical efficacy and minimize the risk of sub-therapeutic concentrations.[3] Factors such as food intake, gastric pH, and gastrointestinal motility can significantly influence the absorption of the oral suspension.[1] The delayed-release tablet and intravenous formulations exhibit more predictable pharmacokinetic profiles. This document provides detailed application notes and protocols for the therapeutic drug monitoring of posaconazole acetate.
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic profile of posaconazole varies significantly depending on the formulation administered. The delayed-release tablet and intravenous formulations offer improved bioavailability and less variability compared to the oral suspension. A summary of key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of Posaconazole Formulations in Healthy Adults
| Formulation | Dose | Fed/Fasted State | Cmax (ng/mL) | Tmax (hr) | AUC0–∞ (ng·h/mL) | Half-life (t½) (hr) |
| Oral Suspension | 100 mg | Fasted | - | 4-5 | 3,420 | 23.1 - 29.2 |
| 100 mg | Fed (High-Fat) | 243 | 6-8 | 8,750 | 23.1 - 29.2 | |
| Delayed-Release Tablet | 100 mg | Fasted | - | 4-5 | 11,300 - 11,700 | 23.1 - 29.2 |
| 100 mg | Fed (High-Fat) | 327 - 348 | 6-8 | 11,900 - 12,400 | 23.1 - 29.2 | |
| 400 mg | - | 1,090 | - | 42,406 | - | |
| Intravenous Solution | - | - | - | - | - | 29 |
Data compiled from references:[4][5][6]
The primary pharmacodynamic index associated with posaconazole efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1] TDM utilizes trough concentrations (Cmin) as a surrogate for total drug exposure to guide dosing adjustments.
Indications for Therapeutic Drug Monitoring (TDM)
Routine TDM for posaconazole is recommended in several clinical scenarios to ensure target concentrations are achieved. These include:
-
Prophylaxis of Invasive Fungal Infections (IFIs): In high-risk, immunocompromised patients.
-
Treatment of IFIs: Including aspergillosis, mucormycosis, and other mold infections.
-
Patients with absorption concerns: Such as those with gastrointestinal disorders, mucositis, or diarrhea.
-
Use of the oral suspension: Due to its inherent pharmacokinetic variability.
-
Lack of clinical response: To rule out sub-therapeutic drug exposure.
-
Potential drug-drug interactions: With medications that may alter posaconazole concentrations.
Therapeutic Trough Concentration Targets
The target trough concentration for posaconazole varies depending on the clinical indication. It is crucial to collect trough samples immediately before the next scheduled dose (within 0 to 60 minutes) and after steady-state has been reached (typically after 5-7 days of consistent dosing).
Table 2: Recommended Therapeutic Trough Concentrations for Posaconazole
| Indication | Recommended Trough Concentration (mg/L) | Evidence Level |
| Prophylaxis | >0.7 | Moderate |
| Treatment of Invasive Fungal Infections | >1.0 | Strong |
| Upper Limit (Provisional) | <3.75 | Limited |
Data compiled from references:[3]
Analytical Methodologies
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for quantifying posaconazole in plasma or serum. LC-MS/MS is generally preferred due to its higher sensitivity and specificity.
Experimental Protocols
Protocol 1: Quantification of Posaconazole in Human Plasma by LC-MS/MS
This protocol describes a method for the determination of posaconazole concentrations in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
Posaconazole reference standard
-
Posaconazole-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system (e.g., Sciex API 3000 or equivalent)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of posaconazole and posaconazole-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the posaconazole stock solution in drug-free human plasma to create calibration standards and quality controls (QCs). A typical calibration range is 2-1000 ng/mL.[2][7] The internal standard working solution should be prepared in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18, e.g., 4.6 x 50 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water:Formic Acid (55:45:0.1, v/v/v)[2][7]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Posaconazole: m/z 701.3 → 683.3
-
Posaconazole-d4: m/z 705.3 → 687.3
-
5. Data Analysis and Quality Control
-
Quantify posaconazole concentrations using a calibration curve generated from the peak area ratios of the analyte to the internal standard.
-
The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
The accuracy and precision of the assay should be within ±15% for QCs (±20% for the lower limit of quantification).
Protocol 2: Quantification of Posaconazole in Human Serum by HPLC-UV
This protocol provides a method for the determination of posaconazole in human serum using high-performance liquid chromatography with UV detection.
1. Materials and Reagents
-
Posaconazole reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human serum (drug-free)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Centrifuge
-
HPLC system with a UV detector
2. Preparation of Stock and Working Solutions
-
Stock Solution (100 µg/mL): Prepare a stock solution of posaconazole in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in drug-free human serum to create calibration standards and QCs. A typical calibration range is 0.1-10 µg/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of serum (calibrator, QC, or patient sample) into a microcentrifuge tube.
-
Add 300 µL of methanol.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to an autosampler vial for analysis.
4. HPLC Conditions
-
LC System: Shimadzu Liquid Chromatograph or equivalent
-
Column: C8, e.g., 250 x 4.6 mm, 5 µm[9]
-
Mobile Phase: Methanol:Water (75:25, v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 20 µL[9]
-
Detection Wavelength: 260 nm[9]
-
Column Temperature: 25°C[9]
5. Data Analysis and Quality Control
-
Quantify posaconazole concentrations using a calibration curve generated from the peak areas.
-
The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
The accuracy and precision of the assay should be within ±15% for QCs (±20% for the lower limit of quantification).
Visualizations
Caption: Posaconazole Therapeutic Drug Monitoring (TDM) Workflow.
Caption: Mechanism of Action of Posaconazole.
References
- 1. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Single-Dose Phase I Study To Evaluate the Pharmacokinetics of Posaconazole in New Tablet and Capsule Formulations Relative to Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. maturityneedlework.com [maturityneedlework.com]
Posaconazole Acetate for the Treatment of Refractory Fungal Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many yeasts and molds.[1][2][3][4][5][6][7] It is a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4][8][9][10][11] The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[3][8][9][10] This document provides detailed application notes and experimental protocols for researchers investigating the use of posaconazole for refractory fungal infections.
Mechanism of Action
Posaconazole exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane structure and function.
Caption: Mechanism of action of posaconazole in the fungal cell.
Formulations and Administration
Posaconazole is available in three main formulations: an oral suspension, a delayed-release tablet, and an intravenous (IV) solution.[9][12] The choice of formulation depends on the patient's clinical status and ability to take oral medication. The delayed-release tablets and IV formulation provide higher and more consistent plasma concentrations compared to the oral suspension, which has variable absorption influenced by food intake.[9][12][13]
| Formulation | Administration | Key Considerations |
| Oral Suspension | Administered with a full meal or liquid nutritional supplement to maximize absorption.[14] | Absorption can be erratic and is affected by gastric pH and motility.[9][12] Not interchangeable with delayed-release tablets due to different dosing.[15] |
| Delayed-Release Tablet | Can be taken with or without food. Tablets should be swallowed whole.[15] | Provides more consistent plasma concentrations than the oral suspension.[13] |
| Intravenous (IV) Solution | Administered as an intravenous infusion. | Used for patients who cannot tolerate oral administration.[12] |
Dosing Regimens for Refractory Infections
Dosing for refractory fungal infections may require adjustment based on the specific pathogen, site of infection, and patient factors. Therapeutic drug monitoring is often recommended.
| Indication | Formulation | Recommended Dosage |
| Invasive Aspergillosis (Salvage Therapy) | Oral Suspension | 400 mg twice daily.[2][16][17] |
| Delayed-Release Tablet | Loading dose: 300 mg twice daily on day 1, followed by 300 mg once daily.[18][19] | |
| Intravenous | Loading dose: 300 mg twice daily on day 1, followed by 300 mg once daily.[18][20] | |
| Zygomycosis (Salvage Therapy) | Oral Suspension | 200 mg four times a day or 400 mg twice a day.[17] |
| Oropharyngeal Candidiasis (Refractory) | Oral Suspension | 400 mg twice daily.[21] |
Therapeutic Drug Monitoring (TDM)
Due to inter-individual variability in absorption and metabolism, TDM is recommended to ensure therapeutic plasma concentrations, especially for the oral suspension.[22]
| Indication | Target Trough Concentration (Cmin) |
| Prophylaxis | >0.7 µg/mL[13][23][24] |
| Treatment of Invasive Infections | >1.0 - 1.25 µg/mL[22] |
Note: Samples for trough concentration should be drawn just before the next dose at steady-state (typically after 5-7 days of consistent dosing).[13][25]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
Caption: Workflow for in vitro antifungal susceptibility testing.
Materials:
-
Posaconazole analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or inverted microscope
-
Fungal isolate
-
Sterile saline or water
-
Vortex mixer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of posaconazole in DMSO. Further dilute in RPMI medium to create a working solution.
-
Drug Dilution: Perform serial twofold dilutions of the posaconazole working solution in the microtiter plate wells with RPMI medium to achieve the desired final concentration range.
-
Inoculum Preparation:
-
For yeasts, grow the isolate on Sabouraud dextrose agar. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute in RPMI to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For molds, grow the isolate on potato dextrose agar. Cover the colony with sterile saline and gently probe to release conidia. Adjust the conidial suspension to a specific optical density and then dilute in RPMI to the target concentration.
-
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an un-inoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C. Incubation times vary by organism (e.g., 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp.).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of posaconazole that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.
In Vivo Murine Model of Refractory Invasive Aspergillosis
This protocol outlines a general procedure for establishing a murine model of invasive aspergillosis and evaluating the efficacy of posaconazole as a salvage therapy.
Caption: Experimental workflow for an in vivo salvage therapy model.
Materials:
-
Immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide and/or cortisone acetate)
-
Aspergillus fumigatus strain (potentially with known resistance to a first-line agent)
-
Posaconazole oral suspension
-
Primary antifungal agent for initial treatment (e.g., amphotericin B)
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Immunosuppression: Render mice immunocompromised using a standard regimen (e.g., intraperitoneal injections of cyclophosphamide and subcutaneous injections of cortisone acetate).
-
Infection: Anesthetize the mice and intranasally inoculate them with a suspension of A. fumigatus conidia.
-
Primary Treatment: Begin treatment with a first-line antifungal agent (e.g., amphotericin B) at a suboptimal dose to establish a refractory infection model. This treatment should start shortly after infection.
-
Salvage Therapy: After a defined period of primary treatment (e.g., 2-3 days), switch to posaconazole salvage therapy. Administer posaconazole via oral gavage at appropriate doses (e.g., 5, 10, or 20 mg/kg twice daily).[26]
-
Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of illness.
-
Endpoint Analysis: At a predetermined time point or upon euthanasia, harvest organs (lungs, brain, kidneys) for:
-
Fungal Burden Quantification: Homogenize tissues and plate serial dilutions on agar to determine colony-forming units (CFU). Alternatively, use quantitative PCR (qPCR) to measure fungal DNA.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and stain with Gomori methenamine silver (GMS) or periodic acid-Schiff (PAS) to visualize fungal elements and tissue damage.
-
Quantitative Data Summary
In Vitro Activity of Posaconazole
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | ≤0.002 - 1 | - | - |
| Aspergillus terreus | - | - | - |
| Candida albicans | - | - | - |
| Candida glabrata | - | - | - |
| Candida krusei | - | - | - |
| Zygomycetes | 0.125 - 8 | - | - |
Note: MIC values can vary significantly between studies and isolates. The provided data represents a general range found in the literature.[4][5][6][9][27][28]
Clinical Efficacy in Salvage Therapy
| Infection Type | Patient Population | Treatment Success Rate |
| Invasive Aspergillosis | Refractory/Intolerant | 42%[27] |
| Zygomycosis | Refractory/Intolerant | 79%[17] |
| Fusariosis | Refractory/Intolerant | - |
| Oropharyngeal Candidiasis | Refractory to fluconazole/itraconazole | 73-88%[5] |
| Various IFIs | Hematological Malignancies | 53.1% at 12 weeks[2] |
Note: Success rates are from different clinical trials and should be interpreted in the context of each study's design and patient population.
Conclusion
Posaconazole is a valuable therapeutic option for refractory fungal infections, demonstrating broad-spectrum activity and clinical efficacy in patients who have failed or are intolerant to other antifungal therapies.[1][5][6][7][11][16][17][29] The availability of multiple formulations allows for flexibility in administration, while therapeutic drug monitoring can help optimize treatment outcomes. The provided protocols offer a framework for researchers to further investigate the potential of posaconazole in preclinical and clinical settings.
References
- 1. Posaconazole salvage treatment for invasive fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 4. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Posaconazole in the management of refractory invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics and Pharmacodynamics of Posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. albertahealthservices.ca [albertahealthservices.ca]
- 14. Posaconazole Oral Suspension: Package Insert / Prescribing Info [drugs.com]
- 15. drugs.com [drugs.com]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Posaconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 21. dermnetnz.org [dermnetnz.org]
- 22. d-nb.info [d-nb.info]
- 23. nhsgrampian.org [nhsgrampian.org]
- 24. Therapeutic Drug Monitoring of Posaconazole: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 26. In vitro activity and in vivo efficacy of posaconazole in treatment of murine infections by different isolates of the Aspergillus terreus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Posaconazole for Fungal Infection · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 28. researchgate.net [researchgate.net]
- 29. ovid.com [ovid.com]
Application Notes and Protocols for the Development of a Posaconazole Acetate Solid Dispersion Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Posaconazole, a broad-spectrum triazole antifungal agent, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its oral bioavailability is significantly limited by its poor solubility.[1][3] The development of amorphous solid dispersions (ASDs) is a proven strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs like posaconazole.[3][4] This is achieved by converting the crystalline drug into a higher energy amorphous state, molecularly dispersed within a polymer matrix.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the development of a posaconazole solid dispersion formulation, from manufacturing to characterization.
I. Formulation Development Strategy
The primary goal in developing a posaconazole solid dispersion is to enhance its aqueous solubility and dissolution rate.[7] This is typically achieved by employing techniques such as hot-melt extrusion (HME) or spray drying to create an amorphous solid dispersion.[3][6] The choice of polymer carrier and other excipients is critical to ensure the physical stability of the amorphous form and to improve the formulation's physicochemical performance.[3][7]
Key Considerations:
-
Polymer Selection: The chosen polymer should be capable of forming a stable amorphous solid dispersion with posaconazole. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), and copolymers like Soluplus®.[3][8][9]
-
Manufacturing Process: Hot-melt extrusion and spray drying are the most common industrial methods for preparing ASDs.[6] The selection depends on the thermal stability of the drug and the desired particle characteristics.
-
Excipients: Surfactants and plasticizers can be included to improve processing and enhance the dissolution of the final formulation.[3][7]
II. Experimental Protocols
A. Preparation of Posaconazole Solid Dispersion via Hot-Melt Extrusion (HME)
This protocol describes the preparation of a posaconazole solid dispersion using a hot-melt extruder.
Materials and Equipment:
-
Posaconazole (active pharmaceutical ingredient)
-
Polymer (e.g., Soluplus®, HPMC-AS)
-
Plasticizer/Surfactant (e.g., PEG 400, Poloxamer) (Optional)
-
Hot-Melt Extruder with a twin-screw setup
-
Pelletizer or milling equipment
-
Sieves
Procedure:
-
Premixing: Accurately weigh posaconazole and the selected polymer (and other excipients) at the desired ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer ratio).[3] Geometrically mix the powders in a blender for 15-20 minutes to ensure homogeneity.
-
Extruder Setup: Set the temperature profile of the extruder barrels. The temperature should be high enough to melt the components and ensure miscibility, but below the degradation temperature of posaconazole and the excipients.
-
Extrusion: Feed the powder blend into the extruder at a controlled rate. The screw speed and feed rate should be optimized to ensure proper mixing and residence time.
-
Cooling and Solidification: The molten extrudate is cooled on a conveyor belt or by other means to solidify into a glassy strand.
-
Pelletizing/Milling: The solidified extrudate is then pelletized or milled to obtain a powder of the desired particle size.
-
Sieving and Storage: The resulting powder is sieved to obtain a uniform particle size distribution and stored in a desiccator at room temperature for further characterization.[3]
B. Characterization of the Solid Dispersion
This protocol is used to determine the glass transition temperature (Tg) and to confirm the amorphous nature of the posaconazole in the solid dispersion.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh 3-5 mg of the solid dispersion sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample under a nitrogen purge (e.g., 50 mL/min).
-
A typical heating cycle involves:
-
Equilibration at a low temperature (e.g., 25 °C).
-
Ramping up to a temperature above the expected Tg and melting point of the crystalline drug (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).[10]
-
-
A second heating scan is often performed to erase the thermal history of the sample. This involves cooling the sample rapidly after the first scan and then reheating under the same conditions.[10]
-
Analyze the thermogram for the absence of a melting endotherm for crystalline posaconazole and the presence of a single glass transition temperature (Tg), indicating a homogeneous amorphous system.[11]
This protocol is used to confirm the amorphous state of posaconazole in the solid dispersion.
Equipment:
-
X-Ray Powder Diffractometer with a Cu Kα radiation source.
Procedure:
-
Prepare a small amount of the solid dispersion powder on a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Scan the sample over a 2θ range of 5° to 40° at a specified step size (e.g., 0.02°) and scan speed.[10]
-
Acquire the diffraction pattern.
-
Analyze the diffractogram. The absence of sharp Bragg's peaks, which are characteristic of crystalline material, and the presence of a halo pattern indicate that the drug is in an amorphous state within the polymer matrix.[10][12] Crystalline posaconazole exhibits characteristic peaks at 2θ values of approximately 7.75°, 10.01°, 11.80°, 14.43°, 19.67°, 22.40°, 24.45°, and 25.60°.[10]
This protocol is used to evaluate the dissolution rate of the posaconazole solid dispersion compared to the pure drug.
Equipment:
-
USP Dissolution Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer or HPLC system for analysis
Procedure:
-
Dissolution Medium: Prepare the dissolution medium. A common medium is 900 mL of 0.1N HCl or a buffer solution (e.g., phosphate buffer pH 6.8) containing a surfactant like 0.3% sodium lauryl sulfate (SLS) to ensure sink conditions.[3]
-
Apparatus Setup: Set up the USP Apparatus II with the paddle speed at a specified rate (e.g., 25 rpm or 75 rpm).[3][10] Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[3]
-
Sample Introduction: Accurately weigh a quantity of the solid dispersion equivalent to a specific dose of posaconazole (e.g., 100 mg) and introduce it into the dissolution vessel.[3]
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).[13] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of posaconazole using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 262 nm or an HPLC method.[3][13]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
III. Data Presentation
Table 1: Formulation Composition of Posaconazole Solid Dispersions
| Formulation Code | Drug:Polymer Ratio (w/w) | Polymer | Surfactant/Plasticizer | Manufacturing Method |
| F1 | 1:1 | Soluplus® | - | Hot-Melt Extrusion |
| F2 | 1:2 | Soluplus® | - | Hot-Melt Extrusion |
| F3 | 1:3 | Soluplus® | - | Hot-Melt Extrusion |
| F4 | 1:1 | Soluplus® | PEG 400 | Hot-Melt Extrusion |
| F5 | 1:1 | HPMC-AS | - | Spray Drying |
| F6 | 3:1 | HPMC-AS | - | Spray Drying |
| F7 | 75:25 | Eudragit L100 | - | Spray Drying |
This table is a representative example based on literature.[3][8][11][14]
Table 2: Physicochemical Characterization of Posaconazole Solid Dispersions
| Formulation Code | Glass Transition Temp. (Tg) (°C) | Crystalline Posaconazole (by XRPD) | Saturation Solubility Enhancement (fold increase vs. pure drug) |
| F1 | ~75 | Absent | ~18 |
| F5 | - | Absent | - |
| F7 | 95.1 ± 0.2 | Absent | 25-55 (pH dependent) |
Data compiled from various studies.[1][11]
Table 3: In-Vitro Dissolution Performance of Posaconazole Formulations
| Formulation | Dissolution Medium | Time (min) | % Drug Released |
| Pure Posaconazole | 0.3% SLS in 900 mL | 60 | < 10% |
| Solid Dispersion (F1) | 0.3% SLS in 900 mL | 60 | > 80% |
| Nanocrystalline Solid Dispersion | Phosphate Buffer pH 6.8 with 0.37% Tween 80 | 10 | ~93% |
Representative data from literature.[1][3]
IV. Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient development of high drug loaded posaconazole tablets enabled by amorphous solid dispersion - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. saudijournals.com [saudijournals.com]
- 9. rjptonline.org [rjptonline.org]
- 10. sciensage.info [sciensage.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Improving Posacon-AZ Bioavailability
Welcome to the technical support center for Posacon-AZ (posaconazole acetate), a critical antifungal agent in your research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to its bioavailability. Here, you will find troubleshooting guidance and frequently asked questions to support your experimental success.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro and in vivo experiments with posaconazole.
| Question/Issue | Possible Causes | Suggested Solutions |
| High variability in pharmacokinetic (PK) data between subjects in animal studies? | - Inconsistent food intake relative to dosing.- Differences in gastric pH.- Variable gastrointestinal (GI) motility. | - Standardize feeding protocols. Administer posaconazole with a high-fat meal to maximize absorption.[1][2]- Control for gastric pH by avoiding co-administration of acid-reducing agents like proton pump inhibitors (PPIs), which can decrease absorption.[2][3][4]- Ensure consistent GI motility; be aware that certain conditions or co-administered drugs can alter transit time.[2] |
| Poor in vitro-in vivo correlation (IVIVC) for a new formulation? | - Dissolution method may not be biorelevant.- Formulation performance is highly dependent on specific GI conditions not replicated in vitro. | - Develop a biorelevant dissolution method that simulates GI tract conditions (e.g., using fasted and fed state simulated intestinal fluids).- For delayed-release formulations, a two-step dissolution test (acidic followed by neutral pH) is recommended.[5] |
| Low and erratic drug exposure with the oral suspension formulation? | - Posaconazole has low aqueous solubility and its absorption is dissolution rate-limited.[6][7]- Absorption is saturable at higher doses.[8][9]- Food has a significant impact on the suspension's bioavailability.[1][9] | - Administer with a high-fat meal or a nutritional supplement to increase absorption by up to four-fold.[1][2][3]- Consider splitting the daily dose to improve absorption.[3][6][7]- Co-administer with an acidic beverage to enhance dissolution.[2][3] |
| Sub-therapeutic plasma concentrations despite correct dosing of the oral suspension? | - Co-administration with drugs that increase gastric pH (e.g., PPIs).[3][4]- Rapid GI transit or diarrhea can reduce absorption time.[10]- Patient is unable to consume an adequate amount of food with the dose. | - If possible, temporarily discontinue PPIs or H2 receptor antagonists.[10]- If the patient has diarrhea, consider monitoring plasma concentrations more frequently.[10]- If food intake is an issue, the delayed-release tablet formulation may be a better option as it is less affected by food.[9][11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of posaconazole that affect its bioavailability?
A1: Posaconazole is a Biopharmaceutics Classification System (BCS) Class 2 compound, meaning it has low aqueous solubility and high permeability.[13] It is a weak base, and its solubility is pH-dependent, which is a critical factor in its dissolution and subsequent absorption in the gastrointestinal tract.[6][7]
Q2: Why is there a significant food effect with the posaconazole oral suspension?
A2: The oral suspension's absorption is significantly enhanced by food, particularly high-fat meals.[1][2] Food increases the solubilization of this lipophilic drug and prolongs its residence time in the stomach, allowing for more complete dissolution before it moves to the small intestine for absorption.[1]
Q3: How does the delayed-release tablet improve bioavailability compared to the oral suspension?
A3: The delayed-release tablet is formulated using hot-melt extrusion technology that combines posaconazole with a pH-sensitive polymer.[12] This design protects the drug in the acidic environment of the stomach and allows it to be released in the higher pH of the intestine, leading to more consistent and higher absorption that is less dependent on food intake or gastric pH.[9][12][14]
Q4: What are some advanced formulation strategies to enhance posaconazole bioavailability?
A4: Several advanced strategies are being explored:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of posaconazole with polymers like Soluplus® can significantly increase its dissolution rate and bioavailability.[15][16][17][18]
-
Nanotechnology:
-
Nanoparticulate formulations reduce the particle size to the nanometer range, which increases the surface area for dissolution and can lead to improved bioavailability.[19]
-
Phospholipid-based nanoformulations have been shown to significantly increase plasma concentrations and may be absorbed via the lymphatic transport system.[20][21]
-
Q5: What impact do acid-reducing agents have on posaconazole absorption?
A5: Acid-reducing agents like proton pump inhibitors (PPIs) and H2 receptor antagonists can significantly decrease the absorption of the posaconazole oral suspension by increasing the gastric pH, which reduces its dissolution.[2][3][4] The delayed-release tablet formulation is not significantly affected by these medications.[9][10]
Q6: Are there known drug-drug interactions that can affect posaconazole plasma concentrations?
A6: Yes. Posaconazole is metabolized by UDP-glucuronosyltransferase (UGT) enzymes and is a substrate for P-glycoprotein.[7][8] Therefore, inducers of these pathways can decrease its plasma concentrations. Conversely, posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which can lead to increased concentrations of other drugs that are metabolized by this enzyme.[6][7][8][22]
Data on Bioavailability Enhancement Strategies
The following tables summarize the quantitative impact of various strategies on the pharmacokinetic parameters of posaconazole.
Table 1: Effect of Food and Gastric pH on Posaconazole Oral Suspension Bioavailability
| Condition | Change in Cmax | Change in AUC | Reference |
| High-Fat Meal vs. Fasted | ~4-fold increase | ~4-fold increase | [1] |
| Non-Fat Meal vs. Fasted | ~3-fold increase | ~2.6-fold increase | [1] |
| Nutritional Supplement | 65% increase | 66% increase | [2][23] |
| Acidic Beverage | 92% increase | 70% increase | [2][3] |
| Proton Pump Inhibitor | 46% decrease | 32% decrease | [2][3] |
Table 2: Comparison of Posaconazole Formulations
| Formulation Comparison | Relative Change in Cmax | Relative Change in AUC | Animal Model/Subjects | Reference |
| Delayed-Release Tablet vs. Oral Suspension | Higher | Higher and more consistent | Healthy Volunteers & Patients | [9][14] |
| Amorphous Solid Dispersion vs. Pure Drug | 11.74-fold increase | 11.5-fold increase | In vivo study | [15][17] |
| Phospholipid Nanoformulation vs. Suspension | ~3.9-fold increase | ~6.2-fold increase | In vivo study | [20][21] |
| Nano-micelles vs. Pure Drug Suspension | 9.16-fold increase | 3.16-fold increase | Rats | [24] |
Experimental Protocols
1. In Vitro Dissolution Testing for Delayed-Release Tablets
This protocol is a two-stage dissolution method to simulate the passage of the tablet through the gastrointestinal tract.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Paddle Speed: 75 rpm
-
Temperature: 37 ± 0.5°C
-
Procedure:
-
Acid Stage (Stomach):
-
Medium: 750 mL of 0.1 N HCl.
-
Time: 120 minutes.
-
Take a sample at the end of this stage.
-
-
Buffer Stage (Intestine):
-
Add 250 mL of a concentrated buffer solution to the vessel to achieve a final pH of 6.8 (e.g., 50mM phosphate buffer). Polysorbate 80 may be included.
-
Continue the dissolution for a specified period (e.g., up to 180 minutes), taking samples at regular intervals (e.g., 130, 135, 140, 150, and 165 minutes).[5]
-
-
-
Analysis: Analyze the samples for posaconazole concentration using a validated HPLC method.
2. In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical oral PK study in rats.
-
Animals: Wistar rats (e.g., 200±20g).
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle.
-
Dosing:
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the posaconazole formulation (e.g., pure drug suspension or a novel formulation) via oral gavage at a specified dose (e.g., 10 mg/kg).[24]
-
For studies investigating the food effect, provide a standardized high-fat meal at a set time before or after dosing.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Analysis: Determine the posaconazole concentration in the plasma samples using a validated LC-MS/MS method.[25][26]
3. Quantification of Posaconazole in Plasma by LC-MS/MS
This is a general procedure for the analysis of posaconazole in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., posaconazole-d4).
-
Precipitate the plasma proteins by adding a solvent like acetonitrile.[26]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatography:
-
Column: A suitable C18 column (e.g., Zorbax SB ODS C18, 150 mm x 4.6 mm, 5 µm).[27]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., formic acid).[26]
-
Flow Rate: A typical flow rate is around 0.25-1 mL/min.[26][27]
-
Injection Volume: 20 µL.[27]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific transitions for posaconazole and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known posaconazole concentrations in blank plasma to quantify the amount in the experimental samples.
Visualizations
References
- 1. Effect of food on the relative bioavailability of two oral formulations of posaconazole in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jwatch.org [jwatch.org]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
- 6. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Effect of a High-Fat Meal on the Pharmacokinetics of 300-Milligram Posaconazole in a Solid Oral Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of the Efficacy of Posaconazole Delayed Release Tablets and Suspension in Pediatric Hematology/Oncology Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hot melt extruded amorphous solid dispersion of posaconazole with improved bioavailability: investigating drug-polymer miscibility with advanced characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bohrium.com [bohrium.com]
- 18. Efficient development of high drug loaded posaconazole tablets enabled by amorphous solid dispersion - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00301B [pubs.rsc.org]
- 19. EP2343053A1 - Nanoparticulate posaconazole formulations - Google Patents [patents.google.com]
- 20. bohrium.com [bohrium.com]
- 21. Oral delivery of posaconazole-loaded phospholipid-based nanoformulation: Preparation and optimization using design of experiments, machine learning, and TOPSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. japer.in [japer.in]
- 25. journals.asm.org [journals.asm.org]
- 26. chemicalbook.com [chemicalbook.com]
- 27. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Overcoming Posaconazole Acetate Resistance in Clinical Isolates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome posaconazole acetate resistance in clinical fungal isolates. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for posaconazole? | 1. Inoculum preparation variability.2. Incorrect reading of endpoints, especially with trailing growth.3. Media composition variation.4. Contamination of the isolate. | 1. Strictly adhere to the CLSI M27-A4/M38-A2 protocol for inoculum preparation, ensuring the correct cell density.[1][2][3][4][5][6]2. For azoles, the MIC should be read as the lowest concentration that produces a significant reduction in growth (≥50%) compared to the drug-free control well.[6][7]3. Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS at pH 7.0 for consistent results.[1][2]4. Re-streak the isolate from the stock culture to ensure purity before starting the experiment. |
| My real-time PCR results show no significant overexpression of CDR1, CDR2, or MDR1 in a clinically resistant isolate. What should I investigate next? | 1. The resistance mechanism may not be efflux pump-mediated.2. RNA degradation during extraction.3. Inefficient cDNA synthesis or PCR amplification. | 1. Sequence the ERG11 (CYP51A) gene to check for point mutations known to confer azole resistance.[8][9][10][11]2. Assess RNA integrity using a bioanalyzer or gel electrophoresis before proceeding with cDNA synthesis.3. Verify the efficiency of your primers and probes and ensure the reverse transcriptase and polymerase are active. Run positive controls with known overexpression. |
| The Rhodamine 6G efflux assay is not showing a difference between my susceptible and resistant isolates. Why might this be? | 1. The resistance mechanism is not related to ABC transporter efflux.2. The cells were not properly de-energized before the assay.3. Insufficient glucose to energize the efflux pumps. | 1. Consider other resistance mechanisms like target site modification (ERG11 mutations).2. Ensure cells are properly starved of an energy source before adding Rhodamine 6G to allow for passive uptake.3. Add a sufficient concentration of glucose to initiate the energy-dependent efflux. The protocol should include a control without glucose.[12][13] |
| Sequencing of the ERG11 gene did not reveal any known resistance mutations, yet the isolate is phenotypically resistant. What are other possibilities? | 1. Overexpression of ERG11.2. Upregulation of other, less common, efflux pumps.3. Alterations in upstream regulatory pathways. | 1. Perform a real-time PCR experiment to quantify the expression level of the ERG11 gene.[14]2. Investigate the expression of other potential transporter genes.3. Examine the role of transcription factors like Upc2 and Tac1, which are known to regulate ergosterol biosynthesis and efflux pump expression.[8][9][11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of posaconazole resistance in clinical isolates?
A1: The two most well-documented mechanisms are:
-
Target-site modification: Mutations in the ERG11 (or CYP51A) gene, which encodes the drug target lanosterol 14α-demethylase. These mutations can reduce the binding affinity of posaconazole to the enzyme.[8][10]
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (such as CDR1 and CDR2) and major facilitator superfamily (MFS) transporters (like MDR1) actively pump the drug out of the fungal cell, reducing its intracellular concentration.[4][15][16]
Q2: How can I overcome posaconazole resistance in my experiments?
A2: Several strategies can be explored:
-
Combination Therapy: Using posaconazole in combination with other antifungal agents, such as echinocandins (e.g., caspofungin), has shown synergistic effects against resistant isolates in vitro and in vivo.[17][18][19] This combination can be effective even when the isolate is resistant to one or both drugs individually.
-
Efflux Pump Inhibitors (EPIs): While still largely in the experimental phase, the use of EPIs can block the function of efflux pumps, thereby restoring posaconazole susceptibility.
-
Investigating Novel Drug Formulations: Research into new formulations of posaconazole aims to improve drug delivery and achieve higher concentrations at the site of infection, potentially overcoming some resistance mechanisms.
Q3: Which susceptibility testing method is considered the gold standard?
A3: The broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A4 for yeasts is the reference method for antifungal susceptibility testing.[1][2][3][4][5] The Etest is a simpler, agar-based method that has shown good correlation with the CLSI method for posaconazole.[20]
Q4: Are there established clinical breakpoints for posaconazole?
A4: Yes, organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established clinical breakpoints for posaconazole against various fungal species, including Aspergillus. These breakpoints help to categorize an isolate as susceptible, intermediate, or resistant based on its MIC value.
Q5: My isolate is resistant to fluconazole and voriconazole. Will it also be resistant to posaconazole?
A5: Not necessarily. While cross-resistance among azoles can occur, posaconazole may retain activity against isolates that are resistant to other azoles.[10] This is due to differences in the chemical structure of posaconazole, which may allow it to bind effectively to the target enzyme even when mutations are present that affect other azoles.[8] However, some mutations, particularly in the CYP51A gene, can confer resistance to multiple azoles.[19] Susceptibility testing for each azole is crucial.
Data Presentation
Table 1: Posaconazole MICs for Aspergillus fumigatus Isolates with and without cyp51A Mutations
| Isolate Type | cyp51A Mutation | Posaconazole MIC (mg/L) | Itraconazole MIC (mg/L) | Voriconazole MIC (mg/L) |
| Wild-Type | None | 0.031 | 0.25 | 0.25 |
| Resistant | M220I | 0.5 | >16 | 4 |
| Resistant | TR L98H | 0.5 | >16 | 4 |
| Resistant | G54W | >16 | >16 | 8 |
Data compiled from in vitro susceptibility testing results.[19]
Table 2: In Vitro Synergy of Posaconazole and Caspofungin against Azole-Resistant Aspergillus fumigatus
| Isolate | Posaconazole MIC (mg/L) | Caspofungin MIC (mg/L) | FICI (Fractional Inhibitory Concentration Index)* | Interpretation |
| Wild-Type | 0.125 | 0.03 | 1.0 | Additive |
| cyp51A mutant (TR/L98H) | 2 | 0.03 | 0.28 | Synergy |
| cyp51A mutant (M220K) | 4 | 0.03 | 0.38 | Synergy |
*FICI ≤ 0.5 indicates synergy; >0.5 to <4.0 indicates an additive or indifferent effect; ≥4.0 indicates antagonism.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A4)
This protocol provides a summary for determining the Minimum Inhibitory Concentration (MIC) of posaconazole against yeast isolates.
a. Inoculum Preparation:
-
Subculture the yeast isolate on a potato dextrose agar plate and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum density.
b. Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of posaconazole in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and a non-inoculated well for a sterility control.
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
c. Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
Read the MIC as the lowest concentration of posaconazole that causes a prominent (≥50%) reduction in turbidity compared to the growth control.
Real-Time PCR for Efflux Pump Gene Expression (CDR1, MDR1)
a. RNA Extraction:
-
Culture the fungal isolate to mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation.
-
Extract total RNA using a commercial kit or a standard hot phenol method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
c. Real-Time PCR:
-
Set up the real-time PCR reaction using a SYBR Green or probe-based master mix.
-
Use primers specific for CDR1, MDR1, and a housekeeping gene (e.g., ACT1) for normalization.
-
Perform the PCR on a real-time thermal cycler.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression compared to a susceptible control isolate.[14]
Rhodamine 6G (R6G) Efflux Assay
This assay measures the activity of ABC transporters.
a. Cell Preparation:
-
Grow the fungal cells to the exponential phase.
-
Harvest the cells, wash them with PBS, and then resuspend them in PBS without glucose to de-energize them.
-
Incubate the de-energized cells for 1-2 hours at 30°C.
b. R6G Loading:
-
Add Rhodamine 6G (final concentration of 10 µM) to the cell suspension.
-
Incubate for 30-60 minutes to allow for passive uptake of the dye.
-
Wash the cells with PBS to remove extracellular R6G.
c. Efflux Measurement:
-
Resuspend the R6G-loaded cells in PBS.
-
Add glucose (e.g., 2% final concentration) to one tube (test) and leave another without glucose (control).
-
Take aliquots at various time points (e.g., 0, 10, 20, 30 minutes).
-
Pellet the cells and measure the fluorescence of the supernatant at an excitation/emission of ~529/553 nm.
-
An increase in supernatant fluorescence in the glucose-containing tube over time indicates active efflux.[13][21][22]
Visualizations
Caption: Mechanism of posaconazole action and key resistance pathways.
Caption: Workflow for investigating posaconazole resistance.
Caption: Signaling pathways involved in azole resistance.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Divergent mitochondrial responses and metabolic signal pathways secure the azole resistance in Crabtree-positive and negative Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of expression level of CDR1 and MDR1 genes in stages of biofilm formation of Candida albicans and Candida tropicalis - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 17. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of Posaconazole against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
Posaconazole Acetate Drug Interaction Profile: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug interaction profile of posaconazole. The following guides and FAQs address common issues and questions that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of posaconazole?
A1: Posaconazole is a triazole antifungal agent.[1] Its primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3][4] By blocking this enzyme, posaconazole disrupts the fungal cell membrane's structure and function, leading to an accumulation of toxic methylated sterol precursors, which ultimately inhibits fungal cell growth and can lead to cell death.[1][4]
Q2: How is posaconazole metabolized and what are the primary enzymes involved?
A2: Posaconazole is not extensively metabolized by the cytochrome P450 (CYP) enzyme system.[5][6] Its metabolism is primarily mediated through Phase II biotransformation, specifically via uridine diphosphate glucuronosyltransferase (UGT) enzyme pathways, forming glucuronide conjugates.[1][5][7] While it is not a significant substrate of CYP enzymes, posaconazole is a potent inhibitor of CYP3A4.[2][5][8]
Q3: What is the role of P-glycoprotein (P-gp) in posaconazole's drug interaction profile?
A3: P-glycoprotein (P-gp), an efflux transporter, plays a dual role in posaconazole's pharmacokinetics. Posaconazole is both a substrate and an inhibitor of P-gp.[6][7][9] As an inhibitor, posaconazole can increase the plasma concentrations of other drugs that are P-gp substrates, such as digoxin.[9][10]
Q4: What are the key drug interaction pathways for posaconazole?
A4: The most significant drug interaction pathways for posaconazole stem from its potent inhibition of CYP3A4 and P-glycoprotein. This leads to increased exposure of co-administered drugs that are substrates of CYP3A4 (e.g., certain immunosuppressants and statins) or P-gp.[2][8][9] Additionally, drugs that induce or inhibit UGT enzymes may affect posaconazole's plasma concentrations.[5][6]
Q5: How does posaconazole affect the QT interval?
A5: Posaconazole can prolong the QTc interval, which may increase the risk of cardiac arrhythmias like torsades de pointes.[11][12][13] This effect can occur through two main mechanisms: a direct effect on cardiac ion channels and an indirect effect by inhibiting the metabolism of other QTc-prolonging drugs via CYP3A4.[11][14] The risk is heightened in patients with electrolyte disturbances, pre-existing cardiac conditions, or those taking other medications known to prolong the QT interval.[11][14]
Q6: Which drugs are contraindicated or require significant dose adjustments when co-administered with posaconazole?
A6: Due to the risk of serious adverse events, posaconazole is contraindicated with CYP3A4 substrates that also prolong the QT interval, such as pimozide and quinidine.[11][15] Significant dose reductions and therapeutic drug monitoring are required for immunosuppressants like cyclosporine, tacrolimus, and sirolimus.[2][8][15] Co-administration with certain statins (e.g., atorvastatin, lovastatin, simvastatin) and ergot alkaloids is also not recommended.[15][16]
Troubleshooting Guides
Issue: Unexpectedly high plasma concentrations and/or toxicity of a co-administered drug.
-
Possible Cause 1: CYP3A4 Inhibition. The co-administered drug may be a substrate of the CYP3A4 enzyme. Posaconazole is a potent inhibitor of CYP3A4, which can significantly increase the plasma concentration of these substrates.[2][8]
-
Troubleshooting Steps:
-
Verify if the affected drug is metabolized by CYP3A4.
-
Review literature for recommended dose adjustments when used with strong CYP3A4 inhibitors.
-
Consider therapeutic drug monitoring (TDM) for the affected drug.
-
Evaluate for an alternative agent that is not a CYP3A4 substrate.
-
-
-
Possible Cause 2: P-glycoprotein (P-gp) Inhibition. The co-administered drug may be a substrate of the P-gp efflux transporter. Posaconazole inhibits P-gp, increasing the absorption and systemic exposure of P-gp substrates.[9][17]
-
Troubleshooting Steps:
-
Confirm if the affected drug is a known P-gp substrate.
-
Monitor for clinical signs of toxicity associated with the affected drug.
-
Reduce the dose of the P-gp substrate as per clinical guidelines.
-
-
Issue: Sub-therapeutic plasma concentrations of posaconazole.
-
Possible Cause 1: Impaired Absorption. The absorption of posaconazole, particularly the oral suspension, is highly dependent on food intake.[3][6] Administration in a fasting state can lead to erratic and low plasma levels.
-
Troubleshooting Steps:
-
Ensure the oral suspension is administered with a full meal or a liquid nutritional supplement.[15] The delayed-release tablets have improved absorption and can be taken with or without food.[15]
-
Avoid co-administration with drugs that increase gastric pH (e.g., proton pump inhibitors, H2-receptor antagonists like cimetidine), as this can decrease absorption of the suspension.[8]
-
-
-
Possible Cause 2: UGT Induction. Co-administration with potent inducers of UGT enzymes (e.g., rifabutin, phenytoin) can accelerate the metabolism and clearance of posaconazole, leading to lower plasma concentrations.[6][8]
-
Troubleshooting Steps:
-
Review concomitant medications for known UGT inducers.
-
If possible, avoid co-administration. If not, monitor posaconazole levels and consider dose adjustments.
-
-
Data & Protocols
Quantitative Data Summary
Table 1: Effect of Posaconazole on Co-administered CYP3A4/P-gp Substrates
| Interacting Drug | Mechanism of Interaction | Observed Effect on Interacting Drug | Management Recommendation |
|---|---|---|---|
| Cyclosporine | CYP3A4 & P-gp Inhibition[8] | Significant increase in plasma concentration | Reduce cyclosporine dose and monitor levels frequently[8] |
| Tacrolimus | CYP3A4 & P-gp Inhibition[8] | Significant increase in plasma concentration | Reduce tacrolimus dose and monitor levels frequently[8] |
| Midazolam | CYP3A4 Inhibition[8] | 1.83-fold increase in midazolam exposure[8] | Avoid co-administration or use with caution and monitor for prolonged sedation[8] |
| Atorvastatin | CYP3A4 Inhibition | Increased risk of myopathy | Avoid co-administration; use a statin not metabolized by CYP3A4[16] |
| Digoxin | P-gp Inhibition[9] | Increased digoxin plasma concentration | Monitor digoxin levels and for signs of toxicity[9][10] |
Table 2: In Vitro Inhibitory Potential of Posaconazole
| Transporter | IC50 (µM) | In Vitro Assay System | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | 3 | Membrane vesicles from overexpressing HEK 293 cells | [17] |
| Breast Cancer Resistance Protein (BCRP) | 6 | Membrane vesicles from overexpressing HEK 293 cells |[17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of ABC Transporter Inhibition by Posaconazole
This protocol is based on methodologies used to determine the inhibitory potential of antifungal drugs on ATP-binding cassette (ABC) transporters.
-
Objective: To determine the 50% inhibitory concentration (IC50) of posaconazole on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
Materials:
-
Membrane vesicles from HEK 293 cells overexpressing human P-gp or BCRP.
-
Model fluorescent or radiolabeled substrates for each transporter (e.g., N-methylquinidine for P-gp).
-
Posaconazole stock solution (in DMSO).
-
Assay buffer (e.g., Tris-sucrose buffer, pH 7.4).
-
ATP and MgCl2.
-
Scintillation fluid and counter or fluorescence plate reader.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of posaconazole in assay buffer.
-
Incubation: Incubate the transporter-containing membrane vesicles (e.g., 5 µg protein) with the various concentrations of posaconazole and the specific model substrate in the assay buffer.
-
Initiation of Transport: Start the transport reaction by adding a solution of ATP and MgCl2. A parallel set of reactions without ATP serves as a negative control.
-
Termination: After a defined incubation period (e.g., 5-10 minutes at 37°C), stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the assay medium.
-
Quantification: Wash the filters with ice-cold buffer to remove non-transported substrate. Measure the amount of substrate trapped within the vesicles using liquid scintillation counting or fluorescence detection.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the non-ATP controls. Plot the percentage of transport inhibition against the logarithm of the posaconazole concentration. Use non-linear regression analysis to fit the data to a concentration-inhibition curve and determine the IC50 value.[17]
-
Visualizations
Caption: Posaconazole's mechanism of action in the fungal cell.
Caption: Major drug interaction pathways involving posaconazole.
Caption: Troubleshooting logic for posaconazole drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 5. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nsuworks.nova.edu [nsuworks.nova.edu]
- 9. Posaconazole-digoxin drug-drug interaction mediated by inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Long QT Syndrome Leading to Multiple Cardiac Arrests After Posaconazole Administration in an Immune-Compromised Patient with Sepsis: An Unusual Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. praxismed.org [praxismed.org]
- 15. Posaconazole (Noxafil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. goodrx.com [goodrx.com]
- 17. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Posaconazole Acetate Side Effects in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing posaconazole acetate in laboratory animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of posaconazole and how does it relate to its potential toxicity?
Posaconazole is a triazole antifungal agent that works by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of ergosterol synthesis leads to fungal cell death. While this action is specific to fungi, high concentrations of posaconazole can interfere with mammalian cytochrome P450 (CYP450) enzymes, which may contribute to some of the observed side effects, particularly drug-drug interactions.[1][2]
Q2: What are the most common side effects of posaconazole observed in laboratory animals?
Based on preclinical and clinical data, the most frequently reported side effects in animals include:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST, ALP) are a common finding. In some cases, this can progress to more severe liver injury.[1][3]
-
Gastrointestinal Upset: Nausea, vomiting, and diarrhea are frequently observed.[1]
-
Neurotoxicity: Signs such as ataxia, tremors, and changes in motor activity have been reported, particularly at higher doses.[4][5][6]
Q3: Is therapeutic drug monitoring (TDM) necessary for posaconazole in animal studies?
Yes, TDM is highly recommended to ensure that plasma concentrations of posaconazole are within the therapeutic range and to minimize the risk of concentration-dependent toxicities.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes
Symptoms:
-
Increased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
In severe cases, jaundice or changes in animal behavior (lethargy, inappetence).
Troubleshooting Workflow:
Caption: Workflow for managing elevated liver enzymes.
Management Protocol:
-
Confirm the Finding: Repeat the liver enzyme tests to rule out sample error.
-
Assess Clinical Condition: Carefully examine the animal for any clinical signs of liver dysfunction, such as jaundice, lethargy, or loss of appetite.
-
Review Dosing and TDM:
-
Compare the current dose with established tolerable doses for the specific animal model.
-
If TDM is in place, check if the posaconazole plasma concentration is above the target therapeutic range.
-
-
Dose Adjustment:
-
If plasma concentrations are high, a dose reduction of 25-50% may be warranted.
-
In cases of significant enzyme elevation (e.g., >3-5 times the upper limit of normal) or the presence of clinical signs, temporary discontinuation of posaconazole should be considered.
-
-
Supportive Care: Consult with a veterinarian regarding the use of hepatoprotective agents.
-
Monitoring:
-
Increase the frequency of liver enzyme monitoring (e.g., every 2-3 days) until levels stabilize or return to baseline.
-
Continue daily clinical observation.
-
Issue 2: Gastrointestinal Upset
Symptoms:
-
Nausea, vomiting, inappetence, or diarrhea.
-
Weight loss.
Troubleshooting Workflow:
Caption: Workflow for managing gastrointestinal upset.
Management Protocol:
-
Assess Severity: Determine the frequency and severity of vomiting or diarrhea. Evaluate the animal for signs of dehydration (e.g., skin turgor, sunken eyes).
-
Dietary Management:
-
Provide a highly palatable and easily digestible diet to encourage eating.
-
For animals with diarrhea, a bland diet may be beneficial.
-
Ensure fresh water is readily available.
-
-
Administration with Food: If not already doing so, administer posaconazole with a small amount of food to potentially reduce gastric irritation.
-
Supportive Care:
-
In cases of significant dehydration, subcutaneous or intravenous fluid therapy may be necessary.
-
Consult with a veterinarian about the use of anti-emetics or anti-diarrheal medications appropriate for the animal species.
-
-
Monitoring:
-
Monitor food and water intake daily.
-
Record body weight at least twice weekly.
-
Observe fecal consistency.
-
Issue 3: Neurotoxicity
Symptoms:
-
Ataxia (incoordination), tremors, or seizures.
-
Changes in behavior (e.g., lethargy, agitation).
-
Decreased motor activity.[5]
Troubleshooting Workflow:
Caption: Workflow for managing neurotoxicity.
Management Protocol:
-
Confirm and Document: Carefully observe and document the neurological signs. If possible, video record the signs for veterinary review. Rule out other potential causes (e.g., other medications, underlying disease).
-
Review Dosing and TDM: Check posaconazole dosage and plasma concentrations. Neurotoxicity is often dose-dependent.
-
Dose Adjustment:
-
Immediately consider a significant dose reduction or discontinuation of posaconazole.
-
Consult with the study director and veterinarian to weigh the risks and benefits of continuing treatment.
-
-
Supportive Care:
-
Ensure the animal is housed in a safe environment to prevent injury (e.g., padded flooring, removal of objects they could fall against).
-
Provide easy access to food and water.
-
In case of seizures, veterinary intervention is required.
-
-
Monitoring:
-
Conduct and document a neurological exam daily.
-
Monitor for any improvement or worsening of clinical signs.
-
Data and Protocols
Table 1: Target Posaconazole Trough Plasma Concentrations
| Indication | Target Trough Concentration (ng/mL) |
| Prophylaxis | >700 |
| Treatment | >1000 - 1250 |
Note: These are clinically derived targets and may need to be adjusted based on the animal model and experimental goals.
Table 2: Pharmacokinetic Parameters of Posaconazole in Different Species
| Species | Half-life (hours) |
| Mice | 7 - 9 |
| Rats | 7 - 9 |
| Rabbits | 7 - 9 |
| Dogs | 15 |
| Monkeys | 23 |
Data from single oral dose studies.[6]
Experimental Protocol: Therapeutic Drug Monitoring (TDM)
-
Sample Collection:
-
Collect whole blood (e.g., via tail vein, saphenous vein) into an appropriate anticoagulant tube (e.g., EDTA).
-
Collect trough samples immediately prior to the next scheduled dose.
-
For steady-state analysis, collect samples after at least 5-7 days of consistent dosing.
-
-
Plasma Separation:
-
Centrifuge the blood sample according to standard laboratory procedures to separate the plasma.
-
Carefully aspirate the plasma and transfer it to a clean, labeled cryovial.
-
-
Storage:
-
Store plasma samples at -20°C or -80°C until analysis.
-
-
Analysis:
-
Analyze posaconazole concentrations using a validated method such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Signaling Pathway: Posaconazole's Mechanism of Action
Caption: Posaconazole inhibits ergosterol synthesis.
References
- 1. Azoles for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Common neurological toxicities in small animal practice - Veterinary Practice [veterinary-practice.com]
- 5. Pathology and Neurotoxicity in Dogs after Repeat Dose Exposure to a Serotonin 5-HT1B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posaconazole-increased vincristine neurotoxicity in a child: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
"factors affecting posaconazole acetate plasma concentrations"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with posaconazole. The following information addresses common issues that can affect posaconazole acetate plasma concentrations during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: We are observing highly variable posaconazole plasma concentrations in our study subjects. What could be the cause?
A1: High interpatient variability in posaconazole plasma concentrations is a known issue, particularly with the oral suspension formulation.[1][2] This variability is often attributed to inconsistent oral absorption.[2] Key factors to investigate include:
-
Food Intake: The absorption of the oral suspension is significantly affected by food. Administration with a high-fat meal can increase the area under the curve (AUC) by approximately 385% compared to a fasted state.[3] Even a non-fat meal can increase the AUC by about 168%.[4]
-
Gastric Acidity: Posaconazole absorption is favored by a low gastric pH.[5] Concomitant use of acid-suppressing agents can significantly reduce plasma concentrations.
-
Gastrointestinal (GI) Conditions: Conditions such as diarrhea and mucositis have been associated with significantly reduced posaconazole concentrations.[6][7]
The delayed-release tablet formulation was developed to overcome some of these issues, showing more consistent absorption and bioavailability that is not significantly affected by food intake or gastric acid suppression therapy.[8]
Q2: What is the impact of different meal types on the plasma concentrations of different posaconazole formulations?
A2: The effect of food is most pronounced with the oral suspension. The delayed-release tablets are less affected by food intake.
| Formulation | Meal Type | Impact on Posaconazole Exposure (AUC) |
| Oral Suspension | High-Fat Meal | ~4-fold increase[9][10] |
| Non-Fat Meal | ~2.6-fold increase[4][10] | |
| Nutritional Supplement | ~66% increase[3] | |
| Delayed-Release Tablet | High-Fat Meal | ~1.5-fold (51%) increase[9][10] |
Q3: Can the posaconazole oral suspension dose be split to improve absorption?
A3: Yes, splitting the daily dose of the oral suspension can enhance absorption. In healthy volunteers under fasting conditions, administering 200 mg four times daily instead of 400 mg twice daily increased the mean AUC by 161%.[3]
Drug-Drug Interactions
Q4: Which co-administered drugs are known to significantly decrease posaconazole plasma concentrations?
A4: Several classes of drugs can lower posaconazole levels, primarily by affecting its absorption or metabolism.
| Interacting Drug Class | Mechanism of Interaction | Effect on Posaconazole Concentration |
| Proton Pump Inhibitors (PPIs) | Increase gastric pH, reducing absorption of the oral suspension.[5][6] | Significantly lower concentrations with the oral suspension; no significant effect on delayed-release tablets.[1] |
| H2 Receptor Antagonists (e.g., cimetidine, ranitidine) | Increase gastric pH, reducing absorption of the oral suspension.[5][6] | Reduced bioavailability of the oral suspension by about 39%.[5] |
| UDP-glucuronosyltransferase (UGT) Inducers (e.g., phenytoin, rifampin) | Increase the clearance of posaconazole.[2][11] | Co-administration with phenytoin decreased the relative systemic bioavailability of posaconazole by 50%.[11] |
| Metoclopramide | Increases gastric motility.[6][12] | Reduced posaconazole bioavailability by 35%.[2] |
Q5: Which drugs have their plasma concentrations significantly increased by co-administration with posaconazole?
A5: Posaconazole is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[11] This can lead to increased plasma concentrations of drugs that are metabolized by this enzyme, potentially causing toxicity.
| Drug Class/Drug | Potential Consequence of Interaction |
| Immunosuppressants (e.g., cyclosporine, tacrolimus, sirolimus) | Increased risk of toxicity.[11][13] |
| Statins (e.g., atorvastatin, lovastatin, simvastatin) | Increased risk of myopathy and rhabdomyolysis.[13] |
| Ergot Alkaloids (e.g., ergotamine, dihydroergotamine) | Risk of ergotism.[13] |
| Certain Benzodiazepines (e.g., midazolam) | Prolonged sedative effects.[11] |
| Vinca Alkaloids | Increased risk of neurotoxicity. |
A thorough review of all concomitant medications is crucial before initiating posaconazole.[14]
Patient-Specific Factors
Q6: We are observing lower than expected posaconazole concentrations in some patients despite correct administration. What patient-specific factors could be at play?
A6: Several patient-related factors can contribute to lower posaconazole exposure.
-
Diarrhea: This has been consistently shown to significantly decrease the concentrations of both the oral suspension and the delayed-release tablets.[1][7]
-
Mucositis: Inflammation of the mucous membranes in the GI tract can impair drug absorption and has been associated with reduced posaconazole concentrations.[6][15]
-
Vomiting: While one meta-analysis did not find a significant effect, severe vomiting can logically impact the absorption of an orally administered drug.[1]
-
Genetic Variations: Genetic differences in drug-metabolizing enzymes, such as UGT1A4, can affect posaconazole metabolism.[7]
-
Body Weight: Some studies suggest that higher body weight may be associated with decreased posaconazole concentrations.[16]
-
Hypoalbuminemia: As posaconazole is highly protein-bound, low albumin levels may lead to a larger free fraction of the drug and potentially altered total plasma concentrations.[16]
Troubleshooting Guides
Guide 1: Sub-therapeutic Posaconazole Concentrations
If you are observing posaconazole plasma concentrations below the target therapeutic range (e.g., <700 ng/mL for prophylaxis), follow these steps to troubleshoot the issue.[6][17]
Caption: Troubleshooting workflow for sub-therapeutic posaconazole levels.
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of Posaconazole
Objective: To measure posaconazole plasma concentrations to ensure they are within the therapeutic range.
Methodology:
-
Sample Collection:
-
Collect a blood sample to obtain serum or plasma.
-
The optimal sampling time is a pre-dose (trough) level, taken immediately (0 to 60 minutes) before the next scheduled dose.[14]
-
For initial monitoring, samples should be drawn once the drug has reached a steady state, which is typically after 5-7 days of consistent dosing.[14][17]
-
-
Sample Handling and Processing:
-
Follow the specific requirements of the analytical laboratory for sample volume, tube type (e.g., red top tube with no gel), and storage conditions.[14]
-
Centrifuge the blood sample to separate the plasma or serum.
-
Store the plasma/serum frozen until analysis.
-
-
Analytical Method:
-
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is a common and reliable method for quantifying posaconazole concentrations.
-
-
Interpretation of Results:
-
Prophylaxis Target: Trough concentrations should generally be >700 ng/mL (or 0.7 mg/L).[14][17]
-
Treatment Target: Higher concentrations may be targeted for the treatment of active infections, often >1000 ng/mL.[1]
-
Toxicity Threshold: An upper boundary of 3,750 ng/mL has been suggested to avoid potential toxicity.[1][18]
-
Repeat monitoring is indicated after dose adjustments, changes in interacting medications, or changes in the patient's clinical status that could affect drug absorption or clearance.[17]
-
Caption: Workflow for Therapeutic Drug Monitoring (TDM) of posaconazole.
Signaling Pathways and Metabolism
Posaconazole's primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[19] Its metabolism in humans is primarily through UDP-glucuronosyltransferase (UGT) enzymes, not extensively through the cytochrome P450 system, although it is a potent inhibitor of CYP3A4.[14][20]
Caption: Factors influencing posaconazole absorption and metabolism.
References
- 1. Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jwatch.org [jwatch.org]
- 4. Effect of food on the relative bioavailability of two oral formulations of posaconazole in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review [frontiersin.org]
- 8. Comparison of Plasma Concentrations of Posaconazole with the Oral Suspension and Tablet in Korean Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. dovepress.com [dovepress.com]
- 11. nsuworks.nova.edu [nsuworks.nova.edu]
- 12. Pharmacokinetics and absorption of posaconazole oral suspension under various gastric conditions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Posaconazole (Noxafil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. albertahealthservices.ca [albertahealthservices.ca]
- 15. Multicenter Study of Posaconazole Therapeutic Drug Monitoring: Exposure-Response Relationship and Factors Affecting Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. studenttheses.uu.nl [studenttheses.uu.nl]
- 17. nhsgrampian.org [nhsgrampian.org]
- 18. Therapeutic Drug Monitoring of Posaconazole: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
"posaconazole acetate formulation challenges and solutions"
Welcome to the technical support center for posaconazole acetate formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical challenges associated with the formulation of posaconazole?
Posaconazole is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2][3][4] Its solubility is also pH-dependent, with higher solubility in acidic environments.[5] The drug is prone to recrystallization from its amorphous form, which has a low glass transition temperature (Tg) of 59°C.[6] These factors contribute to its low and variable oral bioavailability.[3][7]
Q2: What are the common formulation strategies to improve the bioavailability of posaconazole?
Several advanced formulation techniques are employed to overcome the solubility and bioavailability challenges of posaconazole. These include:
-
Amorphous Solid Dispersions (ASDs): This is a primary strategy where posaconazole is molecularly dispersed within a polymer matrix.[1][8][7] Techniques like hot-melt extrusion (HME) and spray drying are used to create ASDs.[5][7]
-
Nanocrystal Formulations: Reducing the particle size of posaconazole to the nanometer range increases the surface area for dissolution, thereby enhancing solubility and dissolution rate.[2][9]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (S-SNEDDS) have been explored to improve the dissolution and bioavailability of posaconazole.[10]
-
Co-crystals: Formation of co-crystals with appropriate co-formers can enhance the solubility and dissolution rate of posaconazole.[3]
Q3: How does the commercially available delayed-release tablet (Noxafil®) work?
The commercial delayed-release tablet of posaconazole utilizes hot-melt extrusion technology to create an amorphous solid dispersion.[11] The formulation combines posaconazole with a pH-sensitive polymer, hypromellose acetate succinate (HPMCAS).[12][13][14] This polymer prevents the release of the drug in the low pH of the stomach and allows for its release in the higher pH of the intestine, where absorption occurs.[11][13][14] This leads to improved and more consistent bioavailability compared to the oral suspension.[11][12]
Q4: What is the impact of food on the absorption of different posaconazole formulations?
The absorption of the posaconazole oral suspension is significantly affected by food, with administration with a high-fat meal increasing bioavailability by up to 400%.[13][15][16][17] In contrast, the delayed-release tablet formulation shows significantly less food effect, providing more consistent absorption regardless of food intake.[12][13][14][18]
Q5: What are the stability concerns for posaconazole formulations?
Posaconazole is susceptible to degradation under certain conditions. It has been shown to be unstable under oxidative stress and hydrolyzes in acidic and basic conditions.[19] The amorphous form, while having higher solubility, is thermodynamically unstable and can recrystallize over time, which would negatively impact its dissolution and bioavailability.[6] The physical stability of amorphous solid dispersions is a critical quality attribute that needs to be carefully controlled. Additionally, the hydrate form of posaconazole (Form-S) can convert to the less soluble anhydrous form (Form I) in ambient conditions.[20]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the experimental formulation of posaconazole.
| Problem | Potential Cause | Recommended Solution |
| Low drug loading in Amorphous Solid Dispersion (ASD) | Posaconazole's low glass transition temperature (Tg) and tendency to recrystallize can limit the amount of drug that can be stably incorporated into a polymer matrix.[1] | Utilize high-Tg polymers or a combination of polymers to improve the physical stability of the ASD.[1] Employing techniques like high-shear melt granulation (HSMG) may also allow for higher drug loading.[5] |
| Poor in vitro dissolution of ASD formulation | Incomplete amorphization of the drug during processing. Recrystallization of the drug upon contact with the dissolution medium. Inappropriate polymer selection that does not maintain supersaturation. | Confirm complete amorphization using techniques like PXRD and DSC.[1] Incorporate precipitation inhibitors, such as HPMCAS or other cellulosic polymers, into the formulation to maintain supersaturation.[1][5] |
| Variability in pharmacokinetic data | Significant food effect, especially with oral suspensions.[13][15] Inconsistent dissolution and absorption due to pH variability in the gastrointestinal tract.[5] | For oral suspensions, administer with a high-fat meal or a nutritional supplement to enhance absorption consistently.[15][17] Develop enteric-coated or delayed-release formulations to bypass the stomach and release the drug in the intestine for more consistent absorption.[5][11] |
| Instability of Nanocrystal Suspension (Particle Aggregation) | Insufficient stabilization of the nanocrystals, leading to Ostwald ripening or agglomeration. | Screen and optimize the type and concentration of stabilizers (surfactants and polymers).[2] Techniques like high-pressure homogenization can be combined with precipitation to produce stable nanocrystals.[2][9] |
| Degradation of Posaconazole during Hot-Melt Extrusion (HME) | The processing temperature required for HME may exceed the degradation temperature of posaconazole (reported to be above 160°C).[5] | Utilize polymers that allow for processing at lower temperatures.[8] Incorporate plasticizers or other excipients to reduce the melt viscosity and processing temperature.[5] |
Data Presentation
Table 1: Solubility of Crystalline and Amorphous Posaconazole
| Medium | Crystalline Solubility (µg/mL) | Amorphous Solubility (µg/mL) | Fold Increase (Amorphous vs. Crystalline) |
| pH 2.0 (HCl) | 1.8 | 45 | 25 |
| pH 6.5 (Phosphate Buffer) | 0.4 | 22 | 55 |
| pH 6.5 (Phosphate Buffer with FaSSIF) | 4.4 | 110 | 25 |
| Data synthesized from reference[1]. |
Table 2: Pharmacokinetic Parameters of Different Posaconazole Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC(0–72h) (ng·h/mL) | Fold Increase in Bioavailability (vs. Pure PCZ) |
| Pure Posaconazole (PCZ) | 125 | 2,500 | - |
| PCZ/Soluplus® ASD | 1467 | 28,750 | 11.5 |
| Data synthesized from reference[7]. |
Table 3: Pharmacokinetic Parameters of Posaconazole Formulations in Humans (Fasted vs. Fed)
| Formulation (200 mg) | Condition | AUC0–∞ (ng·h/mL) | Cmax (ng/mL) |
| Oral Suspension | Fasted | 3,420 | 149 |
| Delayed-Release Tablet A | Fasted | 11,700 | 510 |
| Delayed-Release Tablet B | Fasted | 11,300 | 488 |
| Delayed-Release Capsule | Fasted | 11,000 | 486 |
| Oral Suspension | Fed (High-Fat Meal) | 13,300 | 501 |
| Delayed-Release Tablet A | Fed (High-Fat Meal) | 13,800 | 551 |
| Data synthesized from reference[18]. |
Experimental Protocols
Protocol 1: Preparation of Posaconazole Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of posaconazole to enhance its solubility and dissolution rate.
Materials:
-
Posaconazole (micronized)
-
Polymer (e.g., Soluplus®, HPMCAS-HG, Eudragit® L100)
-
Plasticizer (optional, e.g., PEG 400, Triethylcitrate)
-
Hot-Melt Extruder (e.g., twin-screw extruder)
-
Mill (for grinding extrudates)
-
Sieves
Methodology:
-
Premixing: Accurately weigh posaconazole and the selected polymer(s) (and plasticizer, if used) and physically mix them in a sealed container for 10-15 minutes to ensure a homogenous blend.
-
Extruder Setup: Set up the hot-melt extruder with the desired screw configuration and die. Set the temperature profile for the different zones of the extruder barrel. A typical temperature profile might range from 100°C to 160°C, but should be optimized to be below the degradation temperature of posaconazole.[5]
-
Extrusion: Feed the physical mixture into the extruder at a constant feed rate. The screw speed should be optimized (e.g., 50-100 rpm) to ensure proper mixing and residence time.
-
Collection: Collect the extrudate strand on a conveyor belt and allow it to cool to room temperature. The extrudate should be transparent, indicating an amorphous dispersion.
-
Milling and Sieving: Mill the cooled extrudate into a powder using a suitable mill. Sieve the powder to obtain a uniform particle size distribution.
-
Characterization: Characterize the resulting ASD powder for its amorphous nature (using PXRD and DSC), drug content (using HPLC), and dissolution performance.
Protocol 2: Preparation of Posaconazole Nanocrystals by Precipitation-High-Pressure Homogenization
Objective: To produce a stable nanosuspension of posaconazole to improve its saturation solubility and dissolution velocity.
Materials:
-
Posaconazole
-
Organic Solvent (e.g., acetone, ethanol)
-
Stabilizers (e.g., Eudragit® S100, Sodium Lauryl Sulfate (SLS))
-
Deionized Water
-
High-Pressure Homogenizer
-
Freeze-dryer (optional, for solid dosage form)
-
Cryoprotectant (e.g., mannitol, optional for freeze-drying)
Methodology:
-
Organic Phase Preparation: Dissolve posaconazole in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve the selected stabilizers (e.g., 0.2% Eudragit® S100 and 0.2% SLS) in deionized water.[2]
-
Precipitation: Inject the organic solution of posaconazole into the aqueous stabilizer solution under constant stirring to precipitate the drug as fine particles.
-
High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization for a set number of cycles at a specific pressure (e.g., 1500 bar for 20 cycles) to reduce the particle size to the nanometer range.
-
Characterization: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
(Optional) Freeze-Drying: To obtain a solid powder, freeze the nanosuspension (with a cryoprotectant added) and then lyophilize it.
-
Further Characterization: Characterize the final product (nanosuspension or powder) for its crystalline nature (PXRD, DSC), morphology (SEM), and in vitro dissolution rate.[2]
Visualizations
Caption: Workflow for Amorphous Solid Dispersion using HME.
Caption: Challenges and Solutions in Posaconazole Formulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. impactfactor.org [impactfactor.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of posaconazole nanocrystalline solid dispersion: preparation, characterization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Phase 3 pharmacokinetics and safety study of a posaconazole tablet formulation in patients at risk for invasive fungal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. EP2343053A1 - Nanoparticulate posaconazole formulations - Google Patents [patents.google.com]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. impactfactor.org [impactfactor.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Posaconazole Acetate Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with posaconazole acetate quantification assays.
Troubleshooting Guides
This section addresses specific issues that may arise during sample analysis, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor or inconsistent recovery of posaconazole during sample preparation?
Answer:
Low or variable recovery is a common issue that can stem from several factors related to your sample extraction procedure. The choice of extraction method—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—and its optimization are critical.
-
Protein Precipitation (PPT): While simple, PPT can be problematic. Incomplete precipitation can lead to a viscous supernatant that is difficult to handle, and posaconazole may be lost through co-precipitation with plasma proteins.
-
Liquid-Liquid Extraction (LLE): A frequent issue with LLE is the formation of emulsions, which can trap the analyte and lead to poor recovery.[1] This is especially common in samples with high lipid content.[1] Additionally, the choice of organic solvent and the pH of the aqueous phase are crucial for efficient extraction.
-
Solid-Phase Extraction (SPE): Suboptimal recovery in SPE can result from an incorrect choice of sorbent, inadequate conditioning of the cartridge, or an inappropriate elution solvent. Breakthrough of the analyte can occur if the sample is loaded too quickly or if the cartridge capacity is exceeded.
Solutions:
-
Optimize Extraction Solvent: For LLE, test different organic solvents (e.g., diethyl ether, methyl tert-butyl ether) and adjust the pH of the sample to ensure posaconazole is in its non-ionized form for efficient partitioning.
-
Combat Emulsions in LLE: To prevent or break emulsions, try gentle swirling instead of vigorous shaking, add salt (salting out) to increase the ionic strength of the aqueous layer, or use centrifugation to separate the layers.[1]
-
Refine SPE Protocol: Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without eluting the analyte, and test different elution solvents and volumes to ensure complete recovery of posaconazole. A mean recovery of 86% has been reported using SPE.[2]
Question 2: My chromatogram shows a poor peak shape for posaconazole (e.g., tailing, fronting, or broad peaks). What could be the cause?
Answer:
Peak shape issues can compromise the accuracy and precision of your quantification. The causes can be chromatographic, related to the sample, or instrument-related.
-
Chromatographic Conditions: An inappropriate mobile phase composition or pH can lead to poor peak shape. For example, if the mobile phase pH is too close to the pKa of posaconazole, peak tailing can occur. Column degradation or contamination can also be a factor.
-
Sample Matrix Effects: Components in the sample matrix can interact with the stationary phase, affecting the peak shape.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent (relative to the mobile phase) can cause peak distortion.
Solutions:
-
Mobile Phase Optimization: Adjust the mobile phase composition and pH. For reversed-phase chromatography, a mobile phase of methanol-water (75:25, v/v) has been shown to produce symmetrical peaks.[3] Using a buffer can also improve peak shape.[4]
-
Column Maintenance: Use a guard column to protect the analytical column from contaminants. If the column is suspected to be the issue, try flushing it or replacing it. Column temperature can also be optimized; higher temperatures can sometimes lead to narrower peaks.[5]
-
Sample Dilution: If matrix effects are suspected, diluting the sample can sometimes mitigate the issue. Ensure the final sample solvent is compatible with, or weaker than, the mobile phase.
Question 3: I am experiencing significant signal suppression or enhancement in my LC-MS/MS assay (Matrix Effect). How can I identify and minimize this?
Answer:
Matrix effects are a major challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[6] This can lead to inaccurate and unreliable quantification.[6]
Identification:
The most common method to assess matrix effects is through a post-extraction addition experiment. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a pure solution at the same concentration.
Minimization Strategies:
-
Improve Sample Cleanup: More rigorous sample preparation techniques like SPE or LLE are generally better at removing interfering matrix components than protein precipitation.
-
Chromatographic Separation: Optimize the chromatography to separate posaconazole from the co-eluting matrix components. This can be achieved by modifying the mobile phase gradient, changing the column, or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering components.
Quantitative Data Summary: Sample Preparation and Matrix Effects
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |
| Mean Recovery | Variable, often lower | Quantitative recovery reported | 86% | [2][7][8] |
| Matrix Effect | Can be significant | Can be significant | Generally lower | [6][9] |
| Common Issues | Incomplete precipitation, co-precipitation of analyte | Emulsion formation | Analyte breakthrough, incomplete elution | [1] |
Question 4: I am observing interfering peaks in my chromatogram, especially in patient samples but not in my calibrators. What is the likely source?
Answer:
Interfering peaks that appear only in patient samples are often due to metabolites of the drug or co-administered medications.[10] For posaconazole, a known issue is interference from its glucuronide metabolites.[10][11]
-
In-Source Fragmentation: Labile metabolites, such as posaconazole glucuronides, can fragment back to the parent drug in the mass spectrometer's ion source.[11][12] This leads to an artificially high measurement of posaconazole, as the metabolite contributes to the parent drug's signal.[11] This can manifest as broad or front-shifted peaks.[11]
Solutions:
-
Chromatographic Separation: The most robust solution is to develop a chromatographic method that separates the parent drug from its metabolites. This ensures that even if in-source fragmentation occurs, it will not interfere with the quantification of the parent drug.
-
Optimize MS Conditions: Reducing the cone voltage (or other relevant source parameters) can minimize in-source fragmentation.[11] This should be carefully evaluated to ensure that the sensitivity for posaconazole is not compromised.
Frequently Asked Questions (FAQs)
Q: What are typical LC-MS/MS parameters for posaconazole quantification?
A: A common approach involves electrospray ionization in positive mode (ESI+). The multiple reaction monitoring (MRM) transition for posaconazole is typically m/z 701.3 -> 683.3. Ketoconazole or a stable isotope-labeled version of posaconazole can be used as an internal standard.[9][13]
Q: What are the common sample preparation techniques for posaconazole analysis from plasma?
A: The three main techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). PPT with acetonitrile or methanol is simple but may suffer from significant matrix effects.[7] LLE and SPE provide cleaner extracts but require more method development.[2][8]
Q: What are the stability characteristics of posaconazole in biological samples?
A: Posaconazole is generally stable in plasma and serum. It is stable for at least 24 hours at room temperature and for longer periods when stored at -20°C or -80°C.[14] It has been shown to be stable through multiple freeze-thaw cycles.[14] However, it can be susceptible to oxidative degradation under stress conditions.[3][15] Forced degradation studies show it is relatively stable to acid and base hydrolysis and thermal stress but degrades under oxidative conditions.[3][16]
Q: What is a typical linear range for a posaconazole quantification assay?
A: The linear range should cover the expected therapeutic concentrations. A typical range is from 0.05 µg/mL to 10 µg/mL or higher.[8] For a UPLC-MS/MS method, a range of 0.014 to 12 µg/mL has been validated.[7]
Quantitative Data Summary: Assay Performance
| Parameter | HPLC-UV | HPLC-FL | UPLC-MS/MS | Reference |
| Lower Limit of Quantification (LLOQ) | ~0.125 µg/mL | ~0.1 µg/mL | ~0.014 µg/mL | [14] |
| Linearity Range | 0.1 - 32 µg/mL | 0.1 - 10 µg/mL | 0.014 - 12 µg/mL | [7][14][17] |
| Intra-day Precision (%CV) | < 2% | < 8.5% | ~7% | [7][8][17] |
| Accuracy (% Recovery) | 87% - 92% | Not specified | 103% - 106% | [7][17] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma/serum sample, add an internal standard.
-
Add 300 µL of cold acetonitrile or a mixture of acetonitrile-methanol (75:25, v/v) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen, or inject directly into the LC-MS/MS system.
-
If evaporated, reconstitute the residue in the mobile phase.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a C8 or polymeric reversed-phase cartridge) with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the sample: Dilute 200 µL of plasma/serum with 200 µL of water and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 50:50 methanol:water) to remove interferences.[2]
-
Elute: Elute the posaconazole with 1 mL of methanol or another suitable organic solvent into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrj.org [chemrj.org]
- 5. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry [ouci.dntb.gov.ua]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Posaconazole Acetate Absorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with posaconazole acetate. The following information addresses common issues related to the impact of food on posaconazole absorption during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of food on the absorption of this compound?
A1: Food significantly enhances the absorption of posaconazole oral suspension.[1][2] Administration with a meal, particularly a high-fat meal, can increase the plasma concentration of the drug.[1][3][4] For the delayed-release tablet formulation, the effect of food is less pronounced but still present.[3][4]
Q2: How do different meal types affect the absorption of the oral suspension formulation?
A2: High-fat meals have the most substantial positive impact on the absorption of posaconazole oral suspension, leading to a significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC).[1][3][4] Non-fat meals and liquid nutritional supplements also enhance absorption but to a lesser extent than high-fat meals.[1][5][6]
Q3: Is the absorption of the delayed-release tablet formulation also dependent on food?
A3: The delayed-release tablet formulation was developed to minimize the effect of food on absorption.[3][7][8] While administration with a high-fat meal still results in a modest increase in exposure compared to the fasted state, the tablets can generally be taken without regard to food.[3][4] This provides a significant advantage in patients who have difficulty with adequate food intake.[3]
Q4: What are the key pharmacokinetic differences between the oral suspension and delayed-release tablets in relation to food?
A4: The oral suspension exhibits a much larger food effect than the delayed-release tablets. A high-fat meal can increase the AUC of the oral suspension by approximately 4-fold.[1][3] In contrast, a high-fat meal increases the AUC of the delayed-release tablets by about 1.5-fold.[3]
Q5: What is the recommended timing of posaconazole administration in relation to meals?
A5: For the oral suspension, administration during or immediately after a meal leads to a greater increase in absorption compared to administration before a meal.[5][6] For the delayed-release tablets, the timing in relation to meals is less critical due to the formulation's design.[7]
Troubleshooting Guide
Problem: Inconsistent or low posaconazole plasma concentrations in an experimental cohort receiving the oral suspension.
Possible Cause: Inadequate or inconsistent food intake among subjects.
Troubleshooting Steps:
-
Standardize Meal Plans: Ensure all subjects consume a standardized meal, preferably high in fat content, with each dose of the posaconazole oral suspension.
-
Nutritional Supplements: If subjects have difficulty consuming a full meal, consider administering the oral suspension with a liquid nutritional supplement.[5][6]
-
Timing of Administration: Administer the dose during or immediately following the meal to maximize absorption.[5][6]
-
Monitor Food Intake: Keep detailed records of food and supplement intake for each subject to correlate with pharmacokinetic data.
Problem: Unexpected variability in pharmacokinetic data with the delayed-release tablets.
Possible Cause: While less dependent on food, some variability can still occur.
Troubleshooting Steps:
-
Assess Gastric pH: Concomitant administration of medications that alter gastric pH, such as proton pump inhibitors, can potentially affect the absorption of the delayed-release tablets, although studies suggest this effect is not significant.[4]
-
Evaluate Gastric Motility: Agents that increase gastrointestinal motility could theoretically reduce absorption, though studies on the tablet formulation show minimal impact.[4]
-
Standardize Administration: Even with the tablet formulation, standardizing administration with a light meal can help minimize any potential food-related variability in your study.
Data Presentation
Table 1: Effect of Food on Posaconazole Pharmacokinetics (Oral Suspension)
| Formulation (Dose) | Meal Type | AUC Increase (vs. Fasted) | Cmax Increase (vs. Fasted) | Reference |
| Oral Suspension (200 mg) | High-Fat Meal | ~4-fold | ~4-fold | [1][3] |
| Oral Suspension (200 mg) | Non-Fat Meal | ~2.6-fold | ~3-fold | [1] |
| Oral Suspension (400 mg) | High-Fat Meal (During) | ~3.8-fold | ~3.4-fold | [5][6] |
| Oral Suspension (400 mg) | High-Fat Meal (After) | ~3.9-fold | ~3.3-fold | [5][6] |
| Oral Suspension (400 mg) | Nutritional Supplement | ~1.6-fold | ~1.4-fold | [5] |
Table 2: Effect of Food on Posaconazole Pharmacokinetics (Delayed-Release Tablets)
| Formulation (Dose) | Meal Type | AUC Increase (vs. Fasted) | Cmax Increase (vs. Fasted) | Reference |
| Delayed-Release Tablet (300 mg) | High-Fat Meal | ~1.5-fold (51%) | ~1.16-fold (16%) | [3] |
Experimental Protocols
Key Experiment: Food-Effect Study for Posaconazole Delayed-Release Tablets
-
Study Design: A randomized, open-label, single-dose, two-period crossover study.[3]
-
Subjects: Healthy volunteers (e.g., 18 subjects).[3]
-
Treatments:
-
Washout Period: A minimum of 7 days between dosing periods.[3]
-
High-Fat Meal Composition: A standardized high-fat breakfast (e.g., approximately 70g of fat).[3]
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) to determine posaconazole plasma concentrations.[3]
-
Bioanalytical Method: Posaconazole concentrations in plasma are measured using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Comparison of food effect on different posaconazole formulations.
Caption: Workflow for a typical crossover food-effect study.
References
- 1. Effect of food on the relative bioavailability of two oral formulations of posaconazole in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a High-Fat Meal on the Pharmacokinetics of 300-Milligram Posaconazole in a Solid Oral Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
Technical Support Center: Posaconazole Acetate Stability in Experimental Setups
Welcome to the technical support center for posaconazole acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for posaconazole in experimental settings?
A1: The primary degradation pathway for posaconazole is oxidation. The piperazine ring within the posaconazole molecule is particularly susceptible to oxidative stress, leading to the formation of various degradation products.[1] Studies have shown that under oxidative conditions, such as exposure to hydrogen peroxide, significant degradation occurs.[1][2] In contrast, posaconazole is relatively stable under acidic and basic hydrolysis and thermal stress.[1]
Q2: Is there a difference in stability between posaconazole and this compound?
A2: The available scientific literature primarily focuses on the stability of the active moiety, posaconazole. This compound is a prodrug that is converted to posaconazole. While the acetate group can be subject to hydrolysis, the core stability concerns in experimental setups, particularly oxidative degradation, relate to the posaconazole molecule itself. For the purpose of experimental stability concerning the active compound, the data for posaconazole is the most relevant.
Q3: What are the known degradation products of posaconazole?
A3: Several degradation products of posaconazole have been identified, primarily resulting from oxidative degradation. High-resolution mass spectrometry has identified degradation products with mass-to-charge ratios (m/z) of 717 and 733.[1] Other studies have identified three major degradation products with m/z values of 683 (DP1), 411 (DP2), and 465 (DP3), which result from modifications to the piperazine central ring and the triazole and triazolone side chains.[3]
Q4: How does pH affect the stability of posaconazole solutions?
A4: Posaconazole exhibits pH-dependent solubility and stability. It is more soluble in acidic conditions (pH 1), with a solubility of about 790 mcg/mL, while its solubility dramatically decreases to less than 1 mcg/mL at a pH greater than 4.[4] While generally stable under acidic and basic hydrolysis compared to oxidation, some degradation can still occur. One study observed a 2.4% degradation in 0.1 N HCl over 10 days.[2] Another study reported 5.41% degradation after 1 hour in 2N HCl at 70°C.[5]
Q5: What is the impact of temperature on posaconazole stability?
A5: Posaconazole is generally considered stable under thermal stress.[1] However, prolonged exposure to high temperatures can lead to some degradation. One study found no degradation after heating a solid sample at 70°C for one day.[5] It has been noted that for processes like hot-melt extrusion, temperatures should be kept below 160°C to prevent degradation.[6]
Q6: Is posaconazole sensitive to light?
A6: Yes, posaconazole is susceptible to photolytic degradation. Exposure to UV-C radiation (254 nm) can cause significant degradation, with one study reporting 60% degradation after 120 minutes of exposure.[3] The kinetics of photolytic decomposition have been shown to follow first-order kinetics.[3]
Troubleshooting Guides
Issue 1: Unexpected Degradation of Posaconazole in Solution
Possible Cause:
-
Oxidative Stress: The presence of oxidizing agents or exposure to air and light can accelerate the degradation of the piperazine ring.
-
Inappropriate pH: Although less susceptible to hydrolysis, extreme pH conditions, especially when combined with heat, can contribute to degradation.
-
Photodegradation: Exposure of the experimental setup to UV or ambient light.
Troubleshooting Steps:
-
Minimize Oxidation:
-
Use de-gassed solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions.
-
Store solutions in tightly sealed containers with minimal headspace.
-
Avoid sources of free radicals.
-
-
Control pH:
-
Maintain the pH of the solution within a stable range, preferably avoiding strongly acidic or basic conditions unless experimentally required.
-
Buffer the solution if pH fluctuations are expected.
-
-
Protect from Light:
-
Conduct experiments in a dark room or use amber-colored glassware.
-
Wrap experimental containers in aluminum foil.
-
Issue 2: Inconsistent Results in Stability Studies
Possible Cause:
-
Variable Storage Conditions: Inconsistent temperature, humidity, or light exposure between samples.
-
Solvent Effects: The choice of solvent can influence the stability of posaconazole.
-
Analytical Method Variability: Inconsistencies in the HPLC method, such as mobile phase composition or column temperature.
Troubleshooting Steps:
-
Standardize Storage:
-
Use a calibrated incubator or environmental chamber for controlled temperature and humidity.
-
Ensure all samples are stored under identical light conditions.
-
-
Solvent Selection:
-
Use high-purity, HPLC-grade solvents.
-
Be aware that some organic solvents can degrade over time and form peroxides.
-
Document the solvent used in all experiments for consistency.
-
-
Validate Analytical Method:
-
Ensure the HPLC method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products.
-
Regularly check system suitability parameters (e.g., peak symmetry, resolution, and retention time).
-
Quantitative Stability Data
Table 1: Stability of Posaconazole Under Forced Degradation Conditions
| Stress Condition | Reagent/Temperature | Duration | Percent Degradation | Reference |
| Acidic Hydrolysis | 2N HCl | 1 hour at 70°C | 5.41% | [5] |
| Acidic Hydrolysis | 0.1 N HCl | 10 days at room temp. | 2.4% | [2] |
| Basic Hydrolysis | 2N NaOH | 1 hour at 70°C | 4.23% | [5] |
| Oxidative | 3% H₂O₂ | 10 days in the dark | 10.8% (89.2% remaining) | [2] |
| Thermal (Solid) | 70°C | 24 hours | No degradation | [5] |
| Photolytic | UV-C (254 nm) | 120 minutes | 60% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Posaconazole
This protocol is a composite based on methodologies described in the cited literature.[2][5]
Objective: To assess the stability of posaconazole under various stress conditions.
Materials:
-
Posaconazole reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve posaconazole in methanol to prepare a stock solution of 1 mg/mL.
-
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2N HCl.
-
Heat the mixture at 70°C for 1 hour.
-
Cool the solution, neutralize with 2N NaOH, and dilute with mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2N NaOH.
-
Heat the mixture at 70°C for 1 hour.
-
Cool the solution, neutralize with 2N HCl, and dilute with mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution in the dark at room temperature for 10 days.
-
Dilute with mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Thermal Degradation (Solid State):
-
Place approximately 50 mg of solid posaconazole in a petri dish and heat in an oven at 70°C for 24 hours.
-
After heating, dissolve the sample in methanol and dilute with mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of posaconazole (e.g., 50 µg/mL in methanol) to UV-C radiation (254 nm) for up to 180 minutes, taking aliquots at defined time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A common mobile phase is a mixture of methanol and water (e.g., 75:25 v/v) with a C18 column and detection at 262 nm.[1][7]
-
Calculate the percentage of degradation by comparing the peak area of posaconazole in the stressed samples to that of an unstressed control sample.
-
Visualizations
Caption: Mechanism of action of posaconazole in inhibiting fungal ergosterol synthesis.
Caption: General workflow for a forced degradation stability study of posaconazole.
Caption: A logical troubleshooting guide for posaconazole degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective Comparison of Posaconazole Levels in Patients Taking the Delayed-Release Tablet versus the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Posaconazole and Voriconazole
In the landscape of antifungal therapeutics, posaconazole and voriconazole stand as two prominent broad-spectrum triazoles. Both agents are pivotal in the management of invasive fungal infections, yet their in vitro efficacy profiles exhibit critical distinctions that influence clinical decision-making. This guide provides a detailed comparison of their in vitro activity against key fungal pathogens, supported by experimental data and methodologies for the discerning researcher.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both posaconazole and voriconazole exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][4] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, altering cell membrane integrity and function, which ultimately inhibits fungal growth and replication.[1][2][4]
In Vitro Susceptibility Data
The in vitro activity of posaconazole and voriconazole is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC data for various fungal pathogens, compiled from multiple studies. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the isolates tested, respectively.
Aspergillus Species
Voriconazole is generally considered the first-line treatment for invasive aspergillosis.[5] In vitro studies consistently demonstrate its potent activity against Aspergillus species.[5][6][7] Posaconazole also exhibits excellent in vitro activity against Aspergillus spp., often comparable to voriconazole.[8][9]
| Organism | Antifungal Agent | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Aspergillus fumigatus | Posaconazole | 76 | 0.5 | 0.5 | [8][9] |
| Voriconazole | 76 | 0.25 | 0.5 | [8][9] | |
| Aspergillus flavus | Posaconazole | 19 | 0.5 | 1 | [8][9] |
| Voriconazole | 19 | 1 | 1 | [8][9] | |
| Aspergillus niger | Posaconazole | 10 | 0.5 | 1 | [8] |
| Voriconazole | 10 | 0.5 | 1 | [8] | |
| Aspergillus terreus | Posaconazole | 7 | 0.5 | 1 | [8] |
| Voriconazole | 7 | 0.25 | 0.5 | [8] | |
| All Aspergillus spp. | Posaconazole | 119 | 0.5 | 1 | [8][9] |
| Voriconazole | 119 | 0.5 | 1 | [8][9] |
Candida Species
Both posaconazole and voriconazole demonstrate broad-spectrum activity against Candida species.[10] Posaconazole has been shown to have equal or superior in vitro activity compared to voriconazole against Candida albicans.[11] Both agents are active against fluconazole-resistant C. glabrata and C. krusei.[1]
| Organism | Antifungal Agent | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | Posaconazole | >16,000 | 0.06 | 0.12 | [12] |
| Voriconazole | >16,000 | 0.015 | 0.03 | [12] | |
| Candida glabrata | Posaconazole | >16,000 | 0.25 | 1 | [12] |
| Voriconazole | >16,000 | 0.06 | 0.5 | [12] | |
| Candida parapsilosis | Posaconazole | >16,000 | 0.06 | 0.25 | [12] |
| Voriconazole | >16,000 | 0.015 | 0.03 | [12] | |
| Candida tropicalis | Posaconazole | >16,000 | 0.06 | 0.12 | [12] |
| Voriconazole | >16,000 | 0.015 | 0.03 | [12] | |
| Candida krusei | Posaconazole | 15 | 0.2 | 0.72 (GM) | [13] |
| Voriconazole | 15 | 0.4 | 2.64 (GM) | [13] |
GM: Geometric Mean
Zygomycetes
A significant differentiating factor in the in vitro spectrum of activity is against the Zygomycetes class of molds. Posaconazole demonstrates potent in vitro activity against this group, whereas voriconazole has little to no meaningful activity.[5][6][7][14][15][16] This makes posaconazole a critical agent for the treatment of zygomycosis.[15]
| Organism | Antifungal Agent | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Rhizopus oryzae | Posaconazole | 11 | 0.5 | 1 | [5][6] |
| Voriconazole | 11 | 8 | >16 | [5][6] | |
| Zygomycetes (various) | Posaconazole | 37 | 0.25 | 4 | [14][16] |
| Voriconazole | 37 | 8 | 16 | [14][16] |
Fusarium Species
Infections caused by Fusarium species are notoriously difficult to treat due to their intrinsic resistance to many antifungal agents. Both posaconazole and voriconazole have shown some in vitro activity, but this can be species-dependent.[17][18] While in vitro results may suggest reduced potency, both agents have demonstrated efficacy in animal models of fusariosis.[19]
| Organism | Antifungal Agent | MIC Range (µg/mL) | Reference |
| Fusarium solani | Posaconazole | High MICs generally observed | [17] |
| Voriconazole | High MICs generally observed | [17] | |
| Fusarium verticillioides | Posaconazole | ≤1 | [17] |
| Voriconazole | ≤2 (90% of isolates) | [17] |
Experimental Protocols
The in vitro susceptibility data presented are predominantly derived from standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
General Experimental Workflow for Antifungal Susceptibility Testing
CLSI Broth Microdilution Method (M27-A3 for Yeasts and M38-A for Molds)
-
Fungal Isolates : Clinical isolates are subcultured on appropriate agar plates (e.g., Sabouraud dextrose agar) to ensure purity and viability.
-
Inoculum Preparation : A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]
-
Antifungal Agents : Stock solutions of posaconazole and voriconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium.
-
Microdilution Plates : 96-well microtiter plates are prepared with serial twofold dilutions of the antifungal agents.
-
Inoculation and Incubation : Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C.
-
Endpoint Determination : For yeasts, MICs are typically read after 24 and 48 hours of incubation. The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (≥50% inhibition) compared to the growth control well.[12] For molds, MICs are generally read after 48 to 72 hours, and the endpoint is complete inhibition of growth.[5]
EUCAST Broth Microdilution Method
The EUCAST methodology shares many principles with the CLSI method but has some key differences, including the use of RPMI 2% glucose medium and a higher final inoculum concentration for some fungi. The endpoint is determined spectrophotometrically based on a 50% or 90% reduction in turbidity compared to the drug-free control.
Conclusion
The in vitro data clearly delineate the strengths and weaknesses of posaconazole and voriconazole. Voriconazole remains a cornerstone for the treatment of aspergillosis, supported by its potent in vitro activity. Posaconazole demonstrates a similarly broad spectrum against many yeasts and molds, with the crucial advantage of potent activity against Zygomycetes, a class of fungi for which voriconazole is largely ineffective. For Fusarium species, the in vitro activity of both agents is variable and species-dependent, highlighting the importance of species-level identification and susceptibility testing to guide therapy. These in vitro findings, in conjunction with pharmacokinetic and pharmacodynamic considerations, are essential for optimizing the clinical use of these vital antifungal agents.
References
- 1. Comparison of clinical pharmacology of voriconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative in vitro activities of posaconazole, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 1169. In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activities of Voriconazole, Posaconazole, and Four Licensed Systemic Antifungal Agents against Candida Species Infrequently Isolated from Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Validation of 24-Hour Posaconazole and Voriconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of posaconazole and voriconazole in vitro killing against Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. In Vitro Activities of Posaconazole, Itraconazole, Voriconazole, Amphotericin B, and Fluconazole against 37 Clinical Isolates of Zygomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Efficacy of Posaconazole as Treatment and Prophylaxis against Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Validated HPLC Method for Posaconazole Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of posaconazole acetate. The performance of this new method is evaluated against previously published methods, providing essential experimental data to support its validity and potential advantages in a research and quality control setting.
Introduction to Posaconazole Analysis
Posaconazole is a broad-spectrum triazole antifungal agent.[1] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure safety and efficacy. While several HPLC methods for posaconazole have been documented, this guide introduces a new method designed for improved efficiency and robustness.
Comparison of HPLC Methods
The following tables summarize the key performance characteristics of the new HPLC method in comparison to two established methods from the literature.
Table 1: Chromatographic Conditions
| Parameter | New Validated Method | Method A[2] | Method B[3] |
| Column | Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm | Shim-pack C8, 250 x 4.6 mm, 5 µm | Inertsil ODS-3V C18, 150 x 4.6mm, 5µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v) | Methanol:Water (75:25, v/v) | Gradient Elution (Methanol and Water) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 262 nm | PDA at 260 nm | PDA at 225 nm and 260 nm |
| Injection Volume | 10 µL | 20 µL | 10 µL |
| Column Temp. | 30°C | 25 ± 1°C | 25°C |
| Run Time | ~ 6 minutes | ~ 8.5 minutes | 45 minutes |
Table 2: Method Validation Parameters
| Parameter | New Validated Method | Method A[2] | Method B[4] |
| Linearity Range | 1 - 50 µg/mL | 5 - 60 µg/mL | 2 - 20 µg/mL |
| Correlation Coeff. | > 0.999 | 0.9996 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.13% (mean) | 99.01% - 99.05% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 1% |
| LOD | 0.15 µg/mL | Not Reported | 0.24 µg/mL |
| LOQ | 0.50 µg/mL | Not Reported | 0.74 µg/mL |
Experimental Protocols
Detailed Methodology for the New Validated HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Milli-Q water or equivalent
3. Chromatographic Conditions:
-
Column: Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the range of 1 - 50 µg/mL.
5. Sample Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the linear range.
-
For formulated products, a suitable extraction method should be developed and validated.
6. System Suitability:
-
Inject the standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 1.5.
Workflow and Process Diagrams
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Conclusion
The new validated HPLC method for this compound offers a reliable and efficient alternative to existing methods. With a shorter run time, good sensitivity, and robust performance, this method is well-suited for routine quality control and research applications. The comprehensive data presented in this guide provides a strong basis for its implementation in analytical laboratories.
References
- 1. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajptonline.com [ajptonline.com]
- 4. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Azole Cross-Resistance: A Comparative Guide for Researchers
A deep dive into the mechanisms and clinical implications of cross-resistance between posaconazole and other azole antifungals, supported by comparative in vitro data and detailed experimental methodologies.
In the landscape of antifungal therapeutics, the azole class stands as a cornerstone for the treatment and prophylaxis of invasive fungal infections. Posaconazole, a second-generation triazole, boasts a broad spectrum of activity, including against pathogens resistant to first-generation azoles. However, the emergence of cross-resistance among azoles presents a significant challenge in clinical practice and drug development. This guide provides a comprehensive comparison of posaconazole's performance against other azoles in the context of resistance, supported by experimental data, detailed protocols for key assays, and visual diagrams of the underlying molecular pathways.
Quantitative Comparison of Antifungal Susceptibility
The development of resistance to one azole can often confer resistance to other members of the class, a phenomenon known as cross-resistance. The extent of this cross-resistance is variable and depends on the underlying molecular mechanism. Below are summary tables of in vitro susceptibility data, presenting Minimum Inhibitory Concentrations (MICs) of posaconazole against fungal isolates with known resistance to other azoles.
Table 1: Comparative MICs of Posaconazole and Other Azoles against Azole-Resistant Aspergillus fumigatus Isolates
| Isolate Type | Resistance Mechanism | Posaconazole MIC (mg/L) | Itraconazole MIC (mg/L) | Voriconazole MIC (mg/L) | Reference |
| Wild-Type | - | 0.031 - 0.25 | ≤1 | ≤1 | [1][2] |
| TR34/L98H | cyp51A promoter repeat and point mutation | >0.25 (in 97% of isolates) | >1 | >1 (in 97% of isolates) | [1] |
| TR46/Y121F/T289A | cyp51A promoter repeat and point mutations | >0.25 (in 35% of isolates) | >1 (in 76% of isolates) | >1 | [1] |
| G54W | cyp51A point mutation | >16 | >16 | - | [2] |
| M220I | cyp51A point mutation | 0.5 | >16 | - | [2] |
MIC values are presented as ranges or values above which isolates are considered resistant based on the cited studies.
Table 2: Comparative MICs of Posaconazole and Other Azoles against Azole-Resistant Candida Species
| Species | Resistance Phenotype | Posaconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Reference |
| C. albicans | Fluconazole-Resistant | 0.03 - >8 | ≥64 | 0.03 - 16 | 0.03 - >16 | [3] |
| C. glabrata | Fluconazole-Resistant | Non-Wild-Type in 98.4% of isolates | Resistant | Non-Wild-Type in 100% of isolates | Non-Wild-Type in 51.9% of isolates | [4] |
| C. parapsilosis | Fluconazole-Resistant | 0.125 | 64 | 0.5 | 0.125 | [5] |
Categorical interpretations (e.g., "Non-Wild-Type") are used where specific MIC ranges for resistant isolates were not provided in a comparative format. These are based on established epidemiological cutoff values (ECVs).
Unraveling the Mechanisms of Azole Cross-Resistance
Azole antifungals function by inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene in yeasts and cyp51A in molds), a key enzyme in the ergosterol biosynthesis pathway. Disruptions in this pathway are central to azole resistance. The primary mechanisms driving cross-resistance are:
-
Target Site Modification : Point mutations in the ERG11 or cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs. The specific mutation can determine the pattern of cross-resistance.
-
Overexpression of the Target Enzyme : Increased production of lanosterol 14α-demethylase can titrate the drug, requiring higher concentrations to achieve a therapeutic effect.
-
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) actively pump azoles out of the fungal cell, preventing them from reaching their target.
The following diagram illustrates the key molecular pathways involved in azole resistance.
Caption: Molecular pathways of azole resistance.
Experimental Protocols
Accurate determination of antifungal susceptibility is crucial for understanding cross-resistance. The following are outlines of standard methodologies.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for antifungal susceptibility testing and is standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of the fungal isolate is exposed to serial twofold dilutions of the antifungal agent in a microtiter plate. The MIC is read after a specified incubation period.
Simplified Protocol (based on CLSI M27/M38 and EUCAST E.Def 7.3.2/9.4):
-
Antifungal Preparation: Prepare stock solutions of posaconazole and other comparator azoles. Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation:
-
For yeasts (Candida spp.), suspend colonies from a 24-hour culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6]
-
For molds (Aspergillus spp.), harvest conidia from a 5-7 day old culture. Prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[1]
-
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free growth control well and a sterility control well.
-
Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts and 48-72 hours for molds.[1][7]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts, and complete inhibition for molds) compared to the growth control.[8]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the expression levels of genes associated with azole resistance, such as ERG11, CDR1, and MDR1.
Objective: To measure the relative abundance of specific mRNA transcripts.
Principle: RNA is extracted from fungal cells, reverse-transcribed into complementary DNA (cDNA), and then amplified in a real-time PCR instrument using gene-specific primers. The rate of amplification is proportional to the initial amount of target mRNA.
Simplified Protocol:
-
Fungal Culture and RNA Extraction: Grow fungal isolates to mid-logarithmic phase with and without sub-inhibitory concentrations of an azole. Harvest the cells and extract total RNA using a commercial kit or a method like hot phenol-chloroform extraction.
-
DNase Treatment and RNA Quantification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Quantify the RNA and assess its purity using spectrophotometry.[9]
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9]
-
qRT-PCR:
-
Set up PCR reactions in duplicate or triplicate, including a master mix (containing DNA polymerase and SYBR Green or a fluorescent probe), gene-specific primers for the target genes (ERG11, CDR1, MDR1) and a housekeeping gene (e.g., ACT1), and the cDNA template.[10]
-
The amplification protocol typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative expression of the target gene using the 2-ΔΔCt method, comparing treated versus untreated samples or resistant versus susceptible isolates.[9]
Experimental Workflow for Assessing Azole Cross-Resistance
The following diagram outlines a logical workflow for the in vitro characterization of azole cross-resistance in a fungal isolate.
Caption: Workflow for azole cross-resistance analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy of Posaconazole against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of a Surrogate Agent (Fluconazole or Voriconazole) for Initial Susceptibility Testing of Posaconazole against Candida spp.: Results from a Global Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Posaconazole Formulations: Pharmacokinetic Profiles and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of different posaconazole formulations, supported by experimental data. Posaconazole, a broad-spectrum triazole antifungal agent, is available in three main formulations: an oral suspension, a delayed-release tablet, and an intravenous solution.[1][2] Understanding the pharmacokinetic differences between these formulations is crucial for optimizing therapeutic outcomes in the prevention and treatment of invasive fungal infections.[2]
Quantitative Pharmacokinetic Data
The systemic exposure to posaconazole varies significantly between its different formulations. The delayed-release tablet and intravenous formulations generally provide higher and more consistent plasma concentrations compared to the oral suspension.[2][3][4] The bioavailability of the oral suspension is notably influenced by food intake and gastrointestinal conditions.[2][5][6]
Below is a summary of key pharmacokinetic parameters for each formulation based on studies in healthy adult volunteers.
| Formulation | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Food Effect |
| Oral Suspension | 200 mg single dose (fasted) | Varies | ~5 | Varies | Low and variable | Significant increase in absorption with food, especially high-fat meals[4][5] |
| 200 mg single dose (with non-fat meal) | Increased | ~5.5 | Increased | - | Enhanced absorption compared to fasted state[5] | |
| 200 mg single dose (with high-fat meal) | ~4x higher than fasted | ~5 | ~4x higher than fasted | - | Substantially enhanced absorption[5] | |
| 400 mg BID with nutritional supplement | 65% increase vs fasted | - | 66% increase vs fasted | - | - | |
| Delayed-Release Tablet | 300 mg single dose (fasted) | Higher than suspension | ~5 | Higher than suspension | 58.8% | Less pronounced than suspension, but food still enhances absorption[3][7] |
| 300 mg single dose (fed) | Higher than suspension | - | Higher than suspension | Approaches complete absorption | - | |
| Intravenous Solution | 200 mg single dose | Highest | End of infusion | Highest | 100% | Not applicable |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve, BID = twice daily. Values can vary based on the specific study population and design.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to compare the pharmacokinetics of posaconazole formulations.
Single-Dose, Randomized, Crossover Bioavailability Study
This study design is frequently used to compare the relative bioavailability of different oral formulations.
-
Objective: To compare the rate and extent of absorption of posaconazole from a test formulation (e.g., delayed-release tablet) versus a reference formulation (e.g., oral suspension) and to assess the effect of food.
-
Study Population: Healthy adult male and female volunteers.
-
Design: A randomized, open-label, four-way crossover design is often employed. Each subject receives each of the following treatments in a randomized order, separated by a washout period:
-
Treatment A: Posaconazole oral suspension (e.g., 200 mg) administered after a 10-hour fast.
-
Treatment B: Posaconazole oral suspension (e.g., 200 mg) administered with a standard high-fat breakfast.
-
Treatment C: Posaconazole oral suspension (e.g., 200 mg) administered with a standard non-fat breakfast.
-
Treatment D: Posaconazole delayed-release tablet (e.g., 100 mg) administered with a standard high-fat breakfast.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of posaconazole are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data using non-compartmental analysis. Statistical comparisons are then made between the different treatment arms.
Visualizations
Experimental Workflow for a Comparative Bioavailability Study
Caption: Workflow of a typical crossover bioavailability study.
Logical Relationship of Posaconazole Formulations
Caption: Key differences between posaconazole formulations.
References
- 1. Single-Dose Crossover Comparative Bioavailability Study of Two Different Posaconazole 100 mg Gastro-Resistant Tablets Under Fasted and Fed Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. dovepress.com [dovepress.com]
- 5. Effect of food on the relative bioavailability of two oral formulations of posaconazole in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Integrated Population Pharmacokinetic Analysis for Posaconazole Oral Suspension, Delayed-Release Tablet, and Intravenous Infusion in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparison of Posaconazole and Itraconazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the triazole antifungal agents posaconazole and itraconazole. The following sections detail their comparative efficacy in various animal models of invasive fungal infections, their individual pharmacokinetic and tissue distribution profiles, and available safety information. Experimental protocols for key studies are also provided to support further research and development.
Comparative Efficacy in Murine Models of Invasive Fungal Infections
Posaconazole has consistently demonstrated potent in vivo activity, often superior to itraconazole, in treating murine models of disseminated fungal infections. Key findings from studies on histoplasmosis and zygomycosis are summarized below.
Disseminated Histoplasmosis
In a murine model of disseminated histoplasmosis in immunocompromised mice, posaconazole was found to be more effective than itraconazole.[1] A study in CD4- and CD8-depleted mice with intratracheally induced histoplasmosis showed that posaconazole was at least as effective as amphotericin B and more effective than itraconazole.[1]
| Treatment Group | Dosage | Survival Rate (Day 29) | Reference |
| Posaconazole | 1 mg/kg/day | 100% | [2] |
| Posaconazole | 0.1 mg/kg/day | 100% | [2] |
| Itraconazole | 75 mg/kg/day | 100% | [2] |
| Itraconazole | 10 mg/kg/day | 60% | [2] |
| Amphotericin B | 2 mg/kg qod | 100% | [2] |
| Untreated Control | - | 0% | [2] |
Table 1: Survival Rates in a Murine Model of Disseminated Histoplasmosis.
The fungal burden in the lungs and spleen of these mice was also assessed. Posaconazole at 1 mg/kg/day significantly reduced the fungal colony-forming units (CFU) in the lungs compared to amphotericin B.[2]
| Treatment Group | Dosage | Mean Log10 CFU/g in Lungs (Day 14) | Mean Log10 CFU/g in Spleen (Day 14) | Reference |
| Posaconazole | 5 mg/kg/day | 1.8 | 1.5 | [2] |
| Posaconazole | 1 mg/kg/day | 2.1 | 1.9 | [2] |
| Itraconazole | 75 mg/kg/day | 2.5 | 2.2 | [2] |
| Amphotericin B | 2 mg/kg qod | 3.1 | 2.8 | [2] |
| Untreated Control | - | 5.2 | 4.9 | [2] |
Table 2: Fungal Burden in a Murine Model of Disseminated Histoplasmosis.
Disseminated Zygomycosis (Mucormycosis)
In a neutropenic mouse model of zygomycosis caused by Mucor spp., posaconazole demonstrated significant efficacy in prolonging survival and reducing tissue fungal burden, whereas itraconazole was not effective.[3]
| Treatment Group | Dosage (twice daily) | Median Survival (days) | Percent Survival | Reference |
| Posaconazole | 30 mg/kg | >21 | 83% | [3] |
| Posaconazole | 15 mg/kg | 12 | 42% | [3] |
| Itraconazole | 30 mg/kg | 6 | 0% | [3] |
| Amphotericin B | 1 mg/kg | >21 | 84% | [3] |
| Untreated Control | - | 6 | 0% | [3] |
Table 3: Survival in a Neutropenic Murine Model of Zygomycosis.
Posaconazole also significantly lowered the fungal counts in the kidneys of infected mice, while itraconazole did not show a significant effect.[3]
| Treatment Group | Dosage (twice daily) | Mean Log10 CFU/g in Kidneys | Reference |
| Posaconazole | 30 mg/kg | Undetectable (<18 CFU/g) | [3] |
| Posaconazole | 15 mg/kg | 1.8 | [3] |
| Itraconazole | 30 mg/kg | 4.2 | [3] |
| Amphotericin B | 1 mg/kg | Undetectable (<18 CFU/g) | [3] |
| Untreated Control | - | 4.6 | [3] |
Table 4: Kidney Fungal Burden in a Neutropenic Murine Model of Zygomycosis.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited above are provided to facilitate study replication and further investigation.
Murine Model of Disseminated Histoplasmosis
-
Animal Model: Immunocompromised B6C3F1 mice, depleted of CD4 and CD8 T-cells by intraperitoneal injection of monoclonal antibodies.[2]
-
Infection: Intratracheal inoculation with 10^4 Histoplasma capsulatum yeasts.[2]
-
Drug Administration: Treatment was initiated 24 hours post-infection and continued for 7 days. Drugs were administered by oral gavage.
-
Outcome Measures:
Murine Model of Disseminated Zygomycosis
-
Animal Model: Neutropenic male BALB/c mice. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.
-
Infection: Intravenous injection of Mucor spp. spores via the tail vein.
-
Drug Administration: Treatment began 24 hours after infection and was administered twice daily by oral gavage for 7 days.
-
Outcome Measures:
Visualizations
Experimental Workflow for In Vivo Antifungal Efficacy Studies
Caption: Workflow for in vivo antifungal efficacy studies.
Mechanism of Action: Ergosterol Synthesis Pathway Inhibition
Both posaconazole and itraconazole are triazole antifungal agents that exert their effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. They specifically target the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.
References
- 1. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of a new triazole, posaconazole, with itraconazole and amphotericin B for treatment of histoplasmosis following pulmonary challenge in immunocompromised mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and biodistribution of itraconazole in rats and mice following intravenous administration in a novel liposome formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Posaconazole Dosing: A Comparative Guide to Clinical Efficacy
A detailed analysis of posaconazole formulations and dosing strategies reveals critical differences in pharmacokinetic profiles and clinical outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of intravenous, delayed-release tablet, and oral suspension formulations, supported by experimental data and detailed methodologies to inform clinical research and practice.
Posaconazole is a potent triazole antifungal agent crucial in the prevention and treatment of invasive fungal infections (IFIs), particularly in immunocompromised patient populations. The evolution of its formulations from an oral suspension to delayed-release tablets and an intravenous (IV) solution has aimed to overcome the pharmacokinetic variability that characterized the initial oral suspension. This guide synthesizes data from multiple clinical studies to evaluate the efficacy of different posaconazole dosages and formulations.
Comparative Efficacy of Posaconazole Formulations
The clinical efficacy of posaconazole is intrinsically linked to its plasma concentration. Therapeutic drug monitoring (TDM) is often recommended to ensure target trough concentrations are achieved, thereby optimizing prophylactic and therapeutic outcomes.[1][2][3][4] The delayed-release tablets and intravenous formulations have demonstrated a more reliable and higher exposure profile compared to the oral suspension.[5][6][7]
The oral suspension's absorption is significantly influenced by factors such as food intake (especially high-fat meals), gastric pH, and gastrointestinal motility.[2][8][9] This variability often leads to subtherapeutic plasma concentrations. In contrast, the delayed-release tablets exhibit more consistent absorption, largely unaffected by food or acid-suppressing medications, allowing for once-daily dosing.[2] The intravenous formulation provides the most predictable plasma concentrations, making it a critical option for patients who cannot tolerate or absorb oral formulations.[5][6]
Prophylaxis vs. Treatment Dosing
Dosing recommendations for posaconazole differ significantly between prophylactic and therapeutic indications, reflecting the distinct goals of preventing fungal colonization versus eradicating an established infection.[10] Prophylactic doses are generally lower than treatment doses.[10] For prophylaxis of invasive Aspergillus and Candida infections in high-risk patients, a common regimen for the delayed-release tablets is a loading dose of 300 mg twice daily on the first day, followed by a maintenance dose of 300 mg once daily.[10] The oral suspension is typically dosed at 200 mg three times daily for prophylaxis.[8]
For the treatment of invasive fungal infections, higher doses are required to achieve fungicidal concentrations in tissues.[10] For oropharyngeal candidiasis refractory to other treatments, the oral suspension may be dosed at 400 mg twice daily.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies, comparing different posaconazole formulations and dosing regimens.
| Table 1: Recommended Dosing Regimens for Prophylaxis in Adults | ||
| Formulation | Loading Dose | Maintenance Dose |
| Delayed-Release Tablets | 300 mg twice a day on Day 1[10] | 300 mg once a day[10] |
| Oral Suspension | Not applicable | 200 mg three times a day[8] |
| Intravenous (IV) | 300 mg twice a day on Day 1[11][12] | 300 mg once a day[11][12] |
| Table 2: Target Trough Concentrations for Therapeutic Drug Monitoring (TDM) | |
| Indication | Target Trough Concentration (mg/L) |
| Prophylaxis | >0.7[1][13] |
| Treatment | >1.0 - 1.25[14] |
| Upper Boundary (suggested by EMA) | <3.75[13] |
| Table 3: Pharmacokinetic Comparison of Posaconazole Formulations | ||
| Parameter | Oral Suspension | Delayed-Release Tablets |
| Effect of Food on Absorption | Significantly increased with high-fat meal[2][8] | No significant effect[2] |
| Effect of Gastric Acid Suppressants | Significantly reduced absorption[2] | No significant effect[2] |
| Dosing Frequency | Multiple daily doses required (e.g., TID)[8] | Once daily administration possible[2] |
| Pharmacokinetic Variability | High inter- and intra-patient variability[2][4] | Reduced variability compared to suspension[2][5] |
| Table 4: Clinical Efficacy in Prophylaxis (Selected Study) | |||
| Study | Treatment Arms | Incidence of Proven/Probable IFI | Incidence of Invasive Aspergillosis |
| Ullmann et al. (HSCT recipients with GVHD)[15] | Posaconazole (200 mg oral suspension TID) vs. Fluconazole (400 mg once daily) | 5.3% vs. 9.0% | 2.3% vs. 7.0% (P=0.006)[15] |
Experimental Protocols
Study Design: Randomized, Double-Blind Trial in HSCT Recipients with GVHD
This study aimed to compare the efficacy of posaconazole oral suspension with fluconazole capsules for the prophylaxis of invasive fungal infections in a high-risk patient population.[15]
-
Patient Population: The trial enrolled 600 patients who had undergone allogeneic hematopoietic stem-cell transplantation (HSCT) and had graft-versus-host disease (GVHD).[15]
-
Inclusion Criteria: Patients were required to have either acute GVHD (grade II to IV) or extensive chronic GVHD and be receiving intensive immunosuppressive therapy.[15]
-
Exclusion Criteria: Patients with a history of proven or probable mold infections or suspected IFI at baseline were excluded.[15]
-
Dosing Regimens:
-
Primary Efficacy Endpoint: The primary outcome measured was the incidence of proven or probable invasive fungal infections at 16 weeks post-randomization, as determined by an independent blinded expert panel.[16]
-
Secondary Endpoint: A key secondary endpoint was the incidence of proven orprobable invasive aspergillosis during the on-treatment period.[16]
Visualizing Experimental Workflows
Therapeutic Drug Monitoring (TDM) Workflow for Posaconazole
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of posaconazole to optimize patient outcomes.
Posaconazole Therapeutic Drug Monitoring Workflow
Adverse Events
Commonly reported adverse effects across different posaconazole formulations include gastrointestinal issues such as nausea, vomiting, and diarrhea, as well as headache and fever.[8][11][17] Instances of elevated liver enzymes have also been noted in clinical trials, necessitating monitoring of liver function during therapy.[8] While higher plasma concentrations achieved with the newer formulations do not appear to be correlated with increased toxicity, an upper boundary for the average plasma concentration has been suggested by the European Medicines Agency.[5][13]
Conclusion
The selection of an appropriate posaconazole dosage and formulation is critical for clinical success. The delayed-release tablets and intravenous formulations offer significant pharmacokinetic advantages over the oral suspension, leading to more consistent and predictable drug exposure. This is particularly important in high-risk, immunocompromised patients where achieving therapeutic concentrations is paramount for the prevention and treatment of life-threatening invasive fungal infections. Therapeutic drug monitoring remains a valuable tool to optimize posaconazole therapy, especially when using the oral suspension or in patients with factors that may alter drug absorption and metabolism. Future research should continue to refine dosing strategies in special patient populations and further delineate the exposure-response relationship for both efficacy and toxicity.
References
- 1. nhsgrampian.org [nhsgrampian.org]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 4. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.plu.edu [library.plu.edu]
- 6. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. droracle.ai [droracle.ai]
- 11. Posaconazole: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Therapeutic Drug Monitoring of Posaconazole: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relationship between posaconazole concentrations and clinical outcomes in paediatric cancer and haematopoietic stem cell transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. dermnetnz.org [dermnetnz.org]
- 17. Posaconazole (Noxafil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Meta-Analysis of Posaconazole Acetate in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of posaconazole acetate's performance against other antifungal agents, drawing on data from pivotal clinical trials and meta-analyses. The information is intended to support research, scientific understanding, and drug development efforts in the field of antifungal therapies.
Prophylaxis of Invasive Fungal Infections (IFIs)
Posaconazole has been extensively studied for the prevention of invasive fungal infections in high-risk immunocompromised patients. Meta-analyses of randomized controlled trials (RCTs) have demonstrated its efficacy, particularly in comparison to other azole antifungals like fluconazole and itraconazole.
A systematic review and meta-analysis of five RCTs involving 1,617 participants showed that posaconazole prophylaxis was associated with a significantly lower risk of IFIs compared to other antifungal agents (Relative Risk [RR], 0.43).[1] This analysis also highlighted a significant reduction in infection-related mortality (RR, 0.31).[1] A subgroup analysis specifically favored posaconazole over fluconazole for the prevention of IFIs (RR, 0.44).[1]
Another network meta-analysis of 21 RCTs with 5,505 participants found that posaconazole was more effective than fluconazole and itraconazole capsules in preventing IFIs. Furthermore, posaconazole significantly reduced all-cause mortality compared to placebo, fluconazole, and itraconazole solution.
Key Efficacy and Safety Data from Pivotal Prophylaxis Trials
The following tables summarize the primary outcomes from two landmark randomized controlled trials that form the basis of many meta-analyses on posaconazole prophylaxis.
Table 1: Posaconazole vs. Fluconazole for Prophylaxis in Patients with Graft-versus-Host Disease (GVHD) [2][3][4][5]
| Outcome | Posaconazole (n=301) | Fluconazole (n=299) | Odds Ratio (95% CI) | P-value |
| Incidence of Proven/Probable IFIs (Day 112) | 5.3% | 9.0% | 0.56 (0.30 - 1.07) | 0.07 |
| Incidence of Proven/Probable Aspergillosis (Day 112) | 2.3% | 7.0% | 0.31 (0.13 - 0.75) | 0.006 |
| Breakthrough IFIs (During Treatment) | 2.4% | 7.6% | - | 0.004 |
| Deaths from IFIs | 1% | 4% | - | 0.046 |
| Treatment-Related Serious Adverse Events | 13% | 10% | - | NS |
Table 2: Posaconazole vs. Fluconazole or Itraconazole for Prophylaxis in Patients with Neutropenia [6][7]
| Outcome | Posaconazole (n=304) | Fluconazole/Itraconazole (n=298) | Absolute Reduction (95% CI) | P-value |
| Incidence of Proven/Probable IFIs | 2% | 8% | -6% (-9.7 to -2.5) | <0.001 |
| Incidence of Invasive Aspergillosis | 1% | 7% | - | <0.001 |
| Overall Survival | Significantly longer | - | - | 0.04 |
| Treatment-Related Serious Adverse Events | 6% | 2% | - | 0.01 |
Experimental Protocols
The methodologies of the two pivotal clinical trials are summarized below to provide insight into the experimental design that generated the above data.
Prophylaxis in GVHD Patients (Ullmann et al., 2007)
-
Study Design: International, randomized, double-blind trial.[2][4][5]
-
Patient Population: Allogeneic hematopoietic stem-cell transplant recipients with GVHD who were receiving immunosuppressive therapy.[2][4][5]
-
Intervention:
-
Primary Endpoint: The incidence of proven or probable invasive fungal infections from randomization to day 112 of the fixed treatment period.[2][4][5]
-
Key Secondary Endpoints: Incidence of proven/probable IFIs during the on-treatment period, incidence of invasive aspergillosis, and mortality.
Prophylaxis in Neutropenic Patients (Cornely et al., 2007)
-
Study Design: Randomized, multicenter study with blinded evaluators.[6][7]
-
Patient Population: Patients with prolonged neutropenia resulting from chemotherapy for acute myelogenous leukemia or myelodysplastic syndrome.[6][7]
-
Intervention:
-
Posaconazole oral suspension (200 mg three times a day).
-
Fluconazole oral suspension (400 mg once daily) or Itraconazole oral solution (200 mg twice a day).[6]
-
-
Primary Endpoint: Incidence of proven or probable invasive fungal infections during treatment.[6][7]
-
Secondary Endpoints: Death from any cause and time to death.[6][7]
Visualizations
Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of posaconazole and other azole antifungals.
Experimental Workflow for Prophylaxis Clinical Trials
Caption: Generalized workflow for posaconazole prophylaxis clinical trials.
Factors Influencing Posaconazole Pharmacokinetics
Caption: Key factors influencing posaconazole plasma concentrations.
References
- 1. A network meta-analysis of primary prophylaxis for invasive fungal infection in haematological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Posaconazole or fluconazole for pr ... | Article | H1 Connect [archive.connect.h1.co]
- 4. login.medscape.com [login.medscape.com]
- 5. Posaconazole or fluconazole for prophylaxis in severe graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Posaconazole vs. fluconazole or itraconazole prophylaxis in patients with neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dermnetnz.org [dermnetnz.org]
Posaconazole Acetate: A Comparative Analysis Against Emerging Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of posaconazole acetate's efficacy against a range of emerging and often drug-resistant fungal pathogens. The following sections detail its in vitro and in vivo performance, supported by experimental data, alongside detailed methodologies for key experiments.
Mechanism of Action
Posaconazole, a broad-spectrum triazole antifungal agent, exerts its effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and proper function.[1][2] By binding to the heme iron in the active site of lanosterol 14α-demethylase, posaconazole blocks the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupt the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[1]
In Vitro Efficacy
Posaconazole has demonstrated potent in vitro activity against a wide array of clinically important yeasts and molds, including emerging fungal pathogens that are often resistant to other antifungal agents.
Comparative Activity of Posaconazole and Other Antifungals Against Emerging Molds
The following table summarizes the minimum inhibitory concentration (MIC) data for posaconazole in comparison to other systemic antifungal agents against various emerging filamentous fungi. The data is compiled from multiple studies employing the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methodology.
| Fungal Species | Antifungal Agent | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Aspergillus fumigatus | Posaconazole | 220 | 0.03-2 | 0.25 | 0.5 |
| Voriconazole | 220 | 0.06-4 | 0.5 | 0.5 | |
| Isavuconazole | 220 | 0.12-4 | 0.5 | 1 | |
| Itraconazole | 220 | 0.06->8 | 1 | 2 | |
| Fusarium spp. | Posaconazole | - | >8 | >8 | >8 |
| Amphotericin B | - | - | - | - | |
| Scedosporium spp. | Posaconazole | - | - | - | - |
| Mucorales | Posaconazole | - | - | 0.5 | 2 |
| Amphotericin B | - | - | 0.5 | 2 | |
| Voriconazole | - | - | >8 | >8 |
Data compiled from multiple sources.[3][4] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Posaconazole generally exhibits potent activity against Aspergillus species, with MIC₅₀ and MIC₉₀ values often lower than or comparable to other mold-active azoles.[3] Notably, it retains activity against some isolates with reduced susceptibility to itraconazole and voriconazole.[5] Against the intrinsically resistant Mucorales, posaconazole demonstrates superior in vitro activity compared to other azoles like voriconazole, which is inactive.[3][6] However, its activity against Fusarium species is limited.[7]
In Vivo Efficacy
Animal models of invasive fungal infections are crucial for evaluating the in vivo potential of antifungal agents. Posaconazole has been assessed in various murine models of disseminated and pulmonary infections caused by emerging fungal pathogens.
Survival Rates in Murine Models of Invasive Fungal Infections
| Fungal Species | Infection Model | Posaconazole Dosage (mg/kg) | Survival Rate (%) | Comparator and Survival Rate (%) |
| Aspergillus terreus complex | Disseminated | 20 (BID) | 40-60 | - |
| Fusarium solani | Disseminated (mid-inoculum) | 50 (BID) | Significantly improved vs. control | Untreated Control (lower survival) |
| Fusarium solani | Disseminated (low inoculum) | 50 (BID) | Significantly improved vs. control | Untreated Control (lower survival) |
Data compiled from multiple sources.[8] BID = twice daily.
In a murine model of disseminated infection with the Aspergillus terreus complex, posaconazole at 10 and 20 mg/kg twice daily demonstrated efficacy by prolonging mouse survival and reducing the fungal burden in various organs. In a neutropenic murine model of disseminated fusariosis caused by Fusarium solani, a clear dose-response relationship was observed, with the highest posaconazole dose (50 mg/kg) being the most effective in prolonging survival and reducing kidney fungal burden, both as a treatment and for prophylaxis.[8] The efficacy was also dependent on the inoculum size, with better outcomes observed with lower inocula.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of posaconazole's antifungal activity.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro activity of posaconazole and comparator antifungal agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M38 for filamentous fungi and M27 for yeasts.[9][10][11][12][13][14][15][16]
1. Preparation of Antifungal Agents:
-
Stock solutions of antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS acid) in 96-well microtiter plates.
2. Inoculum Preparation:
-
For Filamentous Fungi (CLSI M38): Fungal isolates are grown on potato dextrose agar for 7 days. Conidia are then harvested, and a stock inoculum suspension is prepared and adjusted spectrophotometrically to a specific optical density range (e.g., 0.09 to 0.17 transmittance).[17] This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
For Yeasts (CLSI M27): Yeast colonies are suspended in saline, and the turbidity is adjusted to that of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain the final inoculum concentration.
3. Inoculation and Incubation:
-
The prepared microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension.
-
The plates are incubated at 35°C for a specified period, typically 24 to 48 hours for yeasts and 48 to 72 hours for filamentous fungi, depending on the growth rate of the organism.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for azoles against molds) compared to the drug-free growth control well. The endpoint is determined visually or spectrophotometrically.
Visualizations
Signaling Pathway: Ergosterol Biosynthesis and Mechanism of Action of Posaconazole
Caption: Ergosterol biosynthesis pathway and the inhibitory action of posaconazole.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
References
- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative in vitro activities of posaconazole, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy of Posaconazole as Treatment and Prophylaxis against Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njccwei.com [njccwei.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. researchgate.net [researchgate.net]
- 17. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Posaconazole Acetate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Posaconazole Acetate. Strict adherence to these protocols is crucial for ensuring personnel safety and preventing environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is mandatory to minimize exposure risk.
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, wear safety glasses with side shields. In situations with a risk of dust generation or splashes, upgrade to chemical safety goggles. For activities with a high potential for facial contact with dusts, mists, or aerosols, a full face shield is required.[1]
-
Skin Protection: A standard laboratory coat or work uniform is required.[1] Chemical-resistant gloves are mandatory. Given the nature of the compound, consider double-gloving, especially during activities with a higher risk of contamination. Ensure gloves are compatible with the solvents being used if preparing solutions.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required for handling small quantities. However, if working with the powder outside of a containment system (e.g., on an open bench), or if dust is generated, a NIOSH-approved respirator for particulates is necessary.[2]
Understanding Exposure and Health Effects
While a formal Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, it is classified as a substance that can cause eye irritation and is suspected of damaging the unborn child.[1] Prolonged or repeated exposure through swallowing may cause damage to organs.[1] Therefore, minimizing exposure is paramount.
The following table summarizes key health hazard information:
| Hazard Statement | Description | Primary Route of Exposure |
| Eye Irritation | Causes eye irritation. | Direct contact with eyes. |
| Reproductive Toxicity | Suspected of damaging the unborn child. | Inhalation, ingestion, skin absorption. |
| Organ Damage | Causes damage to organs through prolonged or repeated exposure if swallowed. | Ingestion. |
| Dust Explosion | May form explosive dust-air mixture during processing or handling. | Inhalation of dust in the presence of an ignition source. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
Preparation and Weighing:
-
Step 1: Designated Area. Conduct all weighing and initial handling of powdered this compound within a designated area, such as a chemical fume hood or a powder containment hood.
-
Step 2: Surface Protection. Before starting, cover the work surface with absorbent, disposable bench paper.
-
Step 3: Don PPE. Put on all required PPE as outlined above.
-
Step 4: Weighing. Carefully weigh the required amount of this compound. Use anti-static weighing dishes to minimize powder dispersal.
-
Step 5: Wetting. If preparing a solution, add the solvent to the powder in a slow and controlled manner to prevent aerosolization.
-
Step 6: Cleaning. After weighing, carefully wipe down the weighing area and any utensils with a damp cloth. Dispose of the cloth and bench paper as hazardous waste.
Compounding and Solution Preparation:
-
Step 1: Enclosed System. Whenever possible, use a closed system for dissolving the powder to minimize the release of vapors or aerosols.
-
Step 2: Ventilation. Perform all compounding activities in a well-ventilated area, preferably within a chemical fume hood.
-
Step 3: Avoid Heating. Avoid heating the solvent or solution unless the protocol specifically requires it and is conducted within a contained and ventilated system.
-
Step 4: Labeling. Clearly label all containers with the name of the compound, concentration, solvent, date, and appropriate hazard warnings.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (Powder) | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with damp absorbent paper towels to avoid raising dust. 3. Carefully scoop the material into a labeled, sealable container for hazardous waste. 4. Clean the spill area with a detergent solution and then rinse with water. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your supervisor and the institutional safety office. 3. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats, etc.): Place in a designated, clearly labeled hazardous waste bag.
-
Contaminated consumables (weighing dishes, pipette tips, etc.): Collect in a labeled, puncture-resistant container.
-
Excess this compound powder: Dispose of in its original container or a securely sealed and labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound: Collect in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps:
-
Needles, syringes, or contaminated glassware: Dispose of in a designated sharps container for hazardous waste.
-
-
Disposal:
-
All hazardous waste must be disposed of through an approved waste disposal plant.[1] Follow all institutional and local regulations for hazardous waste disposal.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
